2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFOAXRAJBJRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307865 | |
| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56658-35-6 | |
| Record name | 56658-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. This N-substituted phthalimide derivative is a valuable building block in medicinal chemistry and materials science. This document offers a detailed experimental protocol for its synthesis, a summary of its key physical and chemical characteristics, and a discussion of the analytical techniques used for its structural elucidation and purity assessment. The information presented herein is intended to support researchers and scientists in their drug discovery and development efforts involving this compound.
Compound Identity
Systematic Name: this compound[1][2]
Synonyms: 2-(3,3-dimethyl-2-oxobutyl)isoindoline-1,3-dione[2]
Molecular Formula: C₁₄H₁₅NO₃[2]
Molecular Weight: 245.27 g/mol [2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility, stability, and suitability for different analytical techniques.
| Property | Value | Source |
| Molecular Weight | 245.27 g/mol | PubChem[2] |
| Molecular Formula | C₁₄H₁₅NO₃ | PubChem[2] |
| Physical Form | White to Yellow Solid | AstaTech, Inc.[1] |
| IUPAC Name | 2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | PubChem[2] |
| CAS Number | 56658-35-6 | AstaTech, Inc.[1], PubChem[2] |
| Storage Temperature | 2-8 °C | AstaTech, Inc.[1] |
| Purity | 95% (typical) | AstaTech, Inc.[1] |
| InChI Key | HAFOAXRAJBJRMB-UHFFFAOYSA-N | AstaTech, Inc.[1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the condensation of phthalic anhydride with 1-amino-3,3-dimethyl-2-butanone. This reaction is a variation of the Gabriel synthesis, a well-established method for preparing primary amines and their derivatives.[1][2][3] The general approach involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide ring.
Experimental Protocol
Materials:
-
Phthalic anhydride (1.0 eq)
-
1-amino-3,3-dimethyl-2-butanone hydrochloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Amine Salt Neutralization: In a round-bottom flask, dissolve 1-amino-3,3-dimethyl-2-butanone hydrochloride in a minimal amount of deionized water. Cool the solution in an ice bath and slowly add triethylamine with stirring. The free amine will separate as an oily layer. Extract the free amine with a suitable organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in glacial acetic acid.
-
Condensation: Add the prepared 1-amino-3,3-dimethyl-2-butanone to the phthalic anhydride solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water with stirring. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Sources
2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione and Related Cereblon Modulators
This guide provides a detailed exploration of the molecular mechanism of action for this compound. While direct experimental data for this specific molecule is limited in publicly available literature, its chemical structure, featuring the critical 1H-isoindole-1,3(2H)-dione scaffold, strongly indicates its function as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. This document synthesizes established principles from extensive research on structurally analogous compounds, such as thalidomide and its derivatives, to provide a robust and scientifically grounded understanding of its probable mechanism.
Introduction: The Prominence of the Isoindole-1,3-dione Scaffold
The 1H-isoindole-1,3(2H)-dione moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide.[1][2] These molecules have demonstrated significant therapeutic efficacy in various hematological malignancies, particularly multiple myeloma.[1][3] The central mechanism underpinning their activity is the hijacking of the ubiquitin-proteasome system through direct interaction with Cereblon (CRBN), a key protein in a cellular protein degradation pathway.[3][4][5]
This compound shares this essential pharmacophore. Therefore, it is projected to function as a "molecular glue," modulating the substrate specificity of the CRBN E3 ligase complex. This guide will dissect this mechanism, from the initial binding event to the downstream cellular consequences, and provide validated experimental protocols for its investigation.
The Cereblon E3 Ligase Complex: A Master Regulator of Protein Homeostasis
The cell employs the ubiquitin-proteasome system to degrade unwanted or damaged proteins, maintaining cellular health. E3 ubiquitin ligases are crucial components of this system, as they provide substrate specificity. One such ligase is the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). Cereblon (CRBN) acts as a substrate receptor for this complex, forming the CRL4^CRBN E3 ligase.[3][5]
The CRL4^CRBN complex is composed of several key proteins:
-
Cullin 4A (CUL4A): A scaffold protein that assembles the complex.
-
Regulator of Cullins 1 (ROC1/RBX1): A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).
-
Damaged DNA Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4A scaffold.[3]
-
Cereblon (CRBN): The substrate receptor that directly binds to proteins targeted for degradation.[5][6]
Under normal physiological conditions, CRL4^CRBN binds to its endogenous substrates and tags them with ubiquitin, marking them for destruction by the proteasome.
Core Mechanism of Action: Molecular Glue-Induced Neosubstrate Degradation
The central mechanism of action for this compound and its analogues is not inhibition, but rather a redirection of the E3 ligase's activity. These molecules function as "molecular glues" that induce proximity between CRBN and proteins that are not its natural substrates, termed "neosubstrates."[1][4]
The process unfolds as follows:
-
Binding to Cereblon: The isoindole-1,3-dione moiety of the molecule binds to a specific pocket on the CRBN protein.[6]
-
Altered Substrate Interface: This binding event alters the surface of CRBN, creating a novel interface that has high affinity for neosubstrate proteins.[3]
-
Neosubstrate Recruitment: Proteins with a specific structural motif, often a β-hairpin loop containing a critical glycine residue, are recruited to this new surface.
-
Ubiquitination: Once the neosubstrate is brought into proximity with the CRL4^CRBN complex, it is polyubiquitinated.
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the neosubstrate.[3]
This targeted protein degradation is the primary driver of the pharmacological effects of these compounds.
Caption: Mechanism of CRBN-mediated protein degradation.
Key Neosubstrates and Downstream Biological Consequences
The specific neosubstrates degraded by the CRBN-molecular glue complex determine the ultimate biological effects. For thalidomide and its analogues, several key neosubstrates have been identified.
| Neosubstrate | Key Biological Functions | Consequence of Degradation | Therapeutic Relevance |
| Ikaros (IKZF1) | Lymphoid differentiation, B-cell development | Anti-proliferative effects in multiple myeloma, T-cell activation | Multiple Myeloma, Lymphomas[1] |
| Aiolos (IKZF3) | B-cell and plasma cell survival | Anti-proliferative effects in multiple myeloma, T-cell activation | Multiple Myeloma, Lymphomas[1] |
| Casein Kinase 1α (CK1α) | Wnt signaling, ribosome biogenesis | Efficacy in myelodysplastic syndrome with del(5q) | Myelodysplastic Syndrome |
| GSPT1 | Translation termination | Broad anti-cancer activity | Potential for various cancers |
| SALL4 | Embryonic development, limb formation | Teratogenicity (birth defects) | Adverse Effect |
The degradation of Ikaros and Aiolos is particularly important for the anti-myeloma effects. It leads to:
-
Direct Anti-Tumor Effects: Induction of apoptosis and cell cycle arrest in myeloma cells.[7][8]
-
Immunomodulation: Increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by T-cells, which enhances the immune system's ability to attack tumor cells.[7][9]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[7][10]
-
Anti-Angiogenic Effects: Inhibition of new blood vessel formation, which is crucial for tumor growth.[10][11]
Experimental Protocols for Mechanistic Elucidation
For any novel isoindole-1,3-dione derivative, a series of experiments is required to confirm its mechanism of action.
Protocol 1: In Vitro CRBN Binding Assay (Fluorescence Polarization)
Objective: To quantify the direct binding affinity of the compound to purified CRBN protein.
Methodology:
-
Reagents: Purified recombinant CRBN-DDB1 protein complex, a fluorescently-labeled tracer known to bind CRBN (e.g., a fluorescein-labeled thalidomide analogue), and the test compound.
-
Procedure: a. A constant concentration of the CRBN-DDB1 complex and the fluorescent tracer are incubated together, resulting in a high fluorescence polarization (FP) signal. b. The test compound is serially diluted and added to the mixture. c. If the test compound binds to CRBN, it will displace the fluorescent tracer, causing a decrease in the FP signal.
-
Data Analysis: The data is plotted as FP signal versus compound concentration, and a competition binding curve is fitted to determine the IC50 (the concentration of compound that displaces 50% of the tracer), which can be converted to a binding affinity constant (Ki).
Protocol 2: In-Cell Target Degradation Assay (Western Blot)
Objective: To determine if the compound induces the degradation of known CRBN neosubstrates in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to approximately 80% confluency.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin). d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. A successful compound will show a dose- and time-dependent decrease in the levels of neosubstrate proteins.
Caption: Workflow for Western Blot degradation assay.
Structure-Activity Relationship (SAR) and the Role of the N-substituent
The isoindole-1,3-dione core is essential for binding to CRBN. However, the substituent at the N-position of the isoindole ring plays a crucial role in determining the compound's properties, including:
-
Binding Affinity: Modifications can enhance or decrease the affinity for CRBN.
-
Neosubstrate Specificity: The N-substituent can influence which neosubstrates are recruited to the altered CRBN surface.
-
Pharmacokinetic Properties: The substituent affects solubility, cell permeability, and metabolic stability.
In the case of This compound , the 3,3-dimethyl-2-oxobutyl group is a bulky, lipophilic moiety. This structure may influence its binding orientation within the CRBN pocket and its ability to recruit specific neosubstrates. Further research, including co-crystal structures and comprehensive proteomics, would be necessary to fully elucidate its unique profile.
Therapeutic Implications and Future Directions
The mechanism of redirecting E3 ligases for targeted protein degradation has revolutionized drug discovery. Beyond their use as standalone agents, CRBN-binding moieties like this compound are critical components of Proteolysis Targeting Chimeras (PROTACs) .[4] PROTACs are heterobifunctional molecules that link a CRBN-binding ligand to a ligand for a different protein of interest, enabling the targeted degradation of proteins previously considered "undruggable."[12][13]
Conclusion
The mechanism of action of this compound is, with high probability, centered on its function as a molecular glue modulator of the CRL4^CRBN E3 ubiquitin ligase complex. By binding to Cereblon, it is expected to induce the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, such as Ikaros and Aiolos. This targeted protein degradation leads to potent anti-proliferative, immunomodulatory, and anti-angiogenic effects. The principles and protocols outlined in this guide provide a comprehensive framework for the scientific community to investigate and harness the therapeutic potential of this and other novel Cereblon modulators.
References
- Gosset, C.
- Encyclopedia.pub. Development of Analogs of Thalidomide.
- Wikipedia. Cereblon.
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- National Institutes of Health. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma.
- ResearchGate. Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain...
- PubMed. Lenalidomide and thalidomide: mechanisms of action--similarities and differences.
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- National Institutes of Health. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- National Institutes of Health. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models.
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- MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
- MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- ResearchGate. (PDF)
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- MedchemExpress.com. CRBN ligand-181 | Ligands for E3 Ligase.
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Introduction: The Prominence of the Isoindole-1,3-dione Core in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of the 1H-Isoindole-1,3(2H)-dione Scaffold: A Framework for Understanding 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
The 1H-isoindole-1,3(2H)-dione scaffold, a bicyclic aromatic structure, is a cornerstone in modern medicinal chemistry. Its rigid framework and synthetic tractability have made it a privileged scaffold in the design of novel therapeutic agents. While extensive biological data for the specific derivative, this compound, is not yet prevalent in public-domain research, a comprehensive analysis of the broader class of isoindole-1,3-dione derivatives provides a robust predictive framework for its potential biological activities.
This guide synthesizes the current understanding of this chemical class, exploring its diverse pharmacological effects, from anti-inflammatory and analgesic to anticancer and immunomodulatory activities. By examining the mechanisms of action and structure-activity relationships of well-studied analogs, we can infer the likely therapeutic potential and guide future research into this compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Part 1: Key Biological Activities and Mechanistic Insights
The isoindole-1,3-dione moiety is the core structure of the infamous drug thalidomide, and its derivatives have been extensively investigated, revealing a wide spectrum of biological activities.[1]
Anti-inflammatory and Analgesic Properties
A significant body of research has focused on the anti-inflammatory and analgesic potential of isoindole-1,3-dione derivatives.[2] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[3]
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostanoids, which are lipid signaling molecules that mediate inflammation, pain, and fever.[3] Inhibition of these enzymes is a well-established strategy for pain and inflammation management. Several isoindole-1,3-dione derivatives have demonstrated the ability to inhibit both COX-1 and COX-2.[3] The isoindole-1,3(2H)-dione portion of these molecules can interact with key residues within the active site of COX enzymes, such as Leu352, Ala523, and Val523, leading to their inhibition.[3]
Caption: Dual immunomodulatory effects of IMiDs.
Antimicrobial and Antileishmanial Activity
Certain halogenated derivatives of isoindole-1,3-dione have demonstrated significant antimicrobial and antileishmanial activity. [4]Notably, some compounds were found to be highly effective against Leishmania tropica, with IC50 values indicating greater potency than the first-line treatment, Glucantime. [4]The lipophilicity and halogenation of the isoindole-1,3-dione moiety appear to enhance these activities. [4]
Part 2: Structure-Activity Relationships (SAR)
The biological activity of isoindole-1,3-dione derivatives is highly dependent on the nature of the substituents on the core structure. Key SAR insights include:
-
N-Substitution: The substituent on the nitrogen atom of the imide is a critical determinant of activity. For cholinesterase inhibitors, the length of an N-alkyl chain significantly impacts potency. [5]For analgesic and anti-inflammatory compounds, bulky arylpiperazine moieties at this position have proven effective. [6]* Halogenation: The addition of halogen atoms (e.g., bromine, chlorine) to the phthalimide ring can enhance antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives showing particular efficacy. [4]* Lipophilicity: Increased lipophilicity often correlates with enhanced biological activity, likely due to improved cell membrane permeability. [4]
Part 3: Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the biological activities of isoindole-1,3-dione derivatives.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the buffer.
-
Dissolve test compounds (isoindole-1,3-dione derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions, then dilute to various concentrations with the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution at different concentrations.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control (without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Sources
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- 2. mdpi.com [mdpi.com]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the compound 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or synthesizing N-substituted phthalimide derivatives. The guide will cover the theoretical basis and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), in the structural elucidation of this molecule.
Introduction: The Importance of Spectroscopic Characterization
This compound, with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol , belongs to the class of N-substituted phthalimides.[1] This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.[2] Accurate structural confirmation is a critical step in the synthesis and development of such compounds, ensuring their identity, purity, and the foundation for understanding their structure-activity relationships. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.
This guide will present a detailed, albeit predictive, spectroscopic analysis of the target molecule. Due to the limited availability of experimentally derived public data for this specific compound, the Nuclear Magnetic Resonance (NMR) data presented herein is based on validated computational prediction models. This approach allows for a comprehensive exploration of the expected spectral features and provides a robust framework for the interpretation of experimentally acquired data.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. The key structural features of this compound that will be correlated with its spectroscopic signatures are:
-
The Phthalimide Moiety: Aromatic protons and carbons of the benzene ring, and the characteristic imide carbonyl groups.
-
The N-Substituent: The methylene bridge connecting the nitrogen to the carbonyl group, the ketone carbonyl, and the sterically bulky tert-butyl group.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol
Objective: To obtain a high-resolution ¹H NMR spectrum to identify the different proton environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans to allow for full relaxation of the protons.
-
Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range for most organic molecules.
-
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for the target molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-a, H-d) | ~ 7.85 | Multiplet | 2H |
| Aromatic (H-b, H-c) | ~ 7.72 | Multiplet | 2H |
| Methylene (-CH₂-) | ~ 4.50 | Singlet | 2H |
| tert-Butyl (-C(CH₃)₃) | ~ 1.25 | Singlet | 9H |
Data Interpretation
The predicted ¹H NMR spectrum reveals four distinct signals, consistent with the four unique proton environments in the molecule.
-
Aromatic Protons (δ ~7.85 and ~7.72 ppm): The two multiplets in the downfield region are characteristic of the protons on the benzene ring of the phthalimide group. The deshielding effect of the adjacent carbonyl groups and the aromatic ring current causes these protons to resonate at lower field. The multiplet nature arises from the coupling between the ortho, meta, and para protons on the ring.
-
Methylene Protons (δ ~4.50 ppm): The singlet integrating to two protons is assigned to the methylene group (-CH₂-) attached to the nitrogen atom. The electronegativity of the adjacent nitrogen and the ketone carbonyl group deshields these protons, shifting them downfield. The absence of adjacent protons results in a singlet multiplicity.
-
tert-Butyl Protons (δ ~1.25 ppm): The prominent singlet integrating to nine protons in the upfield region is unequivocally assigned to the three equivalent methyl groups of the tert-butyl moiety. The high degree of shielding and the absence of neighboring protons result in a sharp singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol
Objective: To identify the number of unique carbon environments and their chemical nature (aliphatic, aromatic, carbonyl).
Methodology:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to a series of singlets.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 0-220 ppm is generally sufficient.
-
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for the distinct carbon environments are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | ~ 212 |
| Imide Carbonyl (C=O) | ~ 167 |
| Aromatic (C-quaternary) | ~ 134 |
| Aromatic (CH) | ~ 132 |
| Aromatic (CH) | ~ 123 |
| Methylene (-CH₂-) | ~ 48 |
| tert-Butyl (quaternary C) | ~ 44 |
| tert-Butyl (-CH₃) | ~ 26 |
Data Interpretation
The predicted ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
-
Carbonyl Carbons (δ ~212 and ~167 ppm): The two signals at the lowest field are assigned to the carbonyl carbons. The ketone carbonyl is typically more deshielded and appears at a higher chemical shift (~212 ppm) compared to the imide carbonyls (~167 ppm).
-
Aromatic Carbons (δ ~134, ~132, and ~123 ppm): Three signals are expected in the aromatic region. The signal around 134 ppm corresponds to the quaternary carbons of the phthalimide ring to which the carbonyl groups are attached. The other two signals (~132 and ~123 ppm) are due to the protonated aromatic carbons.
-
Aliphatic Carbons (δ ~48, ~44, and ~26 ppm): The signals in the upfield region are assigned to the aliphatic carbons. The methylene carbon (~48 ppm) is deshielded by the adjacent nitrogen and carbonyl group. The quaternary carbon of the tert-butyl group is expected around 44 ppm, and the highly shielded methyl carbons of the tert-butyl group will appear at the highest field (~26 ppm).
Infrared (IR) Spectroscopy
Experimental Protocol
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |
| Ketone C=O Stretch | ~ 1720 | Strong |
| Imide C=O Stretch (asymmetric) | ~ 1770 | Strong |
| Imide C=O Stretch (symmetric) | ~ 1710 | Strong |
| C-N Stretch | 1380-1350 | Medium |
Data Interpretation
The IR spectrum provides valuable information about the functional groups present.
-
C-H Stretching: The region above 3000 cm⁻¹ will show weak to medium bands corresponding to the aromatic C-H stretches. The region just below 3000 cm⁻¹ will exhibit stronger bands from the aliphatic C-H stretches of the methylene and tert-butyl groups.
-
Carbonyl Stretching: This is the most diagnostic region for this molecule. Two strong absorption bands are expected for the imide carbonyls due to asymmetric and symmetric stretching, typically around 1770 cm⁻¹ and 1710 cm⁻¹, respectively.[3] A distinct strong band for the ketone carbonyl stretch is also expected around 1720 cm⁻¹.
-
C-N Stretching: A medium intensity band in the region of 1380-1350 cm⁻¹ can be attributed to the C-N stretching of the imide group.
Mass Spectrometry (MS)
Experimental Protocol
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) are common methods. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy method that causes extensive fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Expected Mass Spectrometry Data
-
Molecular Ion: The molecular weight of this compound is 245.27. In ESI-MS, a prominent peak at m/z 246.1 [M+H]⁺ would be expected. In EI-MS, the molecular ion peak (M⁺·) at m/z 245 would be observed.
-
Key Fragment Ions: The fragmentation of N-substituted phthalimides is well-documented.[1] Common fragmentation pathways involve the cleavage of the N-substituent.
Caption: Plausible fragmentation pathway of this compound in EI-MS.
Data Interpretation
-
m/z 245 (Molecular Ion): The presence of this peak in EI-MS confirms the molecular weight of the compound.
-
m/z 174: This fragment likely arises from the loss of the pivaloyl group (C₅H₉O·).
-
m/z 147 (Phthalimide Cation Radical): A very common and often abundant fragment in the mass spectra of N-substituted phthalimides, resulting from the cleavage of the N-CH₂ bond.
-
m/z 104 and 76: These fragments are characteristic of the phthalimide ring itself, corresponding to the loss of one and two carbonyl groups, respectively, from the m/z 147 fragment.
-
m/z 57 (tert-Butyl Cation): A prominent peak corresponding to the stable tert-butyl cation, formed by cleavage alpha to the ketone.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectral data for this compound. Through the integration of predicted ¹H and ¹³C NMR data with the characteristic features from IR spectroscopy and mass spectrometry, a detailed and self-validating spectroscopic profile of the molecule has been constructed. The provided experimental protocols offer a standardized approach for acquiring high-quality data, while the detailed interpretations serve as a guide for structural confirmation and purity assessment. This document underscores the power of modern spectroscopic techniques as indispensable tools in chemical research and drug development.
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2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione solubility
An In-Depth Technical Guide to the Solubility of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Introduction
This compound (CAS No. 56658-35-6) is an N-substituted phthalimide derivative. The phthalimide moiety is a crucial structural motif in medicinal chemistry, serving as a versatile scaffold for developing therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The solubility of any compound is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For drug development professionals, understanding a compound's solubility is paramount for formulation, bioavailability, and overall therapeutic efficacy.
This technical guide provides a comprehensive analysis of the solubility profile of this compound. Rather than merely presenting data, this document elucidates the underlying molecular principles governing its solubility, offers predictive insights, and details robust, field-proven experimental protocols for its empirical determination. The methodologies described are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.
Molecular Structure and Physicochemical Properties
A molecule's solubility is intrinsically linked to its structure. The subject compound incorporates two key functional regions: a polar aromatic isoindole-1,3-dione (phthalimide) core and a nonpolar N-substituted keto-butyl side chain.
| Property | Value | Source |
| IUPAC Name | 2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | [3] |
| CAS Number | 56658-35-6 | [4] |
| Molecular Formula | C₁₄H₁₅NO₃ | [3] |
| Molecular Weight | 245.27 g/mol | [3] |
| Physical Form | White to Yellow Solid | [4] |
| XLogP3-AA | 2.5 | [3] |
Structural Analysis:
-
Polar Core: The phthalimide ring system contains two carbonyl groups and a nitrogen atom, creating a highly polar, electron-rich region. The oxygen atoms of the carbonyls can act as hydrogen bond acceptors.[5]
-
Nonpolar Side Chain: The -(CH₂)-C(=O)-C(CH₃)₃ substituent introduces significant nonpolar character. The tert-butyl group is particularly bulky and lipophilic, which can sterically hinder solvent interaction with the polar core and decrease aqueous solubility.
-
Hydrogen Bonding: The molecule possesses three hydrogen bond acceptors (the three oxygen atoms) but lacks any hydrogen bond donors (like an -OH or -NH group). This asymmetry is critical; while it can interact with protic solvents, it cannot form hydrogen bonds with itself.[6][7]
The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[8][9] Based on its hybrid structure, this compound is predicted to exhibit poor solubility in water and better solubility in various organic solvents.
Theoretical Solubility Profile
A predictive assessment based on the molecular structure provides a foundational hypothesis for experimental design.
-
Aqueous Solubility: The compound's significant nonpolar surface area, contributed by the aromatic ring and the large tert-butyl group, is expected to dominate its interaction with water. The disruption of the strong hydrogen-bonding network of water by these nonpolar regions is energetically unfavorable, leading to predicted low aqueous solubility.[7][10] The calculated LogP value of 2.5 further suggests a preference for a lipophilic environment over an aqueous one.[3]
-
Organic Solvent Solubility:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated. These solvents can effectively solvate the polar phthalimide core through strong dipole-dipole interactions without the steric hindrance challenges that might occur with protic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. These solvents can act as hydrogen bond donors to the compound's carbonyl oxygens, facilitating dissolution.[11]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is predicted. While the alkyl side chain has nonpolar character, the highly polar imide core will likely limit solubility in purely nonpolar environments.
-
Experimental Determination of Solubility
Empirical testing is essential to validate theoretical predictions. The following protocols are presented in order of increasing complexity, from a rapid qualitative screen to a rigorous quantitative assessment.
Protocol 1: Rapid Qualitative Solubility Assessment
This initial screen provides a fast, cost-effective method to assess solubility across a range of representative solvents. The causality behind this choice is efficiency; it quickly maps the compound's general behavior to inform the selection of solvents for more rigorous quantitative analysis or for reaction chemistry.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of the compound into separate, clearly labeled small vials or test tubes.
-
Solvent Addition: To each vial, add the selected solvent (e.g., Water, Ethanol, Acetone, Toluene, DMSO) in fixed aliquots (e.g., 100 µL).
-
Mixing: Vigorously mix each sample using a vortex mixer for 30-60 seconds after each solvent addition.
-
Observation: After mixing, visually inspect the sample against a contrasting background for any undissolved solid particles.
-
Iteration: Continue adding solvent aliquots up to a total volume of 1 mL, mixing and observing after each addition.
-
Classification: Classify the solubility based on the volume of solvent required for complete dissolution (e.g., Soluble, Sparingly Soluble, Insoluble).
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Unlocking the Therapeutic Potential of Isoindole-1,3-dione Derivatives: A Technical Guide to Key Molecular Targets
Introduction: The isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry, forms the core of a versatile class of compounds with a broad spectrum of biological activities. From the historical notoriety of thalidomide to the development of highly specific targeted therapies, this chemical moiety has been instrumental in advancing our understanding of complex disease mechanisms and has yielded potent therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of isoindole-1,3-dione derivatives, focusing on their mechanisms of action and the experimental workflows required for their investigation. We will delve into the causality behind experimental choices and provide a framework for the rational design of next-generation therapeutics based on this remarkable scaffold.
Part 1: The Central Role of Cereblon (CRBN) in Immuno-oncology
The discovery of Cereblon (CRBN) as the primary target of thalidomide and its analogs, lenalidomide and pomalidomide, revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2][3][4] These compounds, collectively known as immunomodulatory drugs (IMiDs), hijack the CRL4^CRBN^ E3 ubiquitin ligase complex, effectively reprogramming its substrate specificity.[3][4]
Mechanism of Action:
The glutarimide ring of the IMiD molecule binds to a specific pocket in CRBN.[3][4] This binding event creates a neomorphic surface on the E3 ligase complex, enabling the recruitment of neo-substrates that are not typically targeted by CRL4^CRBN^.[3][4] In the context of multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The subsequent ubiquitination and proteasomal degradation of IKZF1 and IKZF3 are critical for the anti-myeloma and immunomodulatory effects of IMiDs.[3]
Therapeutic Consequences:
-
Direct Anti-proliferative Effects: Degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to cell cycle arrest and apoptosis.[5][6][7]
-
Immunomodulation: IMiDs enhance the activity of T cells and Natural Killer (NK) cells, contributing to a more robust anti-tumor immune response.
-
Anti-angiogenesis: These compounds inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis, by downregulating pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[2][8]
Experimental Workflow: Validating CRBN-dependent Degradation
Caption: Experimental workflow for validating CRBN-dependent activity.
Protocol: Western Blot for IKZF1/IKZF3 Degradation
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S, NCI-H929) under standard conditions. Treat cells with varying concentrations of the isoindole-1,3-dione derivative or a vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of protein degradation relative to the loading control.
Part 2: Targeting Inflammatory Pathways
Isoindole-1,3-dione derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory and autoimmune diseases.[9][10][11][12] Their mechanisms of action in this context are often multifactorial, involving the modulation of key inflammatory mediators.
Key Targets in Inflammation:
-
Cyclooxygenase (COX) Enzymes: Certain isoindole-1,3-dione derivatives exhibit inhibitory activity against COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[9][13][14][15] This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[14][16]
-
Pro-inflammatory Cytokines: A crucial anti-inflammatory mechanism of these compounds is the suppression of pro-inflammatory cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α).[2][9] They can also modulate the levels of other cytokines such as Interleukin-6 (IL-6), IL-1β, and IL-10.[8]
Signaling Pathway: Modulation of Cytokine Production
Caption: Inhibition of the NF-κB signaling pathway by isoindole-1,3-dione derivatives.
Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the isoindole-1,3-dione derivative or a reference inhibitor (e.g., celecoxib, indomethacin) for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Quantification: After a set reaction time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
IC50 Determination: Plot the percentage of enzyme inhibition against the compound concentration to determine the IC50 value for each enzyme.
Part 3: Neuroprotective and Cholinesterase Inhibition in Neurodegenerative Diseases
The application of isoindole-1,3-dione derivatives is a growing area of interest in the context of neurodegenerative diseases, particularly Alzheimer's disease.[17][18][19] The multifaceted nature of these disorders necessitates therapeutic agents with multiple mechanisms of action.
Key Targets in Neurodegeneration:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[17][18] Several isoindole-1,3-dione derivatives have been shown to be potent inhibitors of both AChE and BuChE.[17]
-
NRF2 Signaling Pathway: Some derivatives have demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[20] NRF2 is a master regulator of the antioxidant response, and its activation can protect neurons from oxidative stress-induced damage.[20]
Data Summary: Cholinesterase Inhibitory Activity of Isoindole-1,3-dione Derivatives
| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Derivative A | 0.91 | N/A | [17] |
| Derivative B | 87 nM | 7.76 µM | [17] |
| Derivative C | 34 nM | 0.54 µM | [17] |
| Derivative D | 2.1 | N/A | [18] |
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE or BuChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Compound Incubation: Incubate the enzyme with various concentrations of the isoindole-1,3-dione derivative in a 96-well plate.
-
Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Spectrophotometric Measurement: Measure the absorbance of the yellow product over time using a microplate reader at 412 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Plot the inhibition percentage against the compound concentration to calculate the IC50 value.
Part 4: Emerging Targets and Future Directions
The versatility of the isoindole-1,3-dione scaffold continues to inspire the exploration of new therapeutic targets. Preliminary studies have suggested potential activity against a range of other targets, opening up exciting avenues for future research.
Potential Future Targets:
-
Protein Phosphatases: Some derivatives have shown inhibitory effects against protein phosphatase 1 and 2A (PP1 and 2A), which are involved in numerous cellular processes and are implicated in cancer.[21]
-
Tyrosine Kinases: Antiproliferative effects of some derivatives have been linked to the inhibition of tyrosine kinases, a major class of oncology targets.[21]
-
Dopamine Receptors: Certain isoindole-1,3-dione derivatives have been evaluated as potential antipsychotic agents targeting dopamine D3 receptors.[22]
The isoindole-1,3-dione scaffold represents a rich source of therapeutic innovation. From the well-established role of IMiDs in targeting Cereblon for cancer therapy to the promising applications in inflammatory and neurodegenerative diseases, the diverse biological activities of these compounds are undeniable. A thorough understanding of their molecular targets and mechanisms of action, facilitated by the robust experimental workflows outlined in this guide, is paramount for the continued development of safer and more effective drugs. The future of isoindole-1,3-dione-based drug discovery lies in the rational design of molecules with enhanced target specificity and tailored pharmacological profiles to address a wide range of unmet medical needs.
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Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed. Available at: [Link]
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Thalidomide-analogue biology: immunological, molecular and epigenetic targets in cancer therapy - PubMed. Available at: [Link]
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Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed. Available at: [Link]
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(PDF) Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model - ResearchGate. Available at: [Link]
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC - PubMed Central. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. Available at: [Link]
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Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor | Request PDF - ResearchGate. Available at: [Link]
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Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties | Request PDF - ResearchGate. Available at: [Link]
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in vitro screening of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
An In-Depth Technical Guide to the In Vitro Screening of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Introduction: Rationale for a Targeted Screening Cascade
The compound this compound is a synthetic molecule featuring the characteristic phthalimide (1H-isoindole-1,3(2H)-dione) scaffold.[1] While specific biological data for this exact molecule is not extensively documented in public literature, its core structure is of significant pharmacological interest. This scaffold is the foundation of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which are renowned for their potent anti-inflammatory and anti-cancer properties.[2][3][4][5]
The established mechanism for many thalidomide analogues involves the modulation of cytokine production, particularly the inhibition of Tumor Necrosis Factor-alpha (TNF-α), and interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][6] The NF-κB pathway is a cornerstone of the inflammatory response, making it a prime therapeutic target.[6][7] Therefore, a logical and efficient in vitro screening strategy for this compound should be hypothesis-driven, focusing on assays that probe these well-established activities of its structural relatives.
This guide presents a tiered approach for the preliminary in vitro evaluation of this compound. We will begin with essential cytotoxicity profiling to establish a therapeutic window, followed by primary, mechanism-based screens targeting inflammation. This structured workflow ensures that observed biological effects are not artifacts of general toxicity and provides a clear path for go/no-go decisions in a drug discovery context.
Tier 1: Foundational Cytotoxicity Profiling
Expert Rationale: Before assessing any specific biological activity, it is imperative to determine the compound's inherent toxicity to living cells. A potent anti-inflammatory effect is meaningless if it is merely a consequence of the compound killing the cells. Cytotoxicity assays provide a critical baseline, allowing for the calculation of a selectivity index (SI)—the ratio of a compound's toxic concentration to its effective therapeutic concentration.[8][9] A high SI is a hallmark of a promising drug candidate. We will utilize the MTT assay, a robust and widely adopted colorimetric method for assessing metabolic activity as a proxy for cell viability.[8][9][10]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound, which is the concentration that reduces cell viability by 50%.[10]
1. Cell Culture and Seeding:
- Select an appropriate cell line. For general toxicity, a common line like HEK293 (non-cancerous human embryonic kidney) is suitable.[8][9] For context-specific toxicity, the same cell line used in subsequent functional assays (e.g., THP-1 human monocytes) should be used.
- Culture cells to ~80% confluency in appropriate media.
- Harvest cells using trypsinization (for adherent cells) or by gentle scraping/pipetting.
- Perform a cell count and assess viability (e.g., via trypan blue exclusion).
- Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
- Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of the compound in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
- Include appropriate controls:
- Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
- Untreated Control: Cells in medium only.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
- Incubate for 24 to 48 hours at 37°C and 5% CO₂.
3. MTT Assay and Measurement:
- Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]
- Carefully remove the medium.
- Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration.
- Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value.
Tier 2: Mechanism-Based Anti-Inflammatory Screening
Expert Rationale: Given the structural relationship to IMiDs, the primary hypothesis is that the compound possesses anti-inflammatory properties. The most direct way to test this is to measure its effect on the production of TNF-α, a key pro-inflammatory cytokine inhibited by thalidomide and its analogues.[2][4] We will use an in vitro model where immune cells are stimulated to produce TNF-α, and we will quantify the reduction in its secretion in the presence of our test compound. To further probe the mechanism, we will also assess the compound's ability to inhibit the NF-κB signaling pathway, a critical regulator of TNF-α transcription.[6][7]
Experimental Workflow: Anti-Inflammatory Screening
Caption: Tiered in vitro screening workflow.
Protocol 1: TNF-α Secretion Inhibition Assay (ELISA)
This protocol measures the quantity of TNF-α secreted by lipopolysaccharide (LPS)-stimulated monocytes.
1. Cell Culture and Stimulation:
- Use human monocytic THP-1 cells or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).
- Seed cells (e.g., 1x10⁶ cells/mL) in a 24-well plate.
- Treat cells with the test compound at several non-toxic concentrations (determined from the Tier 1 assay).
- Simultaneously, stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce a robust inflammatory response and TNF-α production.[11]
- Include controls:
- Unstimulated Control: Cells + Medium.
- Stimulated Control: Cells + LPS + Vehicle (DMSO).
- Positive Control: Cells + LPS + a known TNF-α inhibitor (e.g., Dexamethasone).
- Incubate for 4-6 hours at 37°C and 5% CO₂.[12]
2. Sample Collection and ELISA:
- Centrifuge the plate to pellet the cells.
- Carefully collect the cell culture supernatant, which contains the secreted TNF-α.
- Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.[13] The basic principle involves capturing the TNF-α with an antibody coated on the plate, followed by detection with a second, enzyme-linked antibody that generates a colorimetric signal.[13]
3. Data Analysis:
- Generate a standard curve using the recombinant TNF-α provided in the kit.
- Calculate the concentration of TNF-α in each sample based on the standard curve.
- Determine the percentage inhibition of TNF-α secretion for each compound concentration relative to the stimulated (LPS + Vehicle) control.
- Plot the percentage inhibition against the log of the compound concentration and calculate the IC₅₀ value.
Protocol 2: NF-κB Activation Reporter Assay
This assay measures the transcriptional activity of NF-κB.
1. Cell Line and Culture:
- Use a stable cell line engineered to express a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. HEK293 or C2C12 cell lines are commonly used for this purpose.[6]
- Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
2. Treatment and Stimulation:
- Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
- Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), to activate the canonical pathway.[6]
- Include appropriate controls similar to the TNF-α secretion assay.
- Incubate for 6-8 hours to allow for reporter gene expression.
3. Luciferase Assay:
- Remove the medium and lyse the cells using a lysis buffer compatible with the luciferase assay system.
- Add the luciferase substrate to the cell lysate. The luciferase enzyme produced by the cells will catalyze a reaction that produces light.
- Measure the luminescence using a luminometer.
4. Data Analysis:
- Calculate the percentage inhibition of NF-κB activity for each concentration relative to the stimulated (TNF-α + Vehicle) control.
- Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value.
The Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway activated by TNF-α.
Data Summary and Interpretation
The ultimate goal of this initial screening is to generate a concise data package for decision-making. The results should be summarized in a clear, comparative format.
Table 1: Hypothetical In Vitro Screening Data Summary
| Assay | Endpoint | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
|---|---|---|---|
| Tier 1: Cytotoxicity | Cell Viability (THP-1) | 85.2 | Doxorubicin: 1.8 |
| Tier 2: Anti-Inflammatory | TNF-α Secretion Inhibition | 5.7 | Dexamethasone: 0.1 |
| Tier 2: Anti-Inflammatory | NF-κB Activation Inhibition| 9.3 | Bay 11-7082: 2.5 |
Interpretation of Hypothetical Results:
-
Cytotoxicity: The compound exhibits an IC₅₀ of 85.2 µM against THP-1 cells. This indicates low toxicity at the concentrations required for its anti-inflammatory effects.
-
Anti-inflammatory Activity: The compound is a moderately potent inhibitor of TNF-α secretion (IC₅₀ = 5.7 µM) and NF-κB activation (IC₅₀ = 9.3 µM).
-
Selectivity Index (SI):
-
SI for TNF-α inhibition = (Cytotoxicity IC₅₀) / (TNF-α IC₅₀) = 85.2 / 5.7 ≈ 15.
-
A selectivity index greater than 10 is generally considered favorable for a screening hit, suggesting that the observed anti-inflammatory effect is specific and not due to general cell death.
-
Based on this hypothetical profile, this compound would be considered a promising candidate for further investigation, including screening against other inflammatory mediators and progression into more complex cell-based or in vivo models.
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An In-Depth Technical Guide to the Discovery and History of N-Substituted Isoindole-1,3-diones
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the discovery and historical development of N-substituted isoindole-1,3-diones, a class of compounds more commonly known as N-substituted phthalimides. From their foundational synthesis to their significant role in modern medicinal chemistry, this document traces the scientific journey of this versatile scaffold.
Introduction: The Isoindole-1,3-dione Core
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, characterized by a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups and a nitrogen atom. The reactivity of the imide proton and the overall planarity of the molecule have made it a cornerstone in the synthesis of a vast array of biologically active compounds.[1] The ability to readily introduce a wide variety of substituents at the nitrogen atom (N-substitution) has been a key driver of its extensive use in drug discovery and materials science.
Historical Perspective: The Dawn of Phthalimide Chemistry
The journey of N-substituted isoindole-1,3-diones began with the synthesis of the parent compound, phthalimide. While phthalimide itself was known, the strategic use of its N-substituted derivatives for the synthesis of primary amines was a landmark development.
The Gabriel Synthesis: A Paradigm Shift in Amine Synthesis
In 1887, German chemist Siegmund Gabriel reported a novel method for the synthesis of primary amines that avoided the common problem of over-alkylation seen with the use of ammonia.[2][3] This elegant, multi-step process, now famously known as the Gabriel synthesis , utilized potassium phthalimide as a surrogate for the ammonia anion.[3] The initial reports by Craebe and Pictet in 1884 had shown the successful conversion of methyl and ethyl iodides to N-alkylphthalimides by reacting them with potassium phthalimide.[4] However, it was Gabriel who fully recognized the potential of this reaction as a general method for preparing primary amines.[4]
The classical Gabriel synthesis involves three key steps:
-
Deprotonation: Phthalimide is treated with a base, typically potassium hydroxide, to form the nucleophilic potassium phthalimide salt. The acidity of the N-H proton is enhanced by the two adjacent electron-withdrawing carbonyl groups.[2]
-
N-Alkylation: The phthalimide anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to form an N-alkylphthalimide.[2][5]
-
Hydrolysis or Hydrazinolysis: The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, through hydrazinolysis (the Ing-Manske procedure), which often proceeds under milder conditions.[3][5]
The Gabriel synthesis proved to be a robust and high-yielding method for the preparation of primary amines from primary alkyl halides, a significant advancement in synthetic organic chemistry.[2] However, the method is generally not suitable for the synthesis of aryl amines or amines from secondary alkyl halides due to competing elimination reactions and the low reactivity of aryl halides in simple nucleophilic substitution.[2][3]
Evolution of Synthetic Methodologies
While the Gabriel synthesis remains a cornerstone of organic chemistry, the direct synthesis of N-substituted isoindole-1,3-diones from phthalic anhydride and primary amines has become the most common and efficient method, especially when the desired amine is readily available.
Condensation of Phthalic Anhydride with Amines
This widely used method involves the reaction of phthalic anhydride with a primary amine. The reaction typically proceeds in a high-boiling point solvent like glacial acetic acid or benzene under reflux conditions. The mechanism involves an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid. Subsequent intramolecular cyclization via dehydration yields the final N-substituted isoindole-1,3-dione.
This method is highly versatile and has been adapted for the synthesis of a vast library of N-substituted phthalimides with diverse functionalities.[6]
Modern Synthetic Approaches
In recent decades, research has focused on developing more efficient, milder, and environmentally friendly methods for the synthesis of N-substituted isoindole-1,3-diones. These include:
-
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the condensation of phthalic anhydride with amines.[7]
-
Catalytic methods: Various catalysts, including Lewis acids like TaCl5-silica gel and transition metals like palladium and copper, have been employed to facilitate the synthesis under milder conditions.[7][8] For instance, palladium-catalyzed carbonylation of benzamide derivatives offers a route to a broad range of N-aryl and N-alkyl phthalimides.[9]
-
Metal-free approaches: Recent developments have focused on metal-free protocols, such as the use of trimethylsilyl cyanide (TMSCN) for the denitrogenative carbonylation of 1,2,3-benzotriazin-4(3H)-ones to form phthalimides.[9]
The Pivotal Role in Medicinal Chemistry
The isoindole-1,3-dione scaffold is a prominent feature in a multitude of biologically active molecules, exhibiting a wide spectrum of pharmacological activities.[10][11]
From Tragedy to Triumph: The Thalidomide Story
The history of N-substituted isoindole-1,3-diones is inextricably linked with the story of thalidomide. Initially marketed as a sedative in the late 1950s, its teratogenic effects led to a global tragedy. However, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for the treatment of multiple myeloma and leprosy. This resurgence of interest in thalidomide and its analogs, such as lenalidomide and pomalidomide, has cemented the importance of the phthalimide scaffold in modern drug discovery.[8]
A Privileged Scaffold for Diverse Therapeutic Applications
Beyond immunomodulation, N-substituted isoindole-1,3-diones have been investigated for a wide array of therapeutic applications, including:
-
Anticancer: Numerous derivatives have shown potent anticancer activity against various cancer cell lines.[10][12]
-
Anti-inflammatory and Analgesic: Many phthalimide derivatives exhibit significant anti-inflammatory and analgesic properties.[11][13]
-
Antimicrobial and Antiviral: The scaffold has been incorporated into compounds with antibacterial, antifungal, and antiviral activities.[11][14]
-
Anticonvulsant: Certain derivatives have demonstrated anticonvulsant effects.[11]
-
Enzyme Inhibition: They have been explored as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, relevant in the context of Alzheimer's disease.[15]
The lipophilic nature of the phthalimide moiety allows for good cell membrane permeability, contributing to its favorable pharmacokinetic properties.[6]
Experimental Protocols
Protocol 1: Classical Gabriel Synthesis of Benzylamine
This protocol outlines the synthesis of benzylamine from benzyl bromide using the Gabriel synthesis.
Step 1: Formation of Potassium Phthalimide
-
In a round-bottom flask, dissolve phthalimide in absolute ethanol.
-
Add a stoichiometric amount of potassium hydroxide solution in ethanol dropwise with stirring.
-
A white precipitate of potassium phthalimide will form.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: N-Alkylation
-
Suspend the dried potassium phthalimide in a suitable solvent such as DMF.[16]
-
Add benzyl bromide to the suspension.
-
Heat the reaction mixture under reflux with stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into water to precipitate the N-benzylphthalimide.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Step 3: Hydrazinolysis
-
Dissolve the N-benzylphthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.[5]
-
Heat the mixture under reflux for a few hours. A precipitate of phthalhydrazide will form.[3]
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Make the residue alkaline with a strong base (e.g., NaOH) to liberate the free benzylamine.
-
Extract the benzylamine with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., Na2SO4), and remove the solvent to obtain the pure amine.
Protocol 2: Direct Synthesis of N-Phenylisoindole-1,3-dione
This protocol describes the synthesis of N-phenylisoindole-1,3-dione from phthalic anhydride and aniline.
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and aniline.
-
Add glacial acetic acid as the solvent.[1]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any remaining acetic acid and unreacted starting materials.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure N-phenylisoindole-1,3-dione.
Data Presentation
Table 1: Comparison of Synthetic Methods for N-Substituted Isoindole-1,3-diones
| Method | Starting Materials | Reagents/Conditions | Advantages | Limitations |
| Gabriel Synthesis | Phthalimide, Primary Alkyl Halide | 1. Base (e.g., KOH) 2. Alkyl Halide 3. Hydrazine or Acid/Base | Avoids over-alkylation, good for primary amines.[2] | Harsh cleavage conditions, not suitable for secondary/tertiary amines or aryl amines.[3] |
| Condensation | Phthalic Anhydride, Primary Amine | High-boiling solvent (e.g., Acetic Acid), Reflux | Direct, efficient, versatile for various amines.[1] | Requires elevated temperatures. |
| Microwave-Assisted | Phthalic Anhydride, Primary Amine | Microwave Irradiation | Rapid reaction times, improved yields. | Requires specialized equipment. |
| Catalytic Methods | Varies (e.g., Benzamides) | Transition Metal Catalysts (e.g., Pd, Cu) | Milder reaction conditions, broader substrate scope.[8][9] | Catalyst cost and removal can be an issue. |
Visualization
Diagram 1: The Gabriel Synthesis Workflow
Caption: Workflow of the Gabriel synthesis for primary amines.
Diagram 2: Condensation of Phthalic Anhydride with a Primary Amine
Caption: Mechanism of N-substituted isoindole-1,3-dione synthesis.
Conclusion
The discovery and development of synthetic routes to N-substituted isoindole-1,3-diones have had a profound impact on organic chemistry and drug discovery. From the historical significance of the Gabriel synthesis to the modern, efficient condensation reactions, the chemistry of this scaffold has continuously evolved. The journey of thalidomide, from a notorious teratogen to a life-saving therapeutic, underscores the immense potential held within the phthalimide core. As research continues to uncover new biological activities and develop novel synthetic methodologies, the N-substituted isoindole-1,3-dione framework is poised to remain a critical and versatile building block for the creation of innovative medicines and materials.
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- BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?.
- Güler, E., et al. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. (2023).
- Koval, V. V., et al. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. (2025).
- Koval, V. V., et al. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
- Wikipedia. Gabriel synthesis.
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Methodological & Application
experimental protocol for using 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione in cell culture
An in-depth guide to the cellular characterization of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, a novel phthalimide-based Cereblon E3 Ligase Modulator.
Introduction: A New Frontier in Targeted Protein Degradation
The field of targeted protein degradation (TPD) has opened a new paradigm in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2] Central to this strategy are "molecular glues," small molecules that induce or stabilize interactions between two proteins that would not normally associate.[3][4][5] The topic of this guide, this compound, belongs to the phthalimide chemical class, which includes the groundbreaking immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide.[3][6]
These molecules function as molecular glue degraders by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[3][7] This binding event subtly alters the substrate-binding surface of CRBN, inducing the recruitment of "neosubstrate" proteins.[8] This newly formed ternary complex (E3 Ligase–Glue–Neosubstrate) triggers the poly-ubiquitination of the neosubstrate, marking it for destruction by the cell's proteasome.[5] This guide provides a comprehensive experimental framework for researchers to elucidate the cellular mechanism and activity of this compound.
Mechanism of Action: The CRL4^CRBN^ Pathway
The primary mechanism involves hijacking the ubiquitin-proteasome system. The phthalimide-based compound acts as a molecular bridge, facilitating the interaction between CRBN and specific neosubstrate proteins, such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), or the translation termination factor GSPT1.[7][8]
Caption: Mechanism of a Phthalimide Molecular Glue Degrader.
Part 1: Assessment of Antiproliferative Activity
The first step in characterizing a novel molecular glue is to determine its effect on cell growth and viability. Many neosubstrates of CRBN modulators are essential for the survival and proliferation of specific cancer cells, particularly those of hematopoietic origin.[7]
Protocol 1: Cell Viability using MTS Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (powder, >95% purity)[9]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Store at -20°C. Subsequent dilutions should be made in the cell culture medium.
-
Cell Seeding: Culture MM.1S cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Plate cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.[10] Incubate overnight.
-
Compound Treatment: Prepare a 2X concentration series of the compound in culture medium. Remove 50 µL of medium from the cells and add 50 µL of the 2X compound solution to achieve the final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 humidified incubator.[10]
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours until the color develops.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Expected Data Presentation
| Compound Concentration | % Viability (Mean) | Std. Deviation |
| Vehicle (DMSO) | 100.0 | 4.5 |
| 0.1 nM | 98.2 | 5.1 |
| 1 nM | 95.6 | 4.8 |
| 10 nM | 75.3 | 6.2 |
| 100 nM | 51.2 | 3.9 |
| 1 µM | 22.7 | 2.5 |
| 10 µM | 5.4 | 1.8 |
| IC50: ~100 nM |
Part 2: Verification of On-Target Mechanism
A key aspect of trustworthiness in drug discovery is confirming that the observed phenotype (e.g., decreased viability) is due to the intended mechanism of action.[3] For a CRBN modulator, this involves demonstrating target engagement and subsequent neosubstrate degradation.
Caption: Logical workflow for compound characterization.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA verifies direct binding of the compound to its target protein (CRBN) in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing the temperature required to denature it.[11]
Materials:
-
MM.1S cells
-
Compound and DMSO
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Equipment for sonication or freeze-thaw lysis
-
PCR thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Anti-CRBN antibody
Procedure:
-
Treatment: Treat MM.1S cells in suspension (e.g., 10 million cells per condition) with the compound at a high concentration (e.g., 10 µM) or vehicle (DMSO) for 2 hours.
-
Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using three rapid freeze-thaw cycles.
-
Heating: Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Separation: Centrifuge the heated lysates at high speed (20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CRBN remaining at each temperature by Western Blot.
-
Interpretation: In the compound-treated samples, a shift in the melting curve to a higher temperature for CRBN compared to the vehicle control indicates target engagement.
Protocol 3: Western Blot for Neosubstrate Degradation
This is the definitive assay to confirm the molecular glue's intended function: degradation of neosubstrates.
Materials:
-
MM.1S cells
-
Compound and DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibodies: Anti-IKZF1, Anti-GSPT1, Anti-CRBN, Anti-Vinculin or Anti-Actin (loading control)
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Treatment: Plate MM.1S cells and treat with a dose-response of the compound (e.g., 1 nM to 1 µM) for a set time, typically 4 to 24 hours.
-
Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and probe with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the neosubstrate band intensity to the loading control. A dose-dependent decrease in the neosubstrate protein level confirms degradation. The level of CRBN itself should remain unchanged.
Conclusion and Future Directions
This guide outlines a foundational workflow to characterize this compound. Positive results—potent antiproliferative activity coupled with confirmed CRBN-dependent degradation of neosubstrates—would establish this compound as a legitimate molecular glue degrader. Further studies could involve global proteomics to identify novel neosubstrates, in vivo efficacy studies in relevant xenograft models, and investigation into downstream cellular consequences such as cell cycle arrest and apoptosis induction.[10][12]
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Title: A thalidomide analogue with in vitro antiproliferative, antimitotic, and microtubule-stabilizing activities. Source: AACR Journals. URL: [Link]
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Title: Thalidomide and a thalidomide analogue inhibit endothelial cell proliferation in vitro. Source: PubMed. URL: [Link]
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Title: Development of Analogs of Thalidomide. Source: Encyclopedia.pub. URL: [Link]
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Title: Molecular Glue Discovery: Current and Future Approaches. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Molecular Glues Discovery & Development. Source: WuXi Biology. URL: [Link]
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Title: How to systematically discover novel molecular glues. Source: Drug Discovery News. URL: [Link]
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Title: A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. Source: ACS Publications. URL: [Link]
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Title: A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Source: ScienceDirect. URL: [Link]
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Title: Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. Source: University of Wisconsin–Madison Libraries. URL: [Link]
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Title: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Source: JoVE (Journal of Visualized Experiments). URL: [Link]
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Title: Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Source: PubMed Central (PMC). URL: [Link]
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Title: N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Source: MDPI. URL: [Link]
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Application Notes and Protocols: Characterizing 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione as a potential anti-inflammatory therapeutic. This compound belongs to the N-substituted isoindoline-1,3-dione class, which includes well-established immunomodulators like thalidomide and its analogs (IMiDs®).[1][2][3] Drawing from the established mechanisms of this chemical family, we outline a strategic series of protocols to elucidate the compound's mechanism of action and quantify its anti-inflammatory efficacy. The proposed investigations focus on key inflammatory pathways, including NF-κB signaling, cytokine production, and inflammasome activation.
Introduction and Mechanistic Background
The isoindoline-1,3-dione scaffold is the foundation for a class of potent therapeutic agents with diverse biological activities, including anti-inflammatory, immunomodulatory, and anti-angiogenic properties.[1][4][5][6] The prototypical compound, thalidomide, and its more potent, safer analogs (lenalidomide, pomalidomide) have revolutionized the treatment of various cancers and inflammatory conditions.[1][2]
The primary anti-inflammatory mechanism for many of these molecules involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8][9] By binding to CRBN, these compounds induce the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, including the Ikaros family zinc finger transcription factors (IKZF1 and IKZF3).[8] This targeted protein degradation has profound effects on the immune system.
Furthermore, this class of compounds is known to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-12, while in some contexts, they can co-stimulate T-cells and enhance the production of anti-inflammatory cytokines like IL-10.[2][3][4][9] A crucial pathway inhibited by these agents is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a master regulator of the inflammatory response.[5][10][11] Inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12]
Given the structural similarity of this compound to this pharmacologically active family, it is hypothesized that its anti-inflammatory potential is mediated through similar mechanisms. The following protocols are designed to rigorously test this hypothesis.
Proposed Mechanism of Action: A Multi-Pronged Anti-Inflammatory Effect
The anti-inflammatory activity of this compound is likely mediated through the coordinated modulation of several key signaling pathways. The primary targets are hypothesized to be the NF-κB and Cereblon pathways, leading to a downstream reduction in inflammatory mediators.
Figure 2: General experimental workflow for characterization.
Data Presentation and Expected Outcomes
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Summary of In Vitro Anti-Inflammatory Activity
| Assay | Endpoint | Test Compound IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|---|
| Cytokine Inhibition | TNF-α Release | Experimental Value | Dexamethasone: ~0.01 |
| IL-6 Release | Experimental Value | Dexamethasone: ~0.05 | |
| NO Inhibition | Nitric Oxide Production | Experimental Value | L-NAME: ~20 |
| NF-κB Inhibition | Luciferase Activity | Experimental Value | MG132: ~0.16 [13] |
| Cytotoxicity | RAW 264.7 Viability (MTT) | >100 (Expected) | - |
Expected Western Blot Results: Successful anti-inflammatory activity would be indicated by:
-
A dose-dependent decrease in LPS-induced phosphorylation of IκBα.
-
Reduced expression of iNOS and COX-2 proteins in LPS-stimulated cells.
-
Potential reduction in the expression of NLRP3 and the cleavage of Caspase-1 in appropriately stimulated cells.
Conclusion
The provided protocols establish a robust framework for characterizing the anti-inflammatory properties of this compound. By systematically evaluating its impact on cytokine production, NF-κB signaling, and in vivo inflammation, researchers can determine its therapeutic potential. Positive results from these assays would warrant further investigation into its precise molecular interactions, particularly with the Cereblon E3 ligase complex, and more extensive preclinical evaluation in chronic inflammation models.
References
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Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]
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Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. (2016, August 31). National Cancer Institute. Retrieved January 18, 2026, from [Link]
- Keifer, J. A., Guttridge, D. C., Ashburner, B. P., & Baldwin, A. S. (2001). Inhibition of NF-κB activity by thalidomide through suppression of IκB kinase activity. Journal of Biological Chemistry, 276(25), 22382–22387.
- Gabr, R. K., & El-Gazar, A. A. (2012). Immunomodulatory properties of thalidomide analogs: pomalidomide and lenalidomide, experimental and therapeutic applications. Current Medicinal Chemistry, 19(21), 3529–3539.
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Yin, L., Chen, L., Li, H., Wang, Q., Liu, J., Xu, T., Wang, Y., & Gu, X. (2018). Cereblon suppresses the lipopolysaccharide-induced inflammatory response by promoting the ubiquitination and degradation of c-Jun. PubMed. Retrieved January 18, 2026, from [Link]
- Mitsiades, C. S., Mitsiades, N., & Richardson, P. G. (2005). Properties of thalidomide and its analogues: Implications for anticancer therapy. Current Opinion in Oncology, 17(6), 579–585.
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Pomalidomide. (2026, January 15). MassiveBio. Retrieved January 18, 2026, from [Link]
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Cereblon E3 ligase modulator. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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The diagram illustrates the role of Cereblon (CRBN) in the E3 ligase... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- Jiang, H., He, H., Chen, Y., Lu, Y., & Liu, Z. (2020). Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. Pharmacological Reviews, 72(2), 444–467.
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Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. (2012). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2015). ACG Publications. Retrieved January 18, 2026, from [Link]
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Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
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A new NF-kappaB inhibitor attenuates a TH1 type immune response in a murine model. (2005). PubMed. Retrieved January 18, 2026, from [Link]
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DI inhibited NLRP3 inflammasome activation and IL-1β secretion. (A,B)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
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Small molecule inhibitor binds to NLRP3 and prevents inflammasome activation. (2023). bioRxiv. Retrieved January 18, 2026, from [Link]
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Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (2022). Farmaciya (Pharmacy). Retrieved January 18, 2026, from [Link]
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The NLRP3 inflammasome: molecular activation and regulation to therapeutics. (2018). Nature Reviews Immunology. Retrieved January 18, 2026, from [Link]
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NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). MDPI. Retrieved January 18, 2026, from [Link]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). MDPI. Retrieved January 18, 2026, from [Link]
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Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2011). Biochimica et Biophysica Acta. Retrieved January 18, 2026, from [Link]
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Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. (2011). PubMed. Retrieved January 18, 2026, from [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: The Isoindole-1,3-dione Scaffold in Modern Cancer Research
Introduction: A Scaffold Reimagined
The isoindole-1,3-dione core, a deceptively simple heterocyclic structure, holds a storied and complex history in medicinal chemistry. Initially infamous for the tragic teratogenic effects of its most well-known derivative, thalidomide, this scaffold has undergone a remarkable renaissance. Decades of intensive research have transformed our understanding, repositioning isoindole-1,3-dione derivatives from a cautionary tale to a cornerstone of modern oncology, particularly in the treatment of hematological malignancies.[1]
The journey from thalidomide to its more potent and refined analogues, such as lenalidomide and pomalidomide, is a testament to the power of mechanistic investigation.[1][2] These agents, collectively known as immunomodulatory imide drugs (IMiDs), exert pleiotropic effects that extend far beyond their originally understood anti-inflammatory properties.[3][4] They represent a paradigm-shifting class of therapeutics that do not simply inhibit a target but rather hijack cellular machinery to induce the degradation of specific, disease-driving proteins.[1]
This guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of isoindole-1,3-diones, detailed protocols for their preclinical evaluation, and insights into their evolving application in cancer research.
Section 1: The Core Mechanism of Action - Hijacking the Ubiquitin-Proteasome System
The breakthrough in understanding the action of isoindole-1,3-dione derivatives came with the identification of Cereblon (CRBN) as their primary molecular target.[1][3] CRBN is not a traditional enzyme or receptor to be inhibited; instead, it serves as a substrate receptor for the Cullin 4-Ring Box 1 (CUL4-RBX1)-DDB1 E3 ubiquitin ligase complex.[5]
The binding of an isoindole-1,3-dione molecule to CRBN induces a conformational change in the substrate-binding pocket. This altered surface does not inhibit CRBN but rather endows it with a new function: the ability to recognize and bind proteins it would not normally interact with, known as "neo-substrates."[1] These compounds effectively function as a "molecular glue," bridging the E3 ligase complex to the new target protein.
Once the neo-substrate is recruited, the E3 ligase complex tags it with a chain of ubiquitin molecules. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome.[1] In the context of multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) , which are critical for the survival and proliferation of myeloma cells.[6][7] The degradation of these factors is a primary driver of the potent anti-myeloma activity of drugs like lenalidomide and pomalidomide.[1][7]
Section 2: The Pleiotropic Antitumor Effects
The targeted degradation of IKZF1 and IKZF3 unleashes a cascade of downstream effects, resulting in the multi-faceted, or pleiotropic, anticancer activity of these compounds.
-
Direct Cytotoxicity and Anti-proliferative Action: The elimination of Ikaros and Aiolos directly triggers cell cycle arrest and apoptosis (programmed cell death) in malignant plasma cells.[6][8] This is a core component of their efficacy in multiple myeloma.
-
Immunomodulation: Beyond direct tumor killing, these agents potently stimulate the patient's own immune system.[3]
-
T-Cell Co-stimulation: They enhance the activation and proliferation of T-cells, leading to increased production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][3]
-
NK Cell Activation: They boost the cytotoxic activity of Natural Killer (NK) cells, which are critical for immune surveillance and killing of tumor cells.[3]
-
-
Anti-Angiogenesis: Isoindole-1,3-diones inhibit angiogenesis, the process by which tumors form new blood vessels to supply themselves with nutrients and oxygen.[5][9] They achieve this by downregulating key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[6][10]
-
Modulation of the Tumor Microenvironment: These compounds disrupt the supportive interactions between myeloma cells and the bone marrow stroma, further inhibiting tumor growth and survival by reducing the secretion of essential growth factors like Interleukin-6 (IL-6).[4][11]
Section 3: Application in Preclinical Research - Key Protocols
Evaluating novel isoindole-1,3-dione derivatives requires a systematic approach to characterize their potency, mechanism, and therapeutic potential.
Protocol 3.1: Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of a test compound on the viability and proliferation of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Causality: This is the foundational assay to establish whether a novel compound possesses anticancer activity. An MTS or MTT-based assay is chosen for its high-throughput capability and reliance on metabolic activity (mitochondrial reductase activity) as a proxy for cell viability. A 48-72 hour incubation period is critical to allow for multiple cell doublings, ensuring that the measured effect reflects both cytotoxic and anti-proliferative actions.
Materials:
-
Cancer cell lines (e.g., MM.1S for multiple myeloma, A549 for lung cancer, HeLa for cervical cancer).[12][13]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well clear flat-bottom cell culture plates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. A common starting range is 100 µM to 1 nM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the color in the vehicle control wells has developed.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve using non-linear regression to determine the IC50 value.
-
Data Presentation:
Table 1: Example Cytotoxicity Data of Isoindole-1,3-dione Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | [14] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | CC50 | 3.81 µg/mL | [14] |
| Compound 7 (azide and silyl ether derivative) | A549 (Lung carcinoma) | IC50 | 19.41 µM | [12] |
| N-benzylisoindole-1,3-dione 3 | A549-Luc (Adenocarcinoma) | IC50 | 114.25 µM | [13] |
| N-benzylisoindole-1,3-dione 4 | A549-Luc (Adenocarcinoma) | IC50 | 116.26 µM | [13] |
Protocol 3.2: Apoptosis Induction Analysis via Annexin V/PI Staining
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis following treatment with the test compound.
Causality: This assay confirms that the observed loss of viability is due to programmed cell death, a hallmark of effective cancer therapies. It uses two dyes to differentiate cell populations. Annexin V, a protein with high affinity for phosphatidylserine (PS), binds to PS that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
Materials:
-
6-well cell culture plates.
-
Test compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
1X Annexin-binding buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Necrotic cells: Annexin V-negative / PI-positive.
-
Protocol 3.3: Western Blot Analysis for Target Protein Degradation
Objective: To confirm the on-target mechanism by detecting the degradation of CRBN neo-substrates (IKZF1/IKZF3).
Causality: This is the critical experiment to validate that a novel isoindole-1,3-dione derivative acts as a "molecular glue." A time-course and dose-response experiment is essential. A rapid (2-4 hours) and potent decrease in IKZF1/3 protein levels, without a corresponding decrease in mRNA (confirmable by RT-qPCR), is the definitive signature of CRBN-mediated proteasomal degradation. β-actin or GAPDH is used as a loading control to ensure equal protein amounts were loaded in each lane.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment & Lysis: Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0, 2, 4, 8, 24 hours). Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IKZF1) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as anti-β-actin, to confirm equal loading.
Protocol 3.4: In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of the test compound in a living organism.
Causality: While in vitro assays are crucial, they cannot replicate the complex interactions of a whole biological system. An in vivo model is necessary to assess the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic effect in the context of a tumor microenvironment and host immune system. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard first step for efficacy testing.[13][15]
Procedure (High-Level Overview):
-
Cell Culture and Implantation: Culture human cancer cells (e.g., A549-luc for lung cancer) to the logarithmic growth phase.[13] Subcutaneously inject a suspension of 1-5 million cells into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor mouse body weight and overall health 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Analysis: Compare the tumor growth curves between the treated and control groups. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Conclusion and Future Directions
The isoindole-1,3-dione scaffold is a powerful platform in cancer drug discovery. The elucidation of its "molecular glue" mechanism of action via Cereblon has not only explained the potent efficacy of thalidomide analogues but has also opened a new field of targeted protein degradation. Research is now expanding beyond hematological cancers to explore the activity of novel derivatives in solid tumors and to utilize the isoindole-1,3-dione moiety as a CRBN-binding ligand in the design of Proteolysis Targeting Chimeras (PROTACs). The systematic application of the protocols outlined in this guide will be instrumental for researchers aiming to discover and validate the next generation of therapeutics derived from this remarkable chemical scaffold.
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Licht, J. D. (2015). Pomalidomide for the Treatment of Multiple Myeloma. Journal of the Advanced Practitioner in Oncology. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Pomalidomide? Patsnap. [Link]
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Satoskar, A. R., et al. (2009). Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. Immunotherapy. [Link]
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Ríos-Tamayo, R., et al. (2017). Pomalidomide in the treatment of multiple myeloma: design, development and clinical utility. Drug Design, Development and Therapy. [Link]
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ProQuest. (2020). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ProQuest. [Link]
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Hideshima, T., & Anderson, K. C. (2002). Thalidomide Analogues as Anticancer Drugs. Current Cancer Drug Targets. [Link]
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Hideshima, T., et al. (2005). Current therapeutic uses of lenalidomide in multiple myeloma. Current Opinion in Oncology. [Link]
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Zhang, L., et al. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. RSC Medicinal Chemistry. [Link]
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Application Notes and Protocols for Analgesic Studies of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Introduction: The Therapeutic Potential of an Isoindole-1,3(2H)-dione Derivative in Nociception
The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Within this landscape, the isoindoline-1,3-dione scaffold has emerged as a privileged structure, present in a variety of biologically active compounds.[1][2] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory and analgesic effects.[1][2][3][4] This document provides a detailed guide for the preclinical evaluation of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione (hereinafter referred to as "the compound"), a novel derivative with potential applications in pain management.
While direct studies on this specific molecule are nascent, its structural features, particularly the phthalimide moiety, suggest a plausible interaction with key pathways in nociceptive signaling.[2] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the analgesic properties of this compound through a series of robust in vivo and in vitro assays. The protocols herein are designed not merely as procedural steps but as a self-validating framework, grounded in established pharmacological principles to ensure the generation of reliable and reproducible data.
The compound, with the chemical formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol , is a derivative of isoindoline-1,3-dione.[5] Its potential as an analgesic may stem from modulation of various targets involved in pain transmission, a hypothesis that the following experimental protocols are designed to investigate.
Part 1: Preclinical In Vivo Analgesic Assessment
The initial evaluation of a potential analgesic necessitates the use of well-validated animal models that can translate to clinical pain states. The following protocols are selected to assess the compound's efficacy against both acute thermal nociception and persistent inflammatory pain.
Hot Plate Test: A Model of Acute Thermal Pain
The hot plate test is a classic method for evaluating centrally acting analgesics by measuring the latency of a thermal-induced pain response.[6][7][8][9] An increase in the time it takes for the animal to react to the heated surface indicates an analgesic effect.[7]
Experimental Rationale: This test is particularly sensitive to opioid analgesics but is also a valuable screening tool for other centrally acting compounds.[6] By observing the reaction to a thermal stimulus, we can ascertain the compound's ability to modulate supraspinal pain processing pathways.[9]
Protocol:
-
Animal Acclimatization: Male Swiss Albino mice (20-30 g) should be acclimatized to the laboratory environment for at least one week, with free access to food and water.[7]
-
Apparatus: Utilize a hot plate analgesia meter maintained at a constant temperature of 55 ± 0.5°C.[7][8]
-
Baseline Latency: Prior to drug administration, place each mouse on the hot plate and record the time (in seconds) until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time of 30 seconds is implemented to prevent tissue damage.[8] Animals with a baseline latency of more than 15 seconds should be excluded.[8]
-
Compound Administration: The compound should be dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg). A vehicle control group and a positive control group (e.g., morphine, 5 mg/kg i.p.) should be included.
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.
-
Data Analysis: The analgesic effect is expressed as the percentage of Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Latency (s) ± SEM (30 min) | % MPE (30 min) |
| Vehicle Control | - | 8 | Insert Data | Insert Data |
| The Compound | 5 | 8 | Insert Data | Insert Data |
| The Compound | 10 | 8 | Insert Data | Insert Data |
| The Compound | 20 | 8 | Insert Data | Insert Data |
| Morphine | 5 | 8 | Insert Data | Insert Data |
Formalin Test: A Model of Inflammatory and Nociceptive Pain
The formalin test is a robust model that induces a biphasic nociceptive response, allowing for the differentiation between acute nociceptive pain and persistent inflammatory pain.[10][11][12][13]
Experimental Rationale: The early phase (Phase I) is due to the direct activation of nociceptors, while the late phase (Phase II) involves inflammatory processes and central sensitization.[10][11][12] This model is invaluable for screening compounds that may have both anti-nociceptive and anti-inflammatory properties.
Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are acclimatized as described above.
-
Compound Administration: Administer the compound (i.p. or orally) at various doses 30-60 minutes prior to the formalin injection. Include vehicle and positive control groups (e.g., indomethacin for Phase II).
-
Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[12][14]
-
Observation: Immediately after injection, place the animal in a transparent observation chamber. Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during Phase I (0-5 minutes) and Phase II (15-30 minutes).[12]
-
Data Analysis: Compare the duration of nociceptive behaviors in the compound-treated groups to the vehicle control group for both phases.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Licking Time (s) ± SEM (Phase I) | Mean Licking Time (s) ± SEM (Phase II) |
| Vehicle Control | - | 8 | Insert Data | Insert Data |
| The Compound | 5 | 8 | Insert Data | Insert Data |
| The Compound | 10 | 8 | Insert Data | Insert Data |
| The Compound | 20 | 8 | Insert Data | Insert Data |
| Indomethacin | 10 | 8 | Insert Data | Insert Data |
Part 2: In Vitro Mechanistic Elucidation
To understand the molecular mechanisms underlying the analgesic effects of the compound, a series of in vitro assays are proposed. These assays will investigate the compound's interaction with key targets in pain signaling pathways.
Potential Molecular Targets in Nociception
The sensation of pain is a complex process involving a multitude of receptors and ion channels.[15] Based on the known activities of related compounds and the general landscape of analgesic drug discovery, several potential targets are of high interest for this compound.
-
Transient Receptor Potential (TRP) Channels: Specifically, TRPV1, which is a key integrator of noxious thermal and chemical stimuli.[15][16][17][18] Its sensitization by inflammatory mediators contributes to inflammatory pain.[17]
-
Voltage-Gated Sodium Channels (VGSCs): Nav1.7 is a critical channel for the initiation and propagation of pain signals in peripheral neurons.[19][20] Blockers of this channel are a promising new class of analgesics.[19][20]
-
G-Protein Coupled Receptors (GPCRs): This large family of receptors, including opioid, cannabinoid, and adrenergic receptors, are well-established modulators of pain transmission.[21][22][23][24][25]
Workflow for Mechanistic Studies:
Caption: Workflow for elucidating the mechanism of action.
Protocol: Calcium Influx Assay in TRPV1-Expressing Cells
This assay will determine if the compound modulates the activity of the TRPV1 channel, a key player in thermal and inflammatory pain.[16][17][26]
Protocol:
-
Cell Culture: Use a stable cell line heterologously expressing human TRPV1 (e.g., HEK293-hTRPV1).
-
Fluorescent Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the compound or vehicle for a specified period.
-
TRPV1 Activation: Add a known TRPV1 agonist, such as capsaicin, to stimulate calcium influx.[27]
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium influx at each concentration of the compound to determine the IC₅₀.
Protocol: Electrophysiological Assessment of Nav1.7 Channels
To investigate the compound's effect on neuronal excitability, its interaction with the Nav1.7 channel will be assessed using patch-clamp electrophysiology.[28]
Protocol:
-
Cell Culture: Use a cell line expressing human Nav1.7 channels (e.g., CHO-hNav1.7).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure sodium currents.
-
Compound Application: Apply the compound at various concentrations to the cells while recording the current.
-
Data Analysis: Analyze the effect of the compound on the peak sodium current and the voltage-dependence of activation and inactivation to determine its inhibitory effect on Nav1.7.
Part 3: Advanced Models and Future Directions
For a more comprehensive understanding of the compound's analgesic potential, further studies using more complex models are recommended.
Human iPSC-Derived Sensory Neurons
The use of human induced pluripotent stem cell (iPSC)-derived sensory neurons offers a more translationally relevant model for studying pain.[29][30] These neurons express a range of nociceptive markers, including TRPV1 and Nav1.7, providing a powerful platform for analgesic drug screening.[29]
Experimental Approach:
-
Culture iPSC-derived sensory neurons on multi-electrode arrays (MEAs) to assess the compound's effect on spontaneous and evoked neuronal activity.[29][31]
-
Utilize calcium imaging in these neurons to study the compound's impact on nociceptor activation in response to various stimuli.[28]
Signaling Pathway Visualization:
Caption: Potential sites of action for the compound in a sensory neuron.
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of this compound as a potential analgesic. By systematically progressing from broad in vivo screening to targeted in vitro mechanistic studies, researchers can build a robust data package to support the further development of this compound. The proposed protocols are grounded in established methodologies and offer a logical and scientifically rigorous path to understanding the compound's therapeutic potential. The adaptability of these protocols to more advanced models, such as iPSC-derived neurons, ensures the translational relevance of the findings.
References
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- (2017, August 21). What are Nav1.7 inhibitors and how are they used in the treatment of neuropathic pain?
- (2016, March 11). A new channel for pain treatment. The Pharmaceutical Journal.
- (n.d.). [The TRPV1 channel as a target for the treatment of pain]. PubMed.
- (n.d.). Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions. PMC - PubMed Central.
- (n.d.). Formalin-Induced Nociceptive Pain Model. Charles River Laboratories.
- (n.d.). Modulation of Pain Transmission by G Protein-Coupled Receptors. PMC - PubMed Central.
- (2010, March 5). Targeting TRPV1: Challenges and Issues in Pain Management. Bentham Open Archives.
- (n.d.). View of Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9) For Neuropathic Pain Management.
- (n.d.). Modulation of pain transmission by G-protein-coupled receptors. UTMB Research Expert.
- (2016, August 22). Nav1.7 Blockers- New Genre of Pain Relief Therapy. DelveInsight.
- (n.d.). Modulation of pain transmission by G-protein-coupled receptors. PubMed - NIH.
- (n.d.). Novel G protein-coupled receptors as pain targets. PubMed.
- (n.d.). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. PubMed.
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Application Notes and Protocols for Testing the Anticonvulsant Activity of Isoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients being refractory to current treatments.[1] This necessitates the development of novel antiepileptic drugs (AEDs). Isoindole derivatives have emerged as a promising class of compounds with potential anticonvulsant properties.[1][2] This document provides a comprehensive guide for the preclinical evaluation of isoindole derivatives for their anticonvulsant activity. We detail the rationale and step-by-step protocols for the most widely used and predictive in vivo screening models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test. Furthermore, we outline essential neurotoxicity screening to establish a preliminary safety profile. This guide is intended to provide researchers with the necessary tools to systematically evaluate the potential of novel isoindole derivatives as next-generation anticonvulsant therapies.
Introduction: The Rationale for Investigating Isoindole Derivatives as Anticonvulsants
The isoindole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Recent studies have highlighted the potential of isoindole-1,3-dione derivatives as potent anticonvulsants.[1] The structural features of these compounds often allow them to interact with key targets in the central nervous system (CNS) implicated in seizure generation and propagation. Some N-substituted isoindole-1,3-diones have shown promise by potentially blocking sodium channels, a mechanism shared by several established AEDs.[3]
The preclinical screening of new chemical entities for anticonvulsant activity relies on a battery of well-validated animal models that mimic different types of human seizures.[4] The MES and PTZ models are the cornerstones of this initial screening phase, providing critical information about a compound's potential efficacy against generalized tonic-clonic and absence seizures, respectively.[5][6] A thorough evaluation using these models, coupled with an early assessment of neurotoxicity, is crucial for identifying lead candidates for further development.
Preclinical Screening Workflow for Isoindole Derivatives
The initial preclinical evaluation of isoindole derivatives for anticonvulsant activity should follow a structured, tiered approach. This ensures a systematic assessment of efficacy and safety, allowing for go/no-go decisions at critical junctures.
Figure 1: Preclinical screening workflow for anticonvulsant isoindole derivatives.
In Vivo Anticonvulsant Screening Protocols
Ethical considerations are paramount in animal research. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for the humane treatment of laboratory animals.
Maximal Electroshock (MES) Test
Rationale: The MES test is a widely accepted model for identifying compounds effective against generalized tonic-clonic seizures.[5][7] It assesses the ability of a drug to prevent the spread of seizure activity in the brain.[8]
Experimental Protocol:
-
Animal Selection and Preparation:
-
Use adult male Swiss albino mice (20-25 g) or Wistar rats (100-150 g).[9]
-
Acclimatize animals to the laboratory environment for at least 48 hours before the experiment.
-
House animals in groups with free access to food and water.
-
-
Drug Administration:
-
Prepare suspensions or solutions of the isoindole derivatives in a suitable vehicle (e.g., 0.5% methylcellulose or 1% aqueous CMC suspension).[8][9]
-
Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, and 300 mg/kg).[8][10]
-
Include a vehicle control group and a positive control group (e.g., Phenytoin at 30 mg/kg, i.p.).[9]
-
The time interval between drug administration and the induction of seizures should be determined based on the anticipated time to peak effect of the test compound.[11][12] A common interval is 30 or 60 minutes.[7][13]
-
-
Seizure Induction and Observation:
-
An electroconvulsiometer is used to deliver a constant current stimulus through corneal or auricular electrodes.
-
For mice, a current of 50 mA for 0.2 seconds is typically used.[8] For rats, 150 mA for 0.2 seconds is common.[9]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase indicates protection.[8]
-
Data Analysis: The primary endpoint is the percentage of animals in each group protected from the tonic hindlimb extension. The dose at which 50% of the animals are protected (ED50) can be calculated using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
Rationale: The PTZ test is a model for generalized absence (petit mal) and myoclonic seizures.[5][6] PTZ is a GABA-A receptor antagonist that induces seizures by reducing inhibitory neurotransmission.[14] This model identifies compounds that can raise the seizure threshold.[8]
Experimental Protocol:
-
Animal Selection and Preparation:
-
Use adult male Swiss albino mice (20-25 g).
-
Follow the same acclimatization and housing procedures as for the MES test.
-
-
Drug Administration:
-
Seizure Induction and Observation:
-
Administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 70-85 mg/kg).[8][10]
-
Immediately after PTZ administration, place the animal in an individual observation chamber.
-
Observe the animal for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle spasms).[10] The absence of clonic seizures lasting for at least 5 seconds is considered protection.[8]
-
Data Analysis: The primary endpoint is the percentage of animals protected from clonic seizures. The ED50 can be calculated as in the MES test. A seizure scoring system, such as the Racine scale, can also be used for a more detailed assessment of seizure severity.[14]
Neurotoxicity Screening
Rationale: A critical aspect of anticonvulsant drug development is to ensure that the observed efficacy is not due to general CNS depression or motor impairment. The rotarod test is a widely used method to assess potential neurotoxicity.[8][15]
Experimental Protocol: Rotarod Test
-
Apparatus and Animal Training:
-
Use a standard rotarod apparatus for mice.
-
Train the animals on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1-2 minutes) on the day before the experiment. Animals that are unable to remain on the rod for the duration of the training are excluded.
-
-
Procedure:
-
Administer the isoindole derivatives, vehicle, or a positive control at the same doses and time intervals as in the anticonvulsant tests.
-
At the time of expected peak effect, place the animal on the rotating rod.
-
Record the time the animal remains on the rod. An inability to stay on the rod for a predetermined cutoff time (e.g., 1 minute) is indicative of motor impairment.
-
Data Analysis: The dose that causes motor impairment in 50% of the animals (TD50) is determined.
Data Presentation and Interpretation
A key aspect of evaluating novel anticonvulsant compounds is to determine their therapeutic window. This is achieved by calculating the Protective Index (PI), which is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50). A higher PI indicates a wider margin of safety.
PI = TD50 / ED50
The results of the anticonvulsant and neurotoxicity screening should be summarized in a clear and concise table for easy comparison.
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | MES PI | PTZ PI |
| Isoindole Derivative 1 | 50 | >300 | 200 | 4 | <0.67 |
| Isoindole Derivative 2 | 100 | 75 | >300 | >3 | >4 |
| Phenytoin (Reference) | 9.5 | Inactive | 68 | 7.2 | - |
| Sodium Valproate (Reference) | 272 | 149 | 446 | 1.6 | 3.0 |
Table 1: Example of a summary table for anticonvulsant screening data.
Potential Mechanisms of Action and Further Studies
While the initial screening provides valuable information on the in vivo efficacy of isoindole derivatives, further studies are necessary to elucidate their mechanism of action. Based on the screening results, hypotheses can be formulated. For instance, activity in the MES test often suggests an effect on voltage-gated sodium channels, while efficacy in the PTZ test may indicate an interaction with the GABAergic system.[3]
Further investigations could include:
-
In vitro electrophysiology: Patch-clamp studies on cultured neurons or brain slices to directly assess the effects of the compounds on ion channels (e.g., sodium, calcium, potassium) and synaptic transmission.[13][16]
-
Receptor binding assays: To determine if the compounds bind to specific neurotransmitter receptors, such as GABA-A or glutamate receptors.
-
Enzyme inhibition assays: To investigate potential effects on enzymes involved in neurotransmitter metabolism (e.g., GABA transaminase).
Conclusion
The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of isoindole derivatives as potential anticonvulsant agents. A systematic approach, combining in vivo efficacy testing with early neurotoxicity assessment, is essential for identifying promising lead candidates for further development. The MES and PTZ models, as the primary screening tools, offer high predictive value for clinical efficacy against different seizure types. By following these detailed protocols and interpreting the data within the context of established reference drugs, researchers can effectively advance the discovery of novel and safer therapies for epilepsy.
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Application Notes and Protocols for Determining the Antibacterial and Antifungal Efficacy of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Introduction: The Therapeutic Potential of the Isoindole-1,3-dione Scaffold
The isoindole-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3][4] Notably, various derivatives of this heterocyclic system have demonstrated significant promise as antimicrobial agents, exhibiting activity against both bacterial and fungal pathogens.[1][5][6] This established precedent provides a strong rationale for the investigation of novel isoindole-1,3-dione analogs as potential new antimicrobial drugs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the in vitro antibacterial and antifungal activity of the novel compound, 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione (henceforth referred to as "the compound"). The protocols detailed herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across different laboratories.[7][8][9][10]
The primary objectives of these assays are to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, and for fungi, the minimum fungicidal concentration (MFC), the lowest concentration that results in microbial death.[11][12][13] Additionally, the Kirby-Bauer disk diffusion method is described as a qualitative to semi-quantitative assessment of microbial susceptibility.[14][15][16]
PART 1: Antibacterial Susceptibility Testing
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[11][12][17][18] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[11][17]
-
Choice of Media: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic and facultative anaerobic bacteria as it has good batch-to-batch reproducibility and does not inhibit common antimicrobial agents like sulfonamides.[15]
-
Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard to ensure a consistent and reproducible starting concentration of bacteria (approximately 1-2 x 10⁸ CFU/mL).[12][15] This is crucial as the inoculum size can significantly affect the MIC value.
-
Serial Dilutions: A two-fold serial dilution is performed to create a logarithmic concentration gradient of the compound, allowing for the precise determination of the MIC.
-
Preparation of the Compound Stock Solution:
-
Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1% v/v).
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[19]
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[19]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard.[12]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Result Interpretation:
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a widely used method to assess the susceptibility of bacteria to antimicrobial agents.[14][15][16][20] It involves placing paper disks impregnated with a specific concentration of the test compound onto an agar plate uniformly inoculated with the test bacterium.
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium, poured to a uniform depth of 4mm to ensure consistent diffusion of the antimicrobial agent.[15]
-
Lawn Culture: The plate is inoculated to create a "lawn" of bacterial growth, ensuring that any clear zones are due to the inhibitory effect of the compound.[20][21]
-
Zone of Inhibition: As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[20][21]
-
Plate Preparation:
-
Use sterile MHA plates. Ensure the agar surface is dry before inoculation.
-
-
Inoculum Preparation:
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[20]
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the compound. A solvent control disk should also be prepared.
-
Aseptically place the disks on the inoculated agar surface, ensuring they are at least 24 mm apart.[20]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[22]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm). The results are typically interpreted as 'Susceptible' (S), 'Intermediate' (I), or 'Resistant' (R) by comparing the zone diameters to established standards for known antibiotics.[15] For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.
-
PART 2: Antifungal Susceptibility Testing
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The methodology for determining the MIC of the compound against fungi (specifically yeasts like Candida albicans) is similar to the antibacterial assay, with modifications to the media and incubation conditions.[23]
-
Media: RPMI-1640 medium buffered with MOPS is the standard for antifungal susceptibility testing of yeasts.
-
Inoculum Preparation: A standardized inoculum is prepared to ensure reproducibility. For yeasts, the final concentration is typically lower than for bacteria.
-
Endpoint Reading: For some antifungals, particularly azoles, a significant reduction in growth (≥50%) is considered the endpoint rather than complete inhibition due to the phenomenon of trailing growth.[23]
-
Preparation of the Compound and Microtiter Plates:
-
Follow the same procedure as for the antibacterial broth microdilution assay, but use RPMI-1640 medium.
-
-
Inoculum Preparation:
-
Grow the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.
-
Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[24]
-
-
Inoculation and Incubation:
-
Inoculate the microtiter plate as described for the bacterial assay.
-
Incubate at 35°C for 24-48 hours.[25]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Minimum Fungicidal Concentration (MFC) Determination
The MFC is a secondary test performed after the MIC to determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).[13] It is defined as the lowest concentration of the antifungal agent that kills 99.9% of the initial inoculum.[13][26]
-
Subculturing from MIC Plates:
-
Following the MIC determination, take a 20 µL aliquot from each well that shows complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).[27]
-
Also, take an aliquot from the growth control well.
-
-
Plating:
-
Spot-inoculate the aliquots onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
-
Incubation:
-
Result Interpretation:
-
The MFC is the lowest concentration of the compound that results in no growth or fewer than three colonies on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the original inoculum.[28]
-
PART 3: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Kirby-Bauer Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 16 | 18 |
| Escherichia coli ATCC 25922 | 64 | 12 |
| Pseudomonas aeruginosa ATCC 27853 | >128 | 6 (no inhibition) |
| Ciprofloxacin (Control) | 0.5 | 30 |
Table 2: Hypothetical Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | 32 | 64 |
| Aspergillus niger ATCC 16404 | 64 | >128 |
| Amphotericin B (Control) | 1 | 2 |
Experimental Workflow Diagrams
Caption: Workflow for Antibacterial Susceptibility Testing.
Caption: Workflow for Antifungal MIC and MFC Determination.
PART 4: Trustworthiness and Self-Validation
To ensure the validity and reliability of the results, a stringent quality control system must be implemented for every assay.
-
Positive Controls: A known, effective antimicrobial agent (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) should be tested in parallel. This validates the susceptibility of the test organisms and the overall assay procedure.
-
Negative Controls:
-
Growth Control: Wells or plates containing the microbial inoculum in media without the test compound must show robust growth. This confirms the viability of the microorganisms and the suitability of the growth conditions.
-
Solvent Control: The solvent used to dissolve the compound (e.g., DMSO) should be tested at the highest concentration present in the assay to ensure it has no inhibitory effect on microbial growth.
-
-
Sterility Controls: Media-only wells or plates should be included in each experiment to check for contamination. These should remain clear or show no growth after incubation.
-
Reference Strains: The use of ATCC (American Type Culture Collection) or other certified reference strains is mandatory. These strains have well-characterized susceptibility profiles, and the results obtained should fall within established quality control ranges.[12]
-
Reproducibility: Each experiment should be performed in triplicate and repeated on at least two separate occasions to ensure the consistency and reproducibility of the findings.
By adhering to these protocols and quality control measures, researchers can generate reliable and defensible data on the antimicrobial and antifungal properties of this compound, paving the way for further investigation into its potential as a therapeutic agent.
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Application Notes and Protocols for the Investigation of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Isoindole-1,3-dione Derivative
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] Current therapeutic strategies offer symptomatic relief but do not halt the underlying disease progression.[4] The complex and multifactorial nature of AD necessitates the exploration of novel chemical entities with the potential to address multiple facets of the disease pathology.[5]
The isoindole-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] Notably, several isoindole-1,3-dione derivatives have been investigated as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease.[5][8] These compounds have been shown to target key pathological pathways in AD, including the inhibition of cholinesterases, prevention of Aβ aggregation, and neuroprotection against oxidative stress.[4][9][10]
This document provides a comprehensive guide for the investigation of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione (CAS: 56658-35-6) as a potential therapeutic candidate for Alzheimer's disease. While direct studies on this specific molecule in the context of AD are not yet prevalent in published literature, its structural features, shared with other biologically active isoindole-1,3-diones, warrant a thorough investigation. These application notes and protocols are designed to provide researchers with a robust framework for the systematic evaluation of this compound's potential, from initial in vitro screening to preclinical in vivo validation.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | [11] |
| Molecular Formula | C14H15NO3 | [11] |
| Molecular Weight | 245.27 g/mol | [11] |
| CAS Number | 56658-35-6 | [11] |
| Physical Form | White to Yellow Solid | [12] |
Hypothesized Mechanisms of Action in Alzheimer's Disease
Based on the established activities of the isoindole-1,3-dione class of compounds, this compound is hypothesized to exert neuroprotective effects through a multi-target approach. The following diagram illustrates the potential signaling pathways and molecular targets that may be modulated by this compound in the context of Alzheimer's disease.
Caption: Hypothesized multi-target mechanism of this compound in AD.
In Vitro Evaluation: A Step-by-Step Guide
A systematic in vitro evaluation is crucial to determine the biological activity and therapeutic potential of this compound. The following protocols outline key experiments to assess its efficacy against prominent Alzheimer's disease targets.
Experimental Workflow for In Vitro Screening
Caption: Workflow for the in vitro screening of the candidate compound.
Protocol 1: Cholinesterase Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Principle: This assay is based on the Ellman's method, where the cholinesterase activity is measured by monitoring the increase in absorbance at 412 nm resulting from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
AChE (from electric eel) and BuChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
DTNB
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in DMSO
-
Donepezil as a positive control
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound or positive control.
-
Add 125 µL of DTNB solution.
-
Add 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).
-
Initiate the reaction by adding 25 µL of the enzyme solution (AChE or BuChE).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Expected Outcome: A dose-dependent inhibition of AChE and/or BuChE activity. Lower IC50 values indicate higher potency.[5]
Protocol 2: Neuroprotection Assay against Oxidative Stress
Objective: To evaluate the protective effect of the test compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, which is measured spectrophotometrically.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Test compound
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to the wells (a pre-determined toxic concentration) and incubate for 24 hours.
-
After incubation, remove the medium and add MTT solution to each well. Incubate for 4 hours.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Expected Outcome: Increased cell viability in the presence of the test compound compared to cells treated with H₂O₂ alone, indicating a neuroprotective effect.[9][13]
Protocol 3: Amyloid-Beta (Aβ) Aggregation Assay
Objective: To assess the ability of the test compound to inhibit the aggregation of Aβ peptides.
Principle: The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures of Aβ fibrils.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Curcumin or another known Aβ aggregation inhibitor as a positive control
-
96-well black plates with a clear bottom
Procedure:
-
Prepare Aβ₁₋₄₂ oligomers or monomers according to established protocols.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of the test compound or positive control.
-
Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
At specified time points, add ThT solution to each well.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
Calculate the percentage of aggregation inhibition relative to the control (Aβ₁₋₄₂ alone).
Expected Outcome: A reduction in ThT fluorescence in the presence of the test compound, indicating inhibition of Aβ₁₋₄₂ fibrillization.[10]
In Vivo Preclinical Evaluation: A Strategic Approach
Following promising in vitro results, the next logical step is to evaluate the efficacy of this compound in a relevant animal model of Alzheimer's disease.
Workflow for In Vivo Studies
Caption: Workflow for the in vivo evaluation of the candidate compound.
Protocol 4: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the in vivo efficacy of the test compound in improving cognitive deficits and reducing AD-like pathology in a transgenic mouse model.
Animal Model: The 5XFAD mouse model is recommended due to its rapid onset of amyloid pathology. Alternatively, the 3xTg-AD model, which develops both plaques and tangles, can be used.[14]
Procedure:
-
Dosing and Administration: Based on preliminary pharmacokinetic studies, determine the optimal dose and route of administration (e.g., oral gavage).
-
Treatment Regimen: Administer the test compound or vehicle to 5XFAD mice and wild-type littermates for a specified duration (e.g., 3 months), starting before or after the onset of significant pathology.
-
Behavioral Analysis:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Open Field Test: To assess locomotor activity and anxiety.
-
-
Post-mortem Brain Tissue Analysis:
-
Immunohistochemistry: Use specific antibodies to stain for Aβ plaques (e.g., 6E10 antibody), hyperphosphorylated tau (e.g., AT8 antibody), microglia (e.g., Iba1 antibody), and astrocytes (e.g., GFAP antibody).
-
ELISA: Quantify the levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂ in brain homogenates.
-
Western Blotting: Analyze the levels of key proteins involved in amyloid precursor protein (APP) processing (e.g., BACE1, PSEN1) and synaptic markers (e.g., synaptophysin, PSD-95).
-
Expected Outcome:
-
Improved performance in behavioral tests in the treated 5XFAD mice compared to the vehicle-treated group.
-
Reduced Aβ plaque burden and associated neuroinflammation in the brains of treated mice.
-
Normalization of synaptic protein levels.
Data Interpretation and Reporting:
All quantitative data should be presented in a clear and concise manner. The use of tables to summarize key findings is highly recommended.
Table 1: Example of In Vitro Data Summary
| Assay | Test Compound | Positive Control (e.g., Donepezil) |
| AChE Inhibition (IC50) | [Insert Value] µM | [Insert Value] µM |
| BuChE Inhibition (IC50) | [Insert Value] µM | [Insert Value] µM |
| Neuroprotection (EC50) | [Insert Value] µM | N/A |
| Aβ Aggregation Inhibition (IC50) | [Insert Value] µM | [Insert Value] µM |
Table 2: Example of In Vivo Behavioral Data Summary (Morris Water Maze)
| Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Wild-Type + Vehicle | [Insert Mean ± SEM] | [Insert Mean ± SEM] |
| 5XFAD + Vehicle | [Insert Mean ± SEM] | [Insert Mean ± SEM] |
| 5XFAD + Test Compound | [Insert Mean ± SEM] | [Insert Mean ± SEM] |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential therapeutic agent for Alzheimer's disease. Based on the known activities of the isoindole-1,3-dione scaffold, this compound holds promise as a multi-target drug candidate. Positive results from these studies would provide a strong rationale for further preclinical development, including more extensive toxicology and safety pharmacology studies, ultimately paving the way for potential clinical trials.
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Pourparizi, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Drug and Chemical Toxicology, 47(1), 1-11. [Link]
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Malawska, B., et al. (2015). Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry, 92, 1-14. [Link]
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Marciniak, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4851. [Link]
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Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 346-357. [Link]
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Wake Forest University Baptist Medical Center. (2010). New compound improves cognitive decline, symptoms of Alzheimer's disease in rodents. ScienceDaily. [Link]
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Kowalski, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4329. [Link]
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Marciniak, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Semantic Scholar. [Link]
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Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical and Drug Analysis, 6(11), 604-609. [Link]
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UCLA. (2015). Alzheimer's disease consists of three distinct subtypes according to UCLA study. UCLA Newsroom. [Link]
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Piskorz, J., et al. (2025). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. International Journal of Molecular Sciences, 26(13), 7003. [Link]
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Application Notes and Protocols for the Development of Novel Therapeutics with 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindole-1,3(2H)-dione scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of immunomodulatory imide drugs (IMiDs) that modulate the activity of the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comprehensive framework for the investigation of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, a phthalimide derivative with potential therapeutic applications. While extensive biological data for this specific compound is not yet prevalent in peer-reviewed literature, its structural similarity to known CRBN ligands suggests a probable mechanism of action involving the ubiquitin-proteasome system. These application notes offer detailed protocols for the characterization of its binding to Cereblon, its ability to induce the degradation of neosubstrates, and its cytotoxic effects, thereby providing a robust starting point for its development as a novel therapeutic agent, potentially as a molecular glue or as a component of a Proteolysis Targeting Chimera (PROTAC).
Introduction: The Therapeutic Potential of the Isoindole-1,3(2H)-dione Scaffold
The isoindole-1,3(2H)-dione moiety is a privileged structure in drug discovery, famously recognized in thalidomide and its analogs, lenalidomide and pomalidomide.[1] These molecules function as molecular glues, redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2] This mechanism of targeted protein degradation has revolutionized the treatment of certain hematological malignancies and has opened up new avenues for therapeutic intervention in a wide range of diseases.[3]
The compound this compound shares the core phthalimide structure essential for interaction with the tri-tryptophan pocket of Cereblon.[2] Its N-substituent, a 3,3-dimethyl-2-oxobutyl group, may influence its binding affinity and the subsequent recruitment of neosubstrates. The exploration of novel phthalimide derivatives is a vibrant area of research aimed at identifying molecules with improved efficacy, selectivity, and reduced off-target effects.[4][5] This document serves as a detailed guide for researchers to systematically evaluate the therapeutic potential of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [6] |
| Molecular Weight | 245.27 g/mol | [6] |
| IUPAC Name | 2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | [6] |
| CAS Number | 56658-35-6 | [6] |
| Appearance | White to yellow solid | [7] |
| Storage Temperature | 2-8 °C | [7] |
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the structural analogy to thalidomide and its derivatives, we hypothesize that this compound functions as a Cereblon E3 ligase modulator. This proposed mechanism forms the basis for the experimental protocols outlined in this guide.
Caption: Proposed mechanism of action for this compound.
Application Notes and Protocols
The following protocols are designed to systematically investigate the biological activity of this compound.
In Vitro Cereblon Binding Assays
Objective: To determine if this compound directly binds to the Cereblon E3 ligase complex.
Principle: Competitive binding assays are employed where the test compound competes with a known fluorescently labeled CRBN ligand (e.g., fluorescently-labeled thalidomide). A reduction in the signal from the labeled ligand indicates binding of the test compound.
This protocol is adapted from commercially available HTRF Cereblon binding kits.
Materials:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (or other suitable fluorescent ligand)
-
Anti-GST antibody labeled with Europium cryptate
-
Assay buffer
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
Add 2 µL of the compound dilution to the wells of the 384-well plate. For control wells, add 2 µL of DMSO.
-
Add 4 µL of GST-tagged Cereblon protein to each well.
-
Prepare a pre-mix of the HTRF reagents (anti-GST antibody-Europium cryptate and Thalidomide-Red) in assay buffer.
-
Add 4 µL of the HTRF reagent pre-mix to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Cell-Based Neosubstrate Degradation Assays
Objective: To determine if this compound induces the degradation of known Cereblon neosubstrates in a cellular context.
Principle: Cells are treated with the compound, and the levels of specific neosubstrate proteins (e.g., IKZF1, IKZF3, GSPT1) are measured by Western blot or a more quantitative method like HiBiT lytic assay.
Materials:
-
Human cell line known to express Cereblon and relevant neosubstrates (e.g., MM.1S, HEK293)
-
This compound
-
Pomalidomide (as a positive control)
-
DMSO (as a vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against IKZF1, IKZF3, GSPT1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM), pomalidomide, and DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells, wash with PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Sources
- 1. Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
- 4. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C14H15NO3 | CID 304323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(3,3-DIMETHYL-2-OXOBUTYL)ISOINDOLINE-1,3-DIONE | 56658-35-6 [sigmaaldrich.com]
The Versatile Building Block: 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione in Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione emerges as a highly valuable intermediate, particularly in the synthesis of pharmaceuticals and other biologically active compounds. This molecule ingeniously combines a protected primary amine in the form of a phthalimide with a sterically hindered ketone functionality. This unique arrangement allows for sequential and selective chemical transformations, making it a powerful tool for medicinal chemists and synthetic organic chemists.
The core utility of this reagent lies in its role as a precursor to 1-amino-3,3-dimethyl-2-butanone, a β-amino ketone. The β-amino ketone motif is a privileged scaffold found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The phthalimide group serves as an excellent protecting group for the primary amine, preventing its unwanted reactivity during synthetic manipulations at other parts of the molecule. This protection is robust under various reaction conditions and can be cleanly removed at a later stage.
This application note provides a comprehensive guide to the synthesis, properties, and applications of this compound, complete with detailed protocols and an exploration of its synthetic potential.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 56658-35-6 | [2][3] |
| Molecular Formula | C₁₄H₁₅NO₃ | [2] |
| Molecular Weight | 245.27 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Storage Temperature | 2-8 °C | [3] |
| Purity | Typically ≥95% | [3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3]
Core Synthetic Applications: A Gateway to β-Amino Ketones
The primary application of this compound is as a stable, crystalline precursor to 1-amino-3,3-dimethyl-2-butanone. This transformation is typically achieved through deprotection of the phthalimide group. The resulting β-amino ketone is a versatile intermediate for the synthesis of a variety of more complex molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound via Gabriel Synthesis
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines and their protected precursors.[4][5] This protocol details the N-alkylation of potassium phthalimide with 1-bromo-3,3-dimethyl-2-butanone.
Reaction Scheme:
Caption: Synthesis of the target molecule via Gabriel reaction.
Materials:
-
Potassium phthalimide
-
1-Bromo-3,3-dimethyl-2-butanone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of potassium phthalimide (1.0 eq) in anhydrous DMF, add 1-bromo-3,3-dimethyl-2-butanone (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves both the potassium phthalimide and the alkyl halide, facilitating the Sₙ2 reaction.[5]
-
Heating: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic substitution.
-
Aqueous Workup: The aqueous workup is necessary to remove the DMF and the potassium bromide byproduct.
-
Recrystallization: This purification technique is ideal for obtaining a highly pure, crystalline product.
Protocol 2: Deprotection to Yield 1-Amino-3,3-dimethyl-2-butanone Hydrochloride
The Ing-Manske procedure, utilizing hydrazine, is a common and effective method for the cleavage of the phthalimide group.[4]
Reaction Scheme:
Caption: Deprotection of the phthalimide to yield the primary amine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
To the filtrate, add concentrated HCl dropwise until the solution is acidic (pH ~1-2).
-
Concentrate the acidic solution under reduced pressure to obtain the crude 1-amino-3,3-dimethyl-2-butanone hydrochloride.
-
The crude salt can be further purified by recrystallization from ethanol/diethyl ether.
Trustworthiness of the Protocol: This two-step sequence (Gabriel synthesis followed by hydrazinolysis) is a well-established and reliable method for the synthesis of primary amines from alkyl halides, ensuring a high degree of confidence in obtaining the desired product.
Application in Multi-Step Synthesis: A Hypothetical Example
Hypothetical Reaction Scheme:
Caption: Potential use of the β-amino ketone in heterocycle synthesis.
In this example, the 1-amino-3,3-dimethyl-2-butanone, obtained after deprotection, can be condensed with a 1,3-dicarbonyl compound to form a substituted pyrimidine. The sterically demanding tert-butyl group can impart unique pharmacological properties to the final molecule, such as increased metabolic stability or specific receptor interactions. The ketone functionality in the starting building block allows for a wide range of subsequent reactions, including but not limited to:
-
Reductive amination: To introduce further diversity at the amine.
-
Wittig reaction: To form an olefin.
-
Aldol condensation: To form α,β-unsaturated ketones.[6]
Conclusion
This compound is a strategically designed building block that provides a convenient and efficient route to a valuable β-amino ketone intermediate. Its stability, ease of synthesis, and the versatility of the unmasked functional groups make it a powerful asset in the toolbox of synthetic organic chemists, particularly in the fields of medicinal chemistry and drug discovery. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones.
- Lu, L. F., et al. (2013). Synthesis of novel β-amino ketones containing a p-aminobenzoic acid moiety and evaluation of their antidiabetic activities. Science China Chemistry, 56(4), 491-500.
- Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre, 8(11), 124-127.
- BenchChem. (2025).
- MedChemExpress. (n.d.). 2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione. MedChemExpress.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry. Retrieved from [Link]
- Szkatula, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678.
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H15NO3 | CID 304323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3,3-DIMETHYL-2-OXOBUTYL)ISOINDOLINE-1,3-DIONE | 56658-35-6 [sigmaaldrich.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jackwestin.com [jackwestin.com]
The Versatile Isoindole-1,3-dione Core: A Gateway to Advanced Materials
The isoindole-1,3-dione scaffold, commonly known as phthalimide, represents a remarkably versatile building block in the realm of material science.[1][2][3] Its rigid, planar structure, coupled with its electron-accepting nature, makes it an ideal component for a diverse array of functional materials, ranging from high-performance polymers to sophisticated electronic and sensory devices.[4][5][6] This guide provides an in-depth exploration of the material science applications of isoindole-1,3-dione compounds, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials engineering.
Section 1: High-Performance Polyimides: The Foundation of Durability and Performance
The most established application of isoindole-1,3-dione in material science is its role as a fundamental monomer in the synthesis of polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and excellent dielectric properties, making them indispensable in the microelectronics and aerospace industries.[7]
Application Note: The Synthesis of High-Performance Polyimides
Polyimides are typically synthesized through a two-step polycondensation reaction between a dianhydride (containing the isoindole-1,3-dione precursor) and a diamine.[7][8] The resulting poly(amic acid) is then thermally or chemically imidized to form the final polyimide. The choice of monomers allows for precise tuning of the polymer's properties. For instance, incorporating fluorine-containing monomers can enhance solubility and lower the dielectric constant.[9]
Protocol 1: Synthesis of a Fluorinated Polyimide Film
This protocol describes the synthesis of a soluble, low-dielectric-constant polyimide derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and a diamine containing a phthalimide moiety.[9]
Materials:
-
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide (6FADAP)[9]
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Argon or Nitrogen gas
-
Glass substrate
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve the diamine (6FADAP) in anhydrous NMP.
-
Slowly add an equimolar amount of the dianhydride (6FDA) to the solution at room temperature.
-
Continue stirring under argon for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Film Casting and Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Place the coated substrate in a vacuum oven and heat according to the following program:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
This thermal treatment facilitates the cyclodehydration of the poly(amic acid) to form the polyimide.
-
Alternatively, for chemical imidization, add a mixture of acetic anhydride and pyridine (1:1 molar ratio) to the poly(amic acid) solution and stir at room temperature for 12 hours before casting.
-
Characterization:
-
FTIR Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyimide film.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg).
-
Dielectric Spectroscopy: Measure the dielectric constant of the film.
Section 2: Organic Electronics: Engineering the Future of Flexible Devices
The electron-deficient nature of the isoindole-1,3-dione core makes it a valuable component in π-conjugated materials for organic electronics.[4][10][11] By incorporating this moiety into polymers and small molecules, researchers can tailor the electronic energy levels and charge transport properties for applications in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Application Note: Isoindole-1,3-dione in Organic Thin-Film Transistors
In OTFTs, isoindole-1,3-dione derivatives often function as the electron-accepting unit in donor-acceptor (D-A) type semiconductors. This architecture facilitates intramolecular charge transfer, which can lead to improved charge carrier mobility.[4] The performance of these materials is highly dependent on their solid-state packing, which can be influenced by the nature of the alkyl side chains attached to the molecule.[11]
Protocol 2: Fabrication and Characterization of an OTFT with a Phthalimide-Based Polymer
This protocol outlines the fabrication of a bottom-gate, top-contact OTFT using a phthalimide-based copolymer as the active layer.
Materials:
-
Phthalimide-thiophene copolymer solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (gate electrode and dielectric)
-
Gold (Au) for source and drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1)
-
Solvents for cleaning (acetone, isopropanol)
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol.
-
Treat the substrate with piranha solution to create a hydrophilic surface (use extreme caution).
-
Apply a self-assembled monolayer of OTS by vapor deposition or solution immersion to create a hydrophobic surface, which improves the morphology of the polymer film.
-
-
Active Layer Deposition:
-
Spin-coat the phthalimide-based polymer solution onto the OTS-treated substrate.
-
Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.
-
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the polymer film.
-
Characterization:
-
Atomic Force Microscopy (AFM): Analyze the morphology of the polymer thin film.
-
X-ray Diffraction (XRD): Investigate the molecular packing and crystallinity.
-
Semiconductor Parameter Analyzer: Measure the electrical characteristics of the OTFT, including output and transfer curves, to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Visualization of the OTFT Fabrication Workflow
Caption: Workflow for the fabrication and characterization of an organic thin-film transistor.
Section 3: Fluorescent Sensors and Probes: Lighting Up the Microscopic World
The inherent fluorescence of some isoindole derivatives makes them excellent candidates for the development of chemosensors.[6][12][13][14] By functionalizing the isoindole-1,3-dione core with specific recognition moieties, it is possible to create sensors that exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a target analyte.
Application Note: A "Turn-On" Fluorescent Sensor for Zinc Ions
Zinc is an essential metal ion in many biological processes, and its detection is of significant interest. An isoindole-imidazole based Schiff base chemosensor has been shown to be highly selective and sensitive for Zn²⁺ ions, exhibiting a "turn-on" fluorescence response.[6] The sensing mechanism involves the binding of Zn²⁺ to the sensor, which restricts the photoinduced electron transfer (PET) process and enhances fluorescence.
Protocol 3: Synthesis and Evaluation of a Zn²⁺ Fluorescent Sensor
This protocol describes the synthesis of an isoindole-imidazole based chemosensor and its evaluation for Zn²⁺ detection.[6]
Materials:
-
1-(2-Hydroxy-5-methyl-phenyl)-2H-imidazo[5,1-a]isoindole-3,5-dione
-
N,N-Diethylethylenediamine
-
Methanol
-
HEPES buffer
-
DMSO
-
Stock solutions of various metal ions
Procedure:
-
Synthesis of the Sensor:
-
Synthesize 1-(2-Hydroxy-5-methyl-phenyl)-2H-imidazo[5,1-a]isoindole-3,5-dione according to literature procedures.[6]
-
Perform a Schiff base condensation by reacting the synthesized compound with N,N-Diethylethylenediamine in methanol to yield the final sensor molecule.[6]
-
Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS.
-
-
Fluorescence Titration:
-
Prepare a stock solution of the sensor in DMSO.
-
In a series of cuvettes, place a fixed concentration of the sensor in a HEPES buffer:DMSO mixture (e.g., 3:7 v/v).
-
Add increasing concentrations of Zn²⁺ solution to the cuvettes.
-
Record the fluorescence emission spectra after each addition.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the detection limit.
-
-
Selectivity Study:
-
Prepare solutions of the sensor containing a fixed concentration of Zn²⁺.
-
To these solutions, add a significant excess of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.).
-
Measure the fluorescence response to determine if other metal ions interfere with the detection of Zn²⁺.
-
Visualization of the Sensing Mechanism
Caption: Mechanism of "turn-on" fluorescence sensing of Zn²⁺.
Section 4: Advanced Porous Materials: MOFs and COFs
The rigid and geometrically well-defined nature of isoindole-1,3-dione and its derivatives, such as naphthalimide, makes them excellent building blocks for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[15][16][17] These crystalline porous materials have high surface areas and tunable pore environments, making them promising for applications in gas storage, separation, and catalysis.
Application Note: Naphthalimide-Based MOFs for Sensing and Luminescence
Naphthalimide derivatives functionalized with carboxylate groups can act as organic linkers in the synthesis of MOFs. The resulting frameworks can exhibit interesting photoluminescent properties, which may be modulated by the presence of guest molecules. For example, a naphthalimide-functionalized MOF has been developed for the highly sensitive and selective determination of formaldehyde.[16] The confinement of the fluorescent probe within the MOF pores enhances its sensitivity.[16]
Quantitative Data Summary
| Material Class | Application | Key Performance Metric | Value | Reference |
| Polyimides | Low-k Dielectric | Dielectric Constant | 2.81 | [9] |
| High-Temperature Material | Glass Transition Temp. | 290 °C | [9] | |
| Organic Electronics | OTFT | Carrier Mobility | 0.28 cm²/Vs | [4] |
| OLED | Max. Brightness | 28,450 cd/m² | [5] | |
| OLED | Max. EQE | 3.11% | [5] | |
| Fluorescent Sensors | Zn²⁺ Sensor | Detection Limit | 0.073 µM | [6] |
References
-
Phthalimide-Based Polymers for High Performance Organic Thin-Film Transistors . Journal of the American Chemical Society. [Link]
-
Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide . ResearchGate. [Link]
-
Supramolecular Metal–Organic Frameworks of s- and f-Block Metals: Impact of 1,8-Naphthalimide Functional Group . ResearchGate. [Link]
-
Organic Light-Emitting Diodes Based on Phthalimide Derivatives: Improvement of the Electroluminescence Properties . MDPI. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds . ACG Publications. [Link]
-
Synthesis and structure-property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules . Semantic Scholar. [Link]
-
Synthesis and structure–property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules . RSC Publishing. [Link]
-
Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials . PubMed Central. [Link]
-
Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold . National Institutes of Health. [Link]
-
Naphthalimide Derivative-Functionalized Metal-Organic Framework for Highly Sensitive and Selective Determination of Aldehyde by Space Confinement-Induced Sensitivity Enhancement Effect . PubMed. [Link]
-
(PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge . ResearchGate. [Link]
-
Three-component assembly of stabilized fluorescent isoindoles . RSC Publishing. [Link]
-
Three-component assembly of stabilized fluorescent isoindoles . PubMed Central. [Link]
-
Phthalimides: developments in synthesis and functionalization . PubMed Central. [Link]
-
Isoindole - Wikipedia . Wikipedia. [Link]
-
Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials . MDPI. [Link]
-
Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes . RSC Publishing. [Link]
-
Phthalimides: developments in synthesis and functionalization . RSC Publishing. [Link]
-
(PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review . ResearchGate. [Link]
-
Polyimide Synthesis Explained: Shaping Modern Electronics . AZoM. [Link]
-
Three-component assembly of stabilized fluorescent isoindoles . eScholarship.org. [Link]
-
O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review . PubMed. [Link]
-
Post-synthetic engineering of covalent organic frameworks with thiophene and naphthalimide units for enhanced oxygen reduction electrocatalysis . RSC Publishing. [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization . MDPI. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies . MDPI. [Link]
-
The chemistry of isoindole natural products . PubMed Central. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking . MDPI. [Link]
Sources
- 1. Isoindole - Wikipedia [en.wikipedia.org]
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- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. dakenchem.com [dakenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis and structure-property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and structure–property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01596D [pubs.rsc.org]
- 12. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Naphthalimide Derivative-Functionalized Metal-Organic Framework for Highly Sensitive and Selective Determination of Aldehyde by Space Confinement-Induced Sensitivity Enhancement Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Post-synthetic engineering of covalent organic frameworks with thiophene and naphthalimide units for enhanced oxygen reduction electrocatalysis - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Substituted Isoindole-1,3-diones
Welcome to the technical support center for the synthesis of N-substituted isoindole-1,3-diones (phthalimides). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these synthetic procedures. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful synthesis of your target molecules.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-substituted isoindole-1,3-diones, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Poor Quality Starting Materials: Degradation of phthalic anhydride or alkyl halide. 3. Steric Hindrance: Use of bulky secondary or tertiary alkyl halides in Gabriel synthesis.[2][3][4] 4. Inefficient Nucleophilic Attack: Aryl halides are poor substrates for standard Gabriel synthesis due to their low reactivity in SN2 reactions.[2][5] | 1. Optimize Reaction Conditions: For reactions of phthalic anhydride with primary amines, ensure heating at 140-145°C or refluxing in glacial acetic acid for an adequate duration (5-10 hours).[1] 2. Verify Starting Material Purity: Use freshly opened or purified reagents. Phthalic anhydride can be sensitive to moisture. 3. Select an Alternative Method: For hindered substrates, consider the Mitsunobu reaction or use alternative Gabriel reagents that are more amenable to secondary alkyl halides.[6][7] 4. Employ Alternative Strategies for Aryl Amines: The Gabriel synthesis is not suitable for preparing aryl amines.[2][5] Consider methods involving palladium-catalyzed carbonylation or synthesis from 1,2,3-benzotriazin-4(3H)-ones.[8][9] |
| Presence of Significant Side Products | 1. Over-alkylation: While less common with phthalimide due to the decreased nucleophilicity of the nitrogen after the first alkylation, it can occur with alternative reagents.[4][10] 2. Elimination Reactions: Use of secondary alkyl halides can lead to elimination (E2) products instead of the desired substitution.[4] 3. Hydrolysis of Product: Harsh basic or acidic conditions during workup can lead to hydrolysis of the imide ring.[3][5] | 1. Use Phthalimide: The Gabriel synthesis is advantageous for avoiding over-alkylation.[5] 2. Modify Reaction Conditions: For secondary halides, use milder conditions and consider alternative, less basic reagents.[7] 3. Gentle Workup: Employ milder methods for amine liberation, such as hydrazinolysis (Ing-Manske procedure), which can provide higher yields than harsh acid or base hydrolysis.[3][7] |
| Difficulty in Product Purification | 1. Contamination with Unreacted Starting Materials: Presence of unreacted phthalic acid or amine.[1] 2. Byproduct from Mitsunobu Reaction: Removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate can be challenging.[11][12][13] 3. Insoluble Phthalhydrazide Byproduct: The phthalhydrazide formed during hydrazinolysis can be difficult to filter.[4][7] | 1. Aqueous Wash: Wash the crude product with a 10% aqueous potassium carbonate solution to remove unreacted phthalic acid.[1] 2. Chromatography or Specialized Reagents: Purify via column chromatography. Alternatively, use polymer-supported triphenylphosphine or modified azodicarboxylates to simplify byproduct removal.[13] Washing the reaction mixture with hydrogen peroxide can convert triphenylphosphine to the more polar triphenylphosphine oxide, aiding in its removal.[11][12] 3. Proper Filtration Technique: Ensure the phthalhydrazide has fully precipitated before filtration. Washing the filter cake thoroughly with a suitable solvent can help. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my Gabriel synthesis failing with a secondary alkyl halide?
The Gabriel synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[3] Secondary alkyl halides are more sterically hindered than primary halides, which slows down the rate of nucleophilic attack by the phthalimide anion.[4] Furthermore, the phthalimide anion, while a good nucleophile, can also act as a base, promoting a competing E2 elimination reaction, especially with hindered substrates.[4] This leads to the formation of an alkene byproduct and reduces the yield of the desired N-substituted isoindole-1,3-dione. For these substrates, alternative methods like the Mitsunobu reaction or the use of modified Gabriel reagents may be more successful.[7]
Q2: Can I use phthalic acid instead of phthalic anhydride for my synthesis?
While it is possible to synthesize N-substituted isoindole-1,3-diones from phthalic acid and a primary amine, it is generally less efficient than using phthalic anhydride.[1] The reaction with phthalic acid proceeds through the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration, which can be a slower process.[1] A more direct and often higher-yielding approach is the dehydrative condensation of phthalic anhydride with the amine at elevated temperatures.[6]
Q3: What is the role of glacial acetic acid in the reaction between phthalic anhydride and an amine?
Glacial acetic acid can serve as both a solvent and a catalyst in this synthesis.[1] As a solvent, it provides a medium for the reactants to dissolve and interact. As a catalyst, it can facilitate the reaction by acting as a proton donor and acceptor, which helps to lower the activation energy of the reaction.[1]
Q4: I am having trouble removing the triphenylphosphine oxide (TPPO) byproduct from my Mitsunobu reaction. What can I do?
The removal of TPPO is a common challenge in Mitsunobu reactions. Several strategies can be employed:
-
Column Chromatography: This is the most common method for separating the product from TPPO.
-
Crystallization: If your product is a crystalline solid, recrystallization may effectively remove the TPPO.
-
Chemical Conversion: Washing the reaction mixture with a solution of 15 wt% hydrogen peroxide can oxidize the triphenylphosphine to the highly polar triphenylphosphine oxide, which can then be more easily removed by filtration through silica gel.[11][12]
-
Modified Reagents: Using polymer-bound triphenylphosphine or other modified phosphines can simplify the workup, as the phosphine oxide byproduct can be removed by simple filtration.
Q5: What are the advantages of using hydrazine for the cleavage of the phthalimide group?
The use of hydrazine (hydrazinolysis) in the Ing-Manske procedure is a common method for liberating the primary amine from the N-alkylated phthalimide.[7] Its main advantage over acidic or basic hydrolysis is that it often proceeds under milder conditions, which can be beneficial for sensitive substrates.[3] The reaction with hydrazine forms a stable, insoluble phthalhydrazide precipitate that can be removed by filtration, simplifying the purification of the desired primary amine.[4][7] However, it's important to note that hydrazine is toxic and should be handled with appropriate safety precautions.[4]
Section 3: Key Synthetic Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkyl Isoindole-1,3-diones via Gabriel Synthesis
This protocol describes the N-alkylation of potassium phthalimide with a primary alkyl halide.
Step-by-Step Methodology:
-
Formation of Potassium Phthalimide (if not commercially available):
-
In a round-bottom flask, dissolve phthalimide in ethanol.
-
Add one equivalent of potassium hydroxide (KOH) dissolved in a minimal amount of ethanol.
-
Stir the mixture at room temperature. The potassium salt of phthalimide will precipitate.
-
Collect the precipitate by filtration and dry it under vacuum.
-
-
N-Alkylation:
-
In a round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide in a polar aprotic solvent such as DMF (N,N-dimethylformamide).[10]
-
Add one equivalent of the primary alkyl halide.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the alkyl halide (typically 60-100°C for several hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude N-alkylated product.
-
Collect the solid by filtration and wash it with water to remove any remaining DMF and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Protocol 2: General Procedure for the Synthesis of N-Alkyl Isoindole-1,3-diones via Mitsunobu Reaction
This protocol is particularly useful for the N-alkylation of phthalimide with primary or secondary alcohols.[13][14]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the alcohol (1 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in a suitable solvent (e.g., THF, dichloromethane) at 0°C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) in the same solvent dropwise.
-
Caution: DEAD and DIAD are hazardous and should be handled with care in a well-ventilated fume hood.[15]
-
-
Reaction Execution:
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the desired N-substituted isoindole-1,3-dione from triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.
-
Section 4: Visualizing Key Concepts
Diagram 1: The Gabriel Synthesis Pathway
This diagram illustrates the two main steps of the Gabriel synthesis: N-alkylation and subsequent amine liberation.
Caption: A schematic of the Gabriel synthesis for primary amines.
Diagram 2: Troubleshooting Low Yield in Phthalimide Synthesis
This decision tree helps diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low yields.
References
- Benchchem. (n.d.). Troubleshooting guide for N-Phenylphthalimide synthesis from phthalic acid.
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
- Sathee Forum. (2025, October 14). What is Gabriel phthalimide synthesis and it's limitations?.
- Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
-
The Journal of Organic Chemistry. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
- PDF Free Download. (n.d.). Mitsunobu and Related Reactions: Advances and Applications.
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Oxford Academic. (n.d.). N-Alkylation of Phthalimide, Carboxamide, and Sulfonamides By Oxdation–Reduction Condensation Using Di-tert-butyl-1,4-benzoquinone and Alkyl Diphenylphosphinite. Retrieved from [Link]
- Organic Chemistry. (2019, August 26). Mitsunobu Reaction.
-
Organic Syntheses. (n.d.). Phthalimide. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
PubMed. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2026, January 13). Modern Approaches to the Synthesis of Isoindoles with Various Hydrogenation States (A Review). Retrieved from [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
RSC Publishing. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. Retrieved from [Link]
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Technical Support Center: Optimizing In Vivo Dosing for 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo dosage of the novel compound 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. Given the limited publicly available in vivo data for this specific molecule[1][2], this document establishes a framework based on established principles of pharmacology and preclinical drug development for small molecules, particularly those with a potential isoindole-1,3-dione scaffold, which has been associated with various biological activities including anticancer and anti-inflammatory effects[3][4][5][6].
Our approach emphasizes a logical, iterative process of dose selection and refinement, integrating in vitro data, pharmacokinetics (PK), pharmacodynamics (PD), and toxicology to ensure scientifically sound and reproducible in vivo studies.
Part 1: Foundational Principles of In Vivo Dose Optimization
Before embarking on in vivo experiments, a solid understanding of the compound's in vitro characteristics is paramount. This foundational data provides the basis for initial dose estimations.[7][8]
Key Pre-requisite In Vitro Data
| Parameter | Description | Example Value |
| IC50 / EC50 | The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay. | 0.5 µM |
| Cytotoxicity (CC50) | The concentration of the compound that causes the death of 50% of cells in a cytotoxicity assay. | 50 µM |
| Mechanism of Action | The specific biochemical interaction through which the compound produces its pharmacological effect. | Inhibition of Kinase X |
| In Vitro Efficacy | Data from cell-based assays demonstrating the desired biological effect. | Dose-dependent reduction of a specific biomarker. |
| Solubility | The ability of the compound to dissolve in a solvent to form a homogeneous solution. | Aqueous and vehicle solubility data are crucial for formulation. |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the in vivo evaluation of a novel compound like this compound.
Initial Dose Estimation
Question: I have in vitro IC50 data for my compound. How do I translate this to a starting dose for my in vivo studies?
Answer: There is no single formula to directly convert an in vitro IC50 to an in vivo dose, as factors like absorption, distribution, metabolism, and excretion (ADME) play a significant role.[9] However, a common starting point is to aim for a plasma concentration in the animal model that is a multiple of the in vitro IC50 or EC50.
A general workflow for estimating a starting dose is as follows:
Protocol: Pilot Dose-Range Finding Study
-
Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) based on the research question and disease model.
-
Dose Group Selection: Select a minimum of three dose levels. A common approach is to use a logarithmic scale (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg). The lowest dose should be one that is predicted to have a minimal biological effect, and the highest dose should be below the estimated toxic dose.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity, body weight changes, and any behavioral changes for a predetermined period.
-
Endpoint Analysis: At the end of the study, collect relevant tissues or plasma to assess for target engagement or biomarker modulation.
Pharmacokinetic Troubleshooting
Question: My compound shows no efficacy in vivo, even at high doses. What could be the problem?
Answer: A lack of in vivo efficacy despite potent in vitro activity often points to a pharmacokinetic issue.[10] The compound may not be reaching its target in sufficient concentrations or for a long enough duration.
Troubleshooting Steps:
-
Assess Bioavailability: The compound may have poor absorption from the administration site. A pilot PK study is essential to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).
-
Check for Rapid Metabolism: The compound might be rapidly metabolized and cleared from the body. Analyzing plasma for metabolites can provide insights.
-
Evaluate Tissue Distribution: The compound may not be distributing to the target tissue. Tissue harvesting and analysis at different time points can confirm this.
Managing Toxicity
Question: I'm observing toxicity in my animal model. How do I determine the Maximum Tolerated Dose (MTD)?
Answer: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity.[10] It's a critical parameter for designing efficacy studies.
Protocol: Maximum Tolerated Dose (MTD) Study
-
Study Design: Use a dose-escalation design, such as the traditional 3+3 design.[11]
-
Dose Escalation: Start with a dose that is expected to be well-tolerated. Treat a cohort of 3 animals.
-
Toxicity Monitoring: Observe animals for a defined period (e.g., 14-28 days) for signs of toxicity, including:
-
Body weight loss (>15-20% is often a sign of significant toxicity)
-
Changes in behavior, posture, or activity
-
Clinical signs like ruffled fur, hunched posture, or lethargy
-
-
Dose-Limiting Toxicity (DLT): Define what constitutes a DLT. For example, >20% body weight loss or severe clinical signs.
-
Escalation/De-escalation Rules:
-
If 0/3 animals experience a DLT, escalate to the next dose level.
-
If 1/3 animals experience a DLT, treat an additional 3 animals at the same dose. If ≤1/6 experience a DLT, escalate. If ≥2/6 experience a DLT, the MTD has been exceeded.
-
If ≥2/3 animals experience a DLT, the MTD has been exceeded, and the next lower dose level is considered the MTD.
-
Table: Example MTD Study Data
| Dose Level (mg/kg) | Number of Animals | Animals with DLT | Decision |
| 10 | 3 | 0 | Escalate |
| 20 | 3 | 0 | Escalate |
| 40 | 3 | 1 | Expand Cohort |
| 40 | 6 (total) | 1 | Escalate |
| 80 | 3 | 2 | MTD Exceeded |
| MTD | 40 mg/kg |
Part 3: Ensuring Reproducibility
A significant challenge in preclinical research is the lack of reproducibility.[12][13][14][15] To ensure your findings are robust and reliable, consider the following:
-
Detailed Protocols: Maintain a detailed record of all experimental procedures, including compound formulation, animal strain, age, and sex, and housing conditions. The ARRIVE guidelines provide a useful checklist.[12]
-
Blinding and Randomization: Whenever possible, blind the experimenter to the treatment groups and randomize the allocation of animals to different groups.
-
Statistical Power: Ensure your studies are adequately powered to detect a meaningful biological effect.
-
Transparent Reporting: Report all findings, including negative data.[16] This contributes to the overall body of knowledge and prevents others from repeating unsuccessful experiments.
References
-
Is there any recommended dose range for determining the invivo anticancer activity of a new compound? | ResearchGate. (2020). Retrieved from [Link]
-
This compound. PubChem. (n.d.). Retrieved from [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]
-
In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012). Retrieved from [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). Retrieved from [Link]
-
Improving Reproducibility and Replicability. (n.d.). Retrieved from [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathol. (2023). ACS Omega. Retrieved from [Link]
-
Blog: How to Solve the Biological Research Reproducibility Problem. (2023). Almaden Genomics. Retrieved from [Link]
-
Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016). Clinical Cancer Research. Retrieved from [Link]
-
8 Tips to Improve Your Research Reproducibility. (2025). Bitesize Bio. Retrieved from [Link]
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Dose optimization during drug development: whether and when to optimize. (n.d.). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
-
Designing First-In-Human Trials for Small Molecules and Biologics. (2021). YouTube. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. Retrieved from [Link]
-
The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation. (2017). EMBO reports. Retrieved from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. (2025). Retrieved from [Link]
-
A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). PubMed. Retrieved from [Link]
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2025). PubMed Central. Retrieved from [Link]
-
Navigating dose optimization requirements as a small biotech. (n.d.). Kura Oncology. Retrieved from [Link]
-
A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Retrieved from [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). MDPI. Retrieved from [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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stability testing of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability under various experimental conditions. As a molecule with a phthalimide core, it possesses inherent stability, yet its specific N-substituent introduces unique chemical considerations.[1] This resource is designed to equip you with the foundational knowledge and practical protocols to conduct robust stability assessments.
Understanding the Stability Profile: Core Principles
The stability of this compound is primarily influenced by its two key functional moieties: the phthalimide ring system and the N-linked 3,3-dimethyl-2-oxobutyl side chain. The phthalimide group is known for its considerable thermal and oxidative stability.[1] However, the imide linkages are susceptible to hydrolysis under certain pH conditions. The ketone functionality on the side chain may also be a point of chemical interaction or degradation.
Forced degradation studies are an essential tool to probe these potential liabilities.[2] The goal is not complete degradation but to achieve a target degradation of 5-20%, which is sufficient to identify potential degradation products and establish stability-indicating analytical methods.[3][4]
Frequently Asked Questions (FAQs) and Troubleshooting
Hydrolytic Stability
Q1: I am observing a loss of my compound in aqueous solutions at neutral pH over time. What could be the cause?
A1: While the phthalimide ring is relatively stable, slow hydrolysis of the imide bonds can occur even at neutral pH, particularly with extended incubation at elevated temperatures. The primary degradation product would likely be phthalamic acid derivative.
Troubleshooting Steps:
-
pH Control: Ensure your aqueous solution is buffered to maintain a stable pH. Unbuffered solutions can experience pH shifts that may accelerate degradation.
-
Temperature: If possible, conduct your experiments at lower temperatures to minimize hydrolytic degradation.
-
Analytical Monitoring: Employ a stability-indicating HPLC method to track the appearance of new peaks that could correspond to the hydrolyzed product.
Q2: My compound is rapidly degrading in my cell culture medium. What should I investigate?
A2: Cell culture media are complex aqueous systems, often containing components that can contribute to degradation. The presence of enzymes in serum-containing media could also play a role.
Troubleshooting Steps:
-
Component Analysis: Review the composition of your medium for components that might react with the imide or ketone functionalities.
-
Serum-Free Conditions: If your experimental design allows, test the stability in a serum-free version of your medium to rule out enzymatic degradation.
-
Incubation Controls: Include controls of the compound in the medium without cells to differentiate between chemical and cell-mediated degradation.
Photostability
Q3: I am concerned about the light sensitivity of my compound during experiments conducted on the benchtop. Is this a valid concern?
A3: While the phthalimide core has some inherent photostability, N-substituted isoindole-1,3-diones can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light. It is prudent to assume some level of photosensitivity and take preventative measures.
Troubleshooting Steps:
-
Minimize Light Exposure: Work in a dimly lit area or use amber-colored labware to protect your samples from light.
-
Control Samples: Expose a control sample to the same ambient light conditions as your experiment and compare its stability to a sample kept in the dark.
-
Formal Photostability Study: If light sensitivity is a critical parameter, a formal photostability study following ICH Q1B guidelines is recommended.[5]
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of this compound.[2] These protocols are designed as a starting point and may require optimization based on your experimental observations. The primary analytical technique for monitoring these studies is typically High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the parent compound from its degradation products.[6]
General Procedure for Sample Preparation and Analysis
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition Exposure: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization/Quenching: Before analysis, neutralize acidic and basic samples with an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The mobile phase and gradient will need to be optimized to achieve separation of the parent compound and any degradants.
Stress Conditions
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | Up to 48 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | Room Temperature | Up to 24 hours |
| Oxidative Degradation | 3% Hydrogen Peroxide | Room Temperature | Up to 24 hours |
| Thermal Degradation | Solid-state and in solution | 80°C | Up to 72 hours |
| Photodegradation | In a photostability chamber | ICH Q1B conditions | As per guidelines |
Note: The conditions listed are starting points and should be adjusted to achieve the target 5-20% degradation.
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways are anticipated under forced degradation conditions.
Caption: Potential degradation pathways.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
-
A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). Molecules. Retrieved from [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved from [Link]
-
Phthalimides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2014). Turkish Journal of Chemistry. Retrieved from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). MDPI. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). Neliti. Retrieved from [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2006). Journal of Chromatography A. Retrieved from [Link]
-
Recent advances in photocatalytic degradation of plastics and plastic-derived chemicals. (2021). Journal of Materials Chemistry A. Retrieved from [Link]
-
An Oxidation Study of Phthalimide-Derived Hydroxylactams. (2022). Molecules. Retrieved from [Link]
-
Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]
-
Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. (2023). ACS Omega. Retrieved from [Link]
-
Exploring Phthalimide as the Acid Component in the Passerini Reaction. (2024). Organic Letters. Retrieved from [Link]
-
Techniques in Pharmaceutical Analysis. (2024). ILT - Integrated Liner Technologies. Retrieved from [Link]
-
Evaluation and degradation mechanism of phthalimide derivatives as anolytes for non-aqueous organic static batteries. (2020). New Journal of Chemistry. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals - A Regulatory Update. (2021). ResearchGate. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Contract Laboratory. Retrieved from [Link]
-
Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. (2023). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]
-
Gabriel Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Assays with 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support center for researchers utilizing 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. This guide is designed to provide expert insights and practical solutions to common challenges encountered during in-vitro and cell-based assays involving this and structurally related isoindole-1,3(2H)-dione derivatives. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve unexpected experimental outcomes, ensuring the integrity and reliability of your research.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and application of this compound.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal solubility, it is recommended to prepare stock solutions in a high-purity grade of dimethyl sulfoxide (DMSO). Due to the lipophilic nature of many isoindole-1,3(2H)-dione derivatives, achieving high concentrations in aqueous buffers can be challenging. A high-concentration stock in DMSO allows for subsequent dilution into your assay buffer, minimizing the final DMSO concentration.
Q2: What is the maximum permissible final concentration of DMSO in my assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should not exceed 1%, and for many enzymatic assays, it is advisable to keep it below 0.5%.[1] High concentrations of DMSO can have direct effects on enzyme activity and cell viability, confounding your results. Always include a vehicle control (assay buffer with the same final DMSO concentration as your test wells) to account for any solvent effects.
Q3: How should I store the compound and its solutions to ensure stability?
A3: The solid form of this compound should be stored at 2-8°C. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect from light to prevent potential photodegradation.
Q4: What are the known or predicted biological activities of this compound?
A4: The isoindole-1,3(2H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3][4] Many of these effects are attributed to the inhibition of enzymes such as cyclooxygenases (COX) and acetylcholinesterase, or modulation of inflammatory pathways.[2][5][6] Therefore, when using this compound, it is crucial to consider its potential to interact with these or other unforeseen targets in your experimental system.
II. Troubleshooting Guide for Unexpected Assay Results
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter.
A. Solubility and Compound Precipitation Issues
Q: I'm observing precipitation of my compound after diluting the DMSO stock into my aqueous assay buffer. What could be the cause and how can I resolve this?
A: Causality: This is a common issue arising from the poor aqueous solubility of many organic small molecules. When the high-concentration DMSO stock is diluted into an aqueous environment, the compound may crash out of solution as it is no longer in a favorable solvent.
Solutions:
-
Optimize Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the assay buffer. This gradual change in solvent composition can help keep the compound in solution.
-
Inclusion of a Surfactant: For cell-free assays, consider the addition of a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.1%) to the assay buffer to improve solubility. However, be sure to test for any direct effects of the surfactant on your assay.
-
Pre-warming of Assay Buffer: Gently warming your assay buffer before adding the compound stock can sometimes improve solubility. Ensure the temperature is compatible with the stability of your proteins and other assay components.
B. Inconsistent or Non-Reproducible Results in Enzyme Inhibition Assays (e.g., COX Inhibition)
Q: My IC50 values for this compound in a COX inhibition assay are highly variable between experiments. What factors should I investigate?
A: Causality: Variability in IC50 values often points to subtle inconsistencies in assay conditions or compound handling. For enzyme inhibitors, pre-incubation times and the stability of the compound in the assay buffer are critical parameters.
Solutions:
-
Standardize Pre-incubation Time: The apparent IC50 of an inhibitor can be significantly affected by the pre-incubation time with the enzyme before adding the substrate.[7] It is crucial to determine an optimal pre-incubation time and maintain it consistently across all experiments.
-
Assess Compound Stability: The compound may not be stable over the time course of your assay. You can assess this by pre-incubating the compound in the assay buffer for varying durations before adding the enzyme and substrate, and observing if the inhibitory activity changes.
-
Enzyme Concentration and Quality: Ensure you are using a consistent concentration of high-quality enzyme. Enzyme activity can degrade with improper storage and handling.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for your enzyme to accurately determine the potency of competitive inhibitors.
Experimental Protocol: Determining Optimal Pre-incubation Time
-
Prepare a series of reaction tubes/wells.
-
To each, add your COX enzyme and assay buffer.
-
Add this compound at a fixed concentration (e.g., its approximate IC50).
-
Incubate the enzyme-inhibitor mixture for different durations (e.g., 0, 5, 15, 30, and 60 minutes).
-
Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Measure the reaction rate and determine the time point at which maximal and stable inhibition is achieved.
Data Presentation: Effect of Pre-incubation on Inhibition
| Pre-incubation Time (min) | % Inhibition |
| 0 | 35% |
| 5 | 52% |
| 15 | 68% |
| 30 | 70% |
| 60 | 71% |
This table illustrates how inhibition can increase with pre-incubation time before reaching a plateau.
C. Interference in Absorbance and Fluorescence-Based Assays
Q: I am observing a high background signal or a signal that doesn't correlate with biological activity in my fluorescence-based assay. Could the compound be interfering?
A: Causality: Yes, small molecules, particularly those with aromatic ring systems like the phthalimide group, can interfere with optical detection methods.[8][9] This can manifest as autofluorescence (the compound itself fluoresces at the detection wavelength) or quenching (the compound absorbs the excitation or emission light).[10]
Solutions:
-
Run a Compound-Only Control: To test for autofluorescence, measure the signal of your compound in the assay buffer without any other assay components (e.g., no enzyme or cells).
-
Perform a "Preread": Before initiating the assay, read the plate after the addition of your compound to identify any intrinsic fluorescence or absorbance.[10]
-
Shift to a Red-Shifted Fluorophore: Interference is often more pronounced in the blue-green region of the spectrum.[9] If possible, switch to an assay that utilizes a red-shifted fluorophore, as fewer library compounds tend to interfere in this range.
-
Use an Orthogonal Assay: Validate your findings with an assay that uses a different detection modality (e.g., a colorimetric or luminescent assay) to confirm that the observed activity is not an artifact of the detection method.[8]
Workflow for Diagnosing Fluorescence Interference
Caption: A flowchart for troubleshooting fluorescence interference.
D. Discrepancies in Cell Viability Assays (MTT, XTT)
Q: In an MTT assay, this compound appears to increase cell viability at certain concentrations, which contradicts my other observations. What could be happening?
A: Causality: Tetrazolium-based assays like MTT and XTT rely on the cellular reduction of a dye to a colored formazan product. This reduction is often assumed to be directly proportional to cell viability. However, some compounds can directly reduce the tetrazolium salt or induce the production of cellular reactive oxygen species (ROS) that in turn reduce the dye, leading to a false positive signal for viability.[11]
Solutions:
-
Perform a Cell-Free Reduction Assay: Incubate your compound directly with MTT or XTT in cell culture medium without cells. If a color change occurs, it indicates direct chemical reduction by your compound.
-
Use a Non-Tetrazolium-Based Viability Assay: To confirm your results, use a viability assay with a different mechanism, such as a trypan blue exclusion assay (which measures membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels).
-
Assess for ROS Production: Use a fluorescent probe like DCFDA to determine if your compound is inducing ROS production in your cells, which could contribute to the increased reduction of MTT or XTT.
Logical Relationship of Potential MTT Assay Artifacts
Caption: Potential mechanisms for false positives in MTT assays.
III. References
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols.
-
ResearchGate. (n.d.). MTT assay results after 10, 50, 100, and 200 µM NCTD1–4 exposure for 24.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
-
Sando, S., et al. (2015). Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups. RSC Publishing.
-
van Meer, B. J., et al. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
-
Wang, H., et al. (2011). Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2. PubMed.
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.
-
Galdino, P. M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
-
Farani, G. R., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
-
Gąsiorowska, J., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI.
-
Farani, G. R., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.
-
Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central.
-
Vasilache, V., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PubMed Central.
-
Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti.
-
Kucuk, M., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed.
-
Śliwka, L., et al. (2008). Limitations of the MTT Assay in Cell Viability Testing. Semantic Scholar.
-
Roehm, N. W., et al. (1991). The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix. PubMed Central.
-
ResearchGate. (n.d.). Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
refining purification methods for 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Technical Support Center: 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support guide for the purification of this compound (CAS 56658-35-6). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this N-substituted phthalimide derivative. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common purification challenges and achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the expected physical properties of the pure compound?
Pure this compound should be a white to off-white solid.[1] Significant deviation, such as a distinct yellow or brown color, typically indicates the presence of impurities. Key physical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | PubChem[2] |
| Molecular Weight | 245.28 g/mol | AstaTech, Inc.[1] |
| Physical Form | White to Yellow Solid | AstaTech, Inc.[1] |
| CAS Number | 56658-35-6 | PubChem[2] |
Q2: What are the most likely impurities I will encounter after synthesis?
The impurity profile depends on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Phthalic anhydride and 1-amino-3,3-dimethyl-2-butanone.
-
Hydrolysis Products: Phthalic acid, formed if phthalic anhydride is exposed to moisture.
-
Process-Related Impurities: Byproducts from side reactions specific to your synthetic conditions.[3]
Q3: My final product is yellow even after initial purification. Is this acceptable?
While commercial suppliers list the product as "White to Yellow Solid," a distinct yellow coloration is often due to residual, highly conjugated impurities.[1][4] For applications requiring high purity, such as pharmaceutical development or analytical standard preparation, achieving a white, crystalline solid is the goal. The color can often be removed with charcoal treatment during recrystallization or by column chromatography.[5]
Q4: Should I use recrystallization or column chromatography for purification?
The choice depends on the impurity profile and the required scale.
-
Recrystallization is highly effective for removing small amounts of impurities from a crude product that is already relatively pure (>90%). It is scalable and often more economical for large quantities.
-
Silica Gel Column Chromatography is the method of choice when impurities have similar solubility to the product or when multiple impurities are present.[5][6] It offers superior separation but is less scalable and more resource-intensive. For initial purifications or complex mixtures, chromatography is recommended.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can present challenges. This guide addresses common issues.
Problem 1: My compound "oils out" and does not form crystals upon cooling.
-
Causality: "Oiling out" occurs when the solute becomes supersaturated at a temperature above its melting point, causing it to separate as a liquid phase rather than a solid crystal lattice. This is common if the boiling point of the solvent is too high or if significant impurities are depressing the melting point of the product.
-
Solution Strategy:
-
Re-heat the Solution: Add a small amount of additional solvent until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water to ensure a gradual temperature drop. This gives molecules more time to orient into a crystal lattice.
-
Change Solvent System: If slow cooling fails, the solvent is likely unsuitable. Switch to a lower-boiling point solvent or use a solvent pair.[5] For a solvent pair, dissolve the compound in a minimum of a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[5]
-
Problem 2: The product is still colored after one round of recrystallization.
-
Causality: Colored impurities may have solubility characteristics very similar to the target compound, causing them to co-crystallize.
-
Solution Strategy:
-
Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Brief Heating: Swirl and heat the mixture for a few minutes. The charcoal will adsorb the large, flat, conjugated molecules that are often responsible for color.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small pad of Celite or filter paper to remove the charcoal. Caution: Do not add too much charcoal, as it can also adsorb your product and reduce the yield.[5]
-
Cool and Crystallize: Allow the clarified filtrate to cool and crystallize as usual.
-
Problem 3: The compound will not crystallize from the solution, even after cooling.
-
Causality: The solution may not be sufficiently saturated, or there may be a high kinetic barrier to nucleation (the initial formation of crystals).
-
Solution Strategy:
-
Induce Crystallization: If the solution is saturated, try to initiate crystal growth by scratching the inside of the flask just below the solvent surface with a glass rod.[5] The microscopic scratches provide a surface for nucleation.
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed" crystal acts as a template for further crystal growth.[5]
-
Reduce Solvent Volume: If the solution is not saturated, gently heat it and evaporate some of the solvent to increase the concentration. Then, attempt to cool and crystallize again.
-
Section 3: Troubleshooting Guide: Silica Gel Column Chromatography
This section provides solutions for common issues encountered during chromatographic purification.
Problem 1: My compound streaks badly on the TLC plate.
-
Causality: Streaking (or tailing) is often caused by the compound strongly adsorbing to the acidic sites on the silica gel. The carbonyl groups and imide nitrogen in the phthalimide structure can interact with the acidic silanol groups (Si-OH) on the silica surface.[5] This can also be caused by overloading the TLC plate.
-
Solution Strategy:
-
Add a Polar Modifier: Add a small amount (0.5-1%) of a polar solvent like acetic acid or triethylamine to your eluent system. Acetic acid can help by protonating basic impurities, while triethylamine can neutralize the acidic sites on the silica.[5] For N-substituted phthalimides, triethylamine is often preferred.
-
Check Compound Stability: Spot the compound on a TLC plate, wait for 1-2 hours, and then elute it. If new spots appear, your compound may be degrading on the silica.[5] In this case, switching to a less acidic stationary phase like neutral alumina may be necessary.
-
Problem 2: I have very low recovery of my product from the column.
-
Causality: This can be due to irreversible adsorption onto the column (as described above) or using an eluent that is not polar enough to effectively move the compound through the silica gel.
-
Solution Strategy:
-
Optimize Eluent: Ensure your chosen solvent system provides an Rf value of approximately 0.2-0.4 for the target compound on TLC.[5] This range typically ensures good separation without requiring an excessively large volume of solvent for elution.
-
Deactivate Silica: If strong adsorption is suspected, pre-treat the silica gel. This can be done by preparing the slurry for the column in an eluent that already contains 0.5-1% triethylamine.
-
Flush the Column: After collecting your product, flush the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) to see if any remaining product elutes.
-
Section 4: Standard Operating Procedures (SOPs)
These protocols provide a starting point for purification. Always perform small-scale tests to optimize conditions for your specific batch.
SOP 1: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane). A good solvent will dissolve the compound when hot but show poor solubility when cold.[5]
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.
-
(Optional) Hot Filtration: Filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
SOP 2: Purification by Flash Column Chromatography
-
TLC Optimization: Develop a solvent system using TLC plates. A common starting point for N-substituted phthalimides is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.[5]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column, applying gentle pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvent.
Section 5: Visual Workflows and Summaries
General Purification Workflow
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Logic for Low Purity
This diagram illustrates a logical approach if the first purification attempt fails.
Caption: Troubleshooting steps for a failed purification attempt.
References
-
Kumar, R., et al. (2023). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. Retrieved from [Link]
-
Podyma, E., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1958). Purification of phthalonitriles and/or phthalimide.
-
Chen, Y.-L., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. Retrieved from [Link]
-
Bîcu, E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules. Retrieved from [Link]
-
Tucker, J. W., et al. (2012). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. Journal of the American Chemical Society. Retrieved from [Link]
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American Chemical Society. (n.d.). Rh-catalyzed synthesis of N-substituted phthalimides from isocyanates and benzoic acids. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
- Google Patents. (2015). Processes for preparing isoindoline-1,3-dione compounds.
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Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]
- Google Patents. (2017). Process for the preparation of linezolid.
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ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
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Reddy, M. S., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Retrieved from [Link]
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Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ. Retrieved from [Link]
-
Shikhov, A. A., et al. (2024). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics. Retrieved from [Link]
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Technical Support Center: Strategies for Minimizing Off-Target Effects of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support center for 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate off-target effects during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the specific and intended activity of this compound in your research.
I. Understanding the Core Mechanism and Potential for Off-Target Effects
The compound this compound belongs to the chemical class of phthalimides. This structural motif is famously present in thalidomide and its analogs, which are known as immunomodulatory drugs (IMiDs).[1][2][3] The primary mechanism of action for many of these molecules involves binding to the Cereblon (CRBN) protein, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This binding event can alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not the intended targets, often referred to as "neosubstrates".[6]
The off-target effects of this compound are therefore likely to be mediated by this Cereblon-dependent protein degradation pathway. A well-known example of a detrimental off-target effect from this class of compounds is the thalidomide-induced degradation of the transcription factor SALL4, which is associated with severe birth defects.[7] Furthermore, pomalidomide, another thalidomide analog, has been shown to cause the degradation of certain zinc-finger proteins, which can lead to unintended biological consequences.[8][9][10]
This guide will provide you with strategies to identify and minimize these potential off-target effects, thereby increasing the confidence in your experimental outcomes.
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you troubleshoot common issues you may encounter during your experiments with this compound.
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of my intended target. How can I determine if this is due to an off-target effect?
Explanation: An unexpected phenotype is a strong indicator of off-target activity. This could be due to the compound binding to and affecting the function of other proteins, or, given its chemical structure, inducing the degradation of off-target proteins via the Cereblon E3 ligase pathway.
Troubleshooting Steps:
-
Validate Target Engagement: First, confirm that the compound is binding to your intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this purpose.[11][12][13][14] A positive CETSA result will show a thermal stabilization of your target protein in the presence of the compound.
-
CRISPR-Cas9 Target Validation: Use CRISPR-Cas9 to knock out or knock down your intended target gene.[][16][17][18][19] If the phenotype observed with the compound is recapitulated in the knockout/knockdown cells, it provides strong evidence that the phenotype is on-target. Conversely, if the phenotype is not observed, it suggests an off-target effect.
-
Proteomic Profiling: To identify potential off-target proteins that are being degraded, perform quantitative proteomic analysis (e.g., using mass spectrometry) on cells treated with the compound versus a vehicle control. A significant decrease in the abundance of a protein in the treated sample suggests it may be an off-target neosubstrate of the Cereblon E3 ligase.[20][21][22]
Issue 2: My proteomic data reveals the degradation of several proteins upon treatment with the compound. How can I distinguish between direct and indirect off-target effects?
Explanation: The degradation of multiple proteins can be a direct result of the compound's interaction with the Cereblon E3 ligase, or it could be an indirect, downstream consequence of the degradation of a primary off-target protein (e.g., a transcription factor that regulates the expression of other proteins).
Troubleshooting Steps:
-
Time-Course Proteomics: Perform a time-course proteomic experiment to monitor protein degradation over time. Direct targets of the E3 ligase will likely show degradation at earlier time points, while indirect effects will appear later.
-
Cereblon Knockout/Knockdown: Repeat the proteomics experiment in cells where Cereblon has been knocked out or knocked down. Proteins whose degradation is dependent on Cereblon will no longer be degraded in these cells.
-
In Vitro Ubiquitination Assays: To definitively prove direct ubiquitination, perform an in vitro ubiquitination assay using purified CRL4-CRBN E3 ligase, your protein of interest, the compound, and other necessary components of the ubiquitination machinery.
Issue 3: How can I rationally modify the compound to minimize its off-target effects while preserving its on-target activity?
Explanation: Rational drug design principles can be applied to modify the chemical structure of the compound to improve its selectivity.[23]
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of the compound with modifications at different positions. The goal is to identify modifications that disrupt binding to off-target proteins without affecting binding to the on-target protein. For thalidomide analogs, modifications to the phthalimide ring have been shown to alter substrate specificity.[9]
-
Computational Modeling: Use computational docking and molecular dynamics simulations to model the interaction of your compound and its analogs with both the on-target protein and known off-target proteins (if their structures are available). This can help predict which modifications are likely to improve selectivity.
-
Affinity-Based Target Deconvolution: Employ chemical proteomics techniques, such as affinity purification coupled with mass spectrometry, to identify the full spectrum of proteins that bind to your compound.[24][25] This can provide a more comprehensive view of its off-target interactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the likely primary off-target concern with this compound?
A1: Given its 1H-isoindole-1,3(2H)-dione (phthalimide) core structure, the primary off-target concern is its potential to act as a "molecular glue" that recruits unintended proteins to the Cereblon (CRBN) E3 ubiquitin ligase for degradation.[4][6] This can lead to a range of unpredictable cellular effects.
Q2: What are some essential control experiments to include when working with this compound?
A2: Key control experiments include:
-
Vehicle Control: To account for any effects of the solvent the compound is dissolved in.
-
Inactive Analog Control: If available, use a structurally similar analog that is known to not bind to the intended target or Cereblon.
-
Cereblon Knockout/Knockdown Cells: To confirm if the observed effects are Cereblon-dependent.
-
Target Knockout/Knockdown Cells: To differentiate between on-target and off-target phenotypes.[][16][18]
Q3: At what concentration should I use the compound to minimize off-target effects?
A3: It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect. Higher concentrations are more likely to induce off-target effects. Aim to work at or below the EC50 or IC50 for your on-target activity.
Q4: Can I use this compound in animal models? What additional precautions should I take?
A4: Yes, but with caution. It is essential to conduct thorough preclinical safety and toxicology studies to identify any potential in vivo off-target effects. Monitor for any unexpected adverse events. Given the known teratogenic effects of thalidomide, it is critical to avoid using this compound in pregnant animals unless that is the specific focus of the study.[2][7]
IV. Experimental Protocols & Data Presentation
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to confirm the binding of this compound to its intended target protein in intact cells.[11][12][13][26]
Materials:
-
Cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with the compound at the desired concentration or with the vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatants and quantify the amount of soluble target protein using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Data Presentation: Example CETSA Data
| Temperature (°C) | Soluble Target Protein (Vehicle) | Soluble Target Protein (Compound) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 80% | 90% |
| 55 | 50% | 75% |
| 60 | 20% | 50% |
| 65 | 5% | 25% |
| 70 | <1% | 10% |
Protocol 2: General Workflow for Proteomic Profiling of Off-Target Degradation
This protocol provides a high-level overview of a quantitative proteomics experiment to identify proteins that are degraded upon treatment with the compound.
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the compound or vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the corresponding proteins in the different samples. Proteins that show a statistically significant decrease in abundance in the compound-treated sample are potential off-target degradation substrates.
V. Visualizations
Caption: On-target vs. potential off-target pathways of the compound.
Caption: Troubleshooting workflow for an unexpected phenotype.
VI. References
-
CRISPR Cas9 Gene Editing for Target Identification and Validation. BOC Sciences.
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
-
The impact of CRISPR-Cas9 on target identification and validation. PubMed.
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
-
Target Validation with CRISPR. Biocompare.com.
-
Cereblon E3 ligase modulator. Grokipedia.
-
Explore the role of CRISPR gene editing in target validation. Select Science.
-
A brief introduction to chemical proteomics for target deconvolution. PubMed.
-
Proteolysis Targeting Chimeras With Reduced Off-targets. ResearchGate.
-
Cereblon E3 Ligase Pathway. Gosset.
-
Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
-
Proteolysis-targeting chimeras with reduced off-targets. PubMed.
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
-
A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
-
Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.
-
Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec.
-
How can off-target effects of drugs be minimised?. Patsnap Synapse.
-
Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
-
About Ligand Binding Assays. Gifford Bioscience.
-
Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. bioRxiv.
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.
-
Ligand binding assay. Wikipedia.
-
PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens. PMC.
-
Method to measure ligand binding to protein. Reddit.
-
Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. MDPI.
-
The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron. PubMed - NIH.
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
-
CETSA. Pelago Bioscience.
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH.
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
-
Development of Analogs of Thalidomide. Encyclopedia.pub.
-
Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory. ResearchGate.
-
Emerging strategies to minimize the off-target effects in CRISPR/Cas9 system. ResearchGate.
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
-
After 60 years, scientists uncover how thalidomide produced birth defects. Dana-Farber Cancer Institute.
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH.
-
Thalidomide. Wikipedia.
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Thalidomide: The Tragedy of Birth Defects and the Effective Treatment of Disease. Toxicological Sciences.
-
Thalidomide Analogues as Anticancer Drugs. PMC - NIH.
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH.
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.
-
This compound. PubChem.
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2-(3,3-DIMETHYL-2-OXOBUTYL)ISOINDOLINE-1,3-DIONE. AstaTech, Inc.
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate.
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- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
protocol modifications for high-throughput screening of isoindole-1,3-dione derivatives
Technical Support Center: High-Throughput Screening of Isoindole-1,3-dione Derivatives
This guide is designed for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of isoindole-1,3-dione (phthalimide) derivatives. Isoindole-1,3-diones are a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] However, their unique physicochemical characteristics can present challenges in HTS formats. This document provides a structured approach to troubleshooting common issues, ensuring the generation of robust and reliable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when initiating an HTS campaign with this class of compounds.
Q1: What are the primary challenges associated with screening isoindole-1,3-dione derivatives?
A1: The primary challenges stem from their physicochemical properties. The core isoindole-1,3-dione structure is planar and relatively hydrophobic, which can lead to:
-
Poor Aqueous Solubility: Many derivatives have low solubility in aqueous assay buffers, leading to compound precipitation.[3] This is a frequent issue in HTS where compounds are diluted from a DMSO stock into an aqueous environment.[3]
-
Compound Aggregation: At higher concentrations, these molecules can form colloidal aggregates, which are a major source of non-specific inhibition and false positives in HTS campaigns.[4][5]
-
Assay Interference: The aromatic nature of the scaffold can lead to autofluorescence or quenching in fluorescence-based assays.[6][7] Additionally, some derivatives may directly inhibit reporter enzymes like luciferase.[4][7]
-
Chemical Reactivity: Certain substructures on the derivatives can be reactive, leading to covalent modification of target proteins or assay components, another source of artifacts.[8]
Q2: What is a good starting concentration for screening these compounds, and what is the maximum recommended DMSO concentration?
A2: A typical starting concentration for a primary screen is in the range of 10-20 µM. However, due to potential solubility issues, it is highly advisable to perform a solubility test for a subset of your library in the final assay buffer. For the final DMSO concentration, a widely accepted industry standard is between 0.5% and 1%.[3] Higher concentrations can increase the risk of compound precipitation and may introduce artifacts or cellular toxicity.[3] It is critical to maintain a consistent final DMSO concentration across all wells, including controls.[9]
Q3: How do I know if my assay is performing well enough to screen this library?
A3: The quality and robustness of an HTS assay are typically assessed using a statistical parameter called the Z'-factor (Z-prime).[10][11] The Z'-factor is calculated from the means and standard deviations of your positive and negative controls.
-
Z' > 0.5: Indicates an excellent, robust assay suitable for HTS.[11][12]
-
0 < Z' < 0.5: Represents a marginal assay. While screening is possible, the potential for false positives and negatives is higher.[12]
-
Z' < 0: The assay is not suitable for screening.[11]
It is crucial to determine the Z'-factor during assay development before commencing the full library screen.[10]
Section 2: Troubleshooting Guides
This section is organized by common problems encountered during HTS campaigns.
Problem 1: Poor Assay Quality (Z'-factor < 0.5)
A low Z'-factor indicates either a small signal window between your positive and negative controls or high variability within your controls.[13]
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Explanation |
| Suboptimal Reagent Concentration | Solution: Titrate key reagents (e.g., enzyme, substrate, antibody). Explanation: Incorrect reagent concentrations can lead to a weak signal or high background, compressing the assay window. A systematic titration will identify the optimal concentrations for the best signal-to-background ratio.[14] |
| High Data Variability | Solution: Check for dispensing errors from liquid handlers, inconsistent cell seeding, or plate edge effects. Explanation: Automation can introduce variability if not properly calibrated.[15] Edge effects, where wells on the perimeter of a microplate behave differently due to evaporation, are a common source of error in cell-based assays.[16] Consider not using the outer wells for data analysis or using specialized plates to minimize this.[16] |
| Inadequate Incubation Times | Solution: Perform a time-course experiment for both the compound incubation and signal development steps. Explanation: The biological or chemical reaction may not have reached its optimal point, or the signal may be decaying before the plate is read. A time-course study will define the optimal incubation period.[14] |
| Inappropriate Controls | Solution: Ensure your positive control provides a robust, maximal response and your negative control (vehicle) truly represents the baseline. Explanation: A weak positive control will artificially lower your Z'-factor. The negative control must contain the same final concentration of DMSO as the test wells to account for any solvent effects.[17] |
Problem 2: Compound Precipitation Observed in Assay Plates
Precipitation is a critical issue as it can cause false data by scattering light, physically interfering with cellular processes, or simply reducing the effective concentration of the compound in solution.[3][18]
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Explanation |
| Exceeding Aqueous Solubility | Solution: Lower the screening concentration. Perform a kinetic solubility assay on a representative subset of compounds in the final assay buffer. Explanation: A clear stock solution in 100% DMSO does not guarantee solubility upon dilution into an aqueous buffer.[3] The isoindole-1,3-dione scaffold can be highly hydrophobic, making precipitation common.[19] |
| Assay Buffer Composition | Solution: Evaluate the pH and protein content of your buffer. Explanation: For ionizable compounds, pH can dramatically affect solubility. The presence of proteins (like BSA or serum) can sometimes improve solubility through binding, but can also cause issues. Test solubility in buffers with and without these components.[3] |
| "Shock" Dilution | Solution: Modify the dilution protocol. Instead of a single large dilution, consider an intermediate dilution step in a mixed DMSO/buffer solution. Explanation: Adding a small volume of DMSO stock to a large volume of aqueous buffer creates a rapid polarity change, which can cause the compound to "crash out" of solution. A gentler, stepwise dilution can mitigate this. |
| Freeze-Thaw Cycles | Solution: Minimize freeze-thaw cycles of stock solution plates. Aliquot master stocks if possible. Explanation: Repeated freeze-thaw cycles can promote the precipitation of less soluble compounds from DMSO stock solutions over time.[18] |
Problem 3: High Rate of False Positives or "Frequent Hitters"
False positives are compounds that appear active in a primary screen but are later found to be inactive in confirmatory or orthogonal assays.[4] They are a significant drain on resources.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Explanation |
| Compound Autofluorescence | Solution: Run a counter-screen where compounds are tested in the assay buffer without the biological target. Explanation: Many aromatic compounds, including some isoindole-1,3-dione derivatives, can fluoresce at the same wavelengths used for assay readout, leading to a false positive signal.[6][7] This is a common form of assay interference.[19] |
| Inhibition of Reporter Enzyme | Solution: For luciferase or other enzyme-based reporter assays, run a counter-screen against the purified reporter enzyme. Explanation: Compounds can directly inhibit the reporter enzyme (e.g., Firefly Luciferase), which can manifest as either inhibition or apparent activation depending on the assay design.[7][8] This is a well-documented artifact.[4] |
| Colloidal Aggregation | Solution: Test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Re-test hits with a different assay technology (orthogonal assay). Explanation: Aggregating compounds form micelles that can non-specifically sequester and denature proteins, a leading cause of false positives.[4] This activity is often attenuated by detergents. Confirming hits with a different technology (e.g., switching from a fluorescence-based assay to a label-free method like SPR) is a robust validation strategy.[20] |
| Pan-Assay Interference Compounds (PAINS) | Solution: Use computational filters to flag compounds containing known PAINS substructures before or after screening. Explanation: PAINS are chemical structures known to interfere with various assays through mechanisms like chemical reactivity or redox cycling.[5][8] Numerous computational tools exist to identify these problematic scaffolds.[21] |
Section 3: Diagrams & Workflows
Visual aids to guide the experimental and troubleshooting process.
Caption: A decision-tree workflow for HTS troubleshooting.
Section 4: Experimental Protocols
Protocol 1: General Purpose Cell-Based Cytotoxicity Assay (Resazurin Reduction)
This protocol describes a standard method to screen isoindole-1,3-dione derivatives for cytotoxic effects, a common secondary assay.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom, black-walled tissue culture-treated plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (100% DMSO)
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, then dilute to a concentration of 5 x 10⁴ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of the 96-well plate.
-
To mitigate edge effects, consider filling perimeter wells with 100 µL of sterile PBS or medium without including them in the analysis.[16]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution plate of your isoindole-1,3-dione derivatives in complete medium from your DMSO master stocks. The final DMSO concentration should not exceed 0.5%.[22]
-
Include wells for a positive control (e.g., Doxorubicin at a known IC₅₀ concentration) and a vehicle control (medium with 0.5% DMSO).
-
Carefully remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
After incubation, add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent).
-
Measure the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of "media only" (no cells) wells from all other wells.
-
Normalize the data: % Viability = [(Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)] * 100.
-
Plot % Viability vs. log[Compound Concentration] and fit a dose-response curve to determine IC₅₀ values.
-
References
-
Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Nature Reviews Drug Discovery. Retrieved January 17, 2026, from [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (2022). National Academies Press. Retrieved January 17, 2026, from [Link]
-
Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved January 17, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012). Journal of Biomolecular Screening. Retrieved January 17, 2026, from [Link]
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addressing batch-to-batch variability of synthesized 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Welcome to the dedicated support resource for the synthesis of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues related to batch-to-batch variability, ensuring consistent yield, purity, and performance. We will delve into the causality behind experimental challenges and provide robust, field-proven protocols to enhance the reproducibility of your work.
Overview of the Synthetic Pathway
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction, a variant of the classic Gabriel synthesis.[1][2] This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, in this case, 1-chloro-3,3-dimethyl-2-butanone. The reaction proceeds through an SN2 mechanism, where the phthalimide anion acts as a robust nucleophile.[1][3]
The choice of an aprotic polar solvent, such as N,N-Dimethylformamide (DMF), is crucial as it effectively solvates the potassium cation without interfering with the nucleophilicity of the phthalimide anion, facilitating a favorable reaction environment.[4][5]
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Validation & Comparative
A Comparative Guide to Validating the Anti-inflammatory Effects of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Introduction
The quest for novel anti-inflammatory therapeutics is a cornerstone of modern drug development. Inflammation, a complex biological response to harmful stimuli, is implicated in a vast array of pathologies, from acute infections to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. The isoindoline-1,3-dione scaffold, a key structural feature in drugs like thalidomide, has garnered significant interest for its immunomodulatory and anti-inflammatory potential.[1][2][3] This guide provides a comprehensive framework for validating the anti-inflammatory effects of a novel compound, 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione (referred to herein as 'Compound X').
While specific biological data for Compound X is not yet broadly published, this document serves as a robust, scientifically-grounded workflow for its characterization.[4] We will objectively compare its potential performance with a gold-standard corticosteroid, Dexamethasone, providing the necessary experimental designs, detailed protocols, and data interpretation frameworks required by researchers, scientists, and drug development professionals. Our approach is rooted in establishing a self-validating experimental system that ensures scientific integrity and trustworthiness at every stage.
Part 1: Foundational Strategy - A Multi-tiered Validation Workflow
Validating a novel anti-inflammatory agent requires a logical progression from simple, high-throughput in vitro assays to more complex and physiologically relevant in vivo models. This tiered approach allows for early go/no-go decisions, conserves resources, and builds a comprehensive data package elucidating the compound's mechanism of action (MoA).
Our comparative validation will proceed through two primary stages:
-
In Vitro Cellular Assays: To determine the direct effects of Compound X on inflammatory responses in a controlled cellular environment.
-
In Vivo Acute Inflammation Model: To assess the efficacy of Compound X in a living system, providing crucial data on its bioavailability and physiological effects.
Dexamethasone will be used as a positive control throughout, providing a benchmark for efficacy.[5][6] Dexamethasone exerts its potent anti-inflammatory effects primarily by inhibiting the expression of pro-inflammatory mediators through interference with transcription factors like NF-κB and Activator Protein 1 (AP-1).[5][7]
Logical Workflow Diagram
Caption: Figure 1. A logical workflow for validating a novel anti-inflammatory compound, progressing from foundational in vitro assays to in vivo efficacy models.
Part 2: In Vitro Validation - Cellular Mechanisms of Action
The primary objective of in vitro testing is to determine if Compound X can directly suppress inflammatory responses in immune cells and to begin dissecting its molecular mechanism. Murine macrophage-like RAW 264.7 cells are an excellent and widely used model for this purpose, as they produce a robust inflammatory response upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria.[8][9]
Step 1: Establishing a Therapeutic Window - Cytotoxicity Assay
Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentration range at which Compound X is non-toxic. A reduction in inflammatory markers could be falsely attributed to efficacy if the compound is simply killing the cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound X (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The highest concentrations showing >90% viability will be used for subsequent functional assays.
Step 2: Assessing Inhibition of Key Inflammatory Mediators
Causality: Macrophages activated by LPS produce a cascade of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and reactive molecules like Nitric Oxide (NO).[8][9] Measuring the ability of Compound X to inhibit the production of these key markers provides direct evidence of its anti-inflammatory potential.
Protocol: LPS-Stimulation and Marker Quantification
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as above. Pre-treat the cells for 1-2 hours with non-toxic concentrations of Compound X, Dexamethasone (e.g., 1 µM) as a positive control, and a vehicle control.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Mix an aliquot of the supernatant with Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's protocol to quantify the concentration of each cytokine in the collected supernatants.
-
Data Presentation & Interpretation:
The results should be summarized in a table, allowing for a clear comparison between Compound X and Dexamethasone.
Table 1: In Vitro Anti-inflammatory Activity of Compound X vs. Dexamethasone
| Treatment Group | Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle Control | 100 ± 5 | 100 ± 8 | 100 ± 10 | 100 ± 9 |
| Dexamethasone (1 µM) | 98 ± 4 | 15 ± 3 | 22 ± 5 | 18 ± 4** |
| Compound X (1 µM) | 99 ± 3 | Data | Data | Data |
| Compound X (10 µM) | 95 ± 5 | Data | Data | Data |
| Compound X (50 µM) | 92 ± 6 | Data | Data | Data |
| *Data are presented as Mean ± SD. *p < 0.01 compared to Vehicle Control. |
A significant, dose-dependent reduction in NO, TNF-α, and IL-6 by Compound X, without impacting cell viability, would be a strong indicator of its anti-inflammatory properties.
Step 3: Unraveling the Mechanism - NF-κB Signaling Pathway
Causality: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[10][11] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12][13] Investigating the phosphorylation status of IκBα and p65 is a direct way to determine if Compound X acts by inhibiting this critical pathway.
Caption: Figure 2. Simplified diagram of the canonical NF-κB signaling pathway, a primary target for anti-inflammatory drugs.
Protocol: Western Blot Analysis
-
Cell Lysis: Treat RAW 264.7 cells with LPS and Compound X/Dexamethasone for a shorter duration (e.g., 30-60 minutes, as signaling events are rapid). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and present the data as a ratio of the phosphorylated protein to the total protein. A decrease in this ratio in Compound X-treated cells compared to the LPS-only control indicates inhibition of the NF-κB pathway.
Part 3: In Vivo Validation - Efficacy in an Acute Inflammation Model
Causality: While in vitro data is crucial, it cannot predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties or its efficacy in a complex physiological environment. The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used for the rapid evaluation of anti-inflammatory drugs.[14][15][16] Injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response characterized by fluid accumulation (edema), which can be easily quantified.[14][17]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (180-220g) for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, oral)
-
Group 2: Positive Control (Dexamethasone, e.g., 1 mg/kg, oral)
-
Group 3-5: Compound X (e.g., 10, 30, 100 mg/kg, oral)
-
-
Dosing: Administer the respective treatments orally.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a digital plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.[16]
-
Calculation: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
-
Data Presentation & Interpretation:
The quantitative results should be presented in a clear tabular format.
Table 2: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose, mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema at 3 hr |
| Vehicle Control | 0.85 ± 0.07 | - |
| Dexamethasone (1) | 0.32 ± 0.05** | 62.4% |
| Compound X (10) | Data | Data |
| Compound X (30) | Data | Data |
| Compound X (100) | Data | Data |
| *Data are presented as Mean ± SEM. *p < 0.01 compared to Vehicle Control. |
A statistically significant and dose-dependent reduction in paw edema by Compound X would confirm its anti-inflammatory efficacy in vivo. Further histopathological analysis of the paw tissue can provide additional validation by assessing immune cell infiltration.
Conclusion
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A Comparative Analysis of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione and Established Anti-inflammatory Drugs
This guide provides a comprehensive comparative study of the novel compound 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione against established nonsteroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anti-inflammatory therapeutics.
The isoindole-1,3-dione scaffold, a key structural feature of the compound in focus, is recognized for its diverse biological activities, including significant anti-inflammatory and analgesic potential.[1][2][3] Derivatives of this scaffold have been shown to modulate key inflammatory pathways, offering a promising avenue for the development of new therapeutic agents.[1][4] This guide will delve into the mechanistic underpinnings of this compound class and provide a framework for its evaluation against current standards of care.
Mechanistic Overview of Anti-inflammatory Action
A foundational understanding of the mechanisms of action is crucial for a meaningful comparison. The inflammatory cascade is a complex process involving various cellular and molecular mediators. A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[5]
-
Diclofenac: A traditional NSAID, Diclofenac exhibits potent anti-inflammatory, analgesic, and antipyretic properties by non-selectively inhibiting both COX-1 and COX-2 enzymes.[6] Its inhibition of prostaglandin synthesis is a key factor in its therapeutic effects.[6] Beyond COX inhibition, Diclofenac may also modulate other pathways, including the release of arachidonic acid and the activity of lipoxygenase.[7][8]
-
Celecoxib: As a selective COX-2 inhibitor, Celecoxib was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][9] By specifically targeting the inducible COX-2 enzyme at sites of inflammation, it minimizes the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa and platelet function.[5][10] Its mechanism centers on the reduction of prostaglandin synthesis in inflamed tissues.[11]
-
This compound and its Analogs: While direct experimental data on this specific molecule is emerging, the broader class of isoindole-1,3-dione derivatives has demonstrated a multi-faceted approach to anti-inflammatory action.[1][2] Studies on related compounds suggest potential mechanisms including:
-
COX-2 Inhibition: Some phthalimide derivatives have shown inhibitory activity against COX-2.[1]
-
Modulation of Pro-inflammatory Cytokines: A significant mechanism for this class of compounds is the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[1]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response. Some isoindoline-1,3-dione derivatives have been found to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1]
-
The following diagram illustrates the potential points of intervention for these anti-inflammatory agents within the inflammatory cascade.
Caption: Signaling pathways targeted by different anti-inflammatory drugs.
Experimental Design for Comparative Efficacy
To objectively compare the anti-inflammatory potential of this compound with Diclofenac and Celecoxib, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
These assays provide initial screening data on the direct inhibitory effects of the compounds on key inflammatory mediators.
2.1.1. COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of the test compounds against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize commercially available COX inhibitor screening assay kits.
-
Prepare a range of concentrations for the test compound, Diclofenac, and Celecoxib.
-
Incubate each compound concentration with purified recombinant human COX-1 and COX-2 enzymes in the presence of arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 values (the concentration required to inhibit 50% of enzyme activity) for each compound against both enzymes.
-
Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
2.1.2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Objective: To assess the ability of the compounds to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.
-
Methodology:
-
Culture murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[12]
-
Pre-treat the cells with various concentrations of the test compound, Diclofenac, and Celecoxib for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Determine the IC50 values for the inhibition of each cytokine.
-
Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Models
Animal models are essential for evaluating the overall anti-inflammatory efficacy and potential side effects of the compounds in a complex biological system.[13][14]
2.2.1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of the test compounds.[4]
-
Methodology:
-
Group male Wistar rats and administer the test compound, Diclofenac, Celecoxib, or vehicle orally.
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
2.2.2. Acetic Acid-Induced Writhing Test in Mice
-
Objective: To evaluate the peripheral analgesic effect of the compounds, which is often associated with anti-inflammatory action.[15]
-
Methodology:
-
Group Swiss albino mice and administer the test compound, Diclofenac, Celecoxib, or vehicle orally.
-
After 30 minutes, inject 0.6% acetic acid intraperitoneally to induce writhing (abdominal constrictions).
-
Immediately after the injection, count the number of writhes for each mouse over a 20-minute period.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
-
Comparative Data Summary
The following tables present hypothetical data based on the expected outcomes from the described experimental protocols, derived from the known properties of the comparator drugs and the potential of the isoindole-1,3-dione class.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | >100 | 15.2 | >6.5 | 8.5 | 10.1 |
| Diclofenac | 0.8 | 0.5 | 1.6 | 25.4 | 30.2 |
| Celecoxib | 15.0 | 0.05 | 300 | 18.9 | 22.7 |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Writhing Inhibition (%) |
| This compound | 20 | 55.3 | 62.1 |
| Diclofenac | 10 | 68.5 | 75.4 |
| Celecoxib | 10 | 65.2 | 70.8 |
Discussion and Future Directions
The hypothetical data suggests that this compound may represent a novel class of anti-inflammatory agents with a distinct mechanism of action compared to traditional NSAIDs. Its potential to primarily target pro-inflammatory cytokine production, with moderate and selective COX-2 inhibition, could translate to a favorable efficacy and safety profile.
The in vivo data would need to be corroborated with further studies to establish a full pharmacokinetic and pharmacodynamic profile. The reduced COX-1 inhibition compared to Diclofenac suggests a potentially lower risk of gastrointestinal adverse effects.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound, particularly its interaction with the NF-κB signaling pathway.
-
Conducting comprehensive toxicity studies to assess its safety profile.
-
Exploring structure-activity relationships within the isoindole-1,3-dione class to optimize potency and selectivity.
References
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023-07-18). ResearchGate. [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
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Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. PMC. [Link]
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Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. ResearchGate. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
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(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
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Celecoxib. StatPearls - NCBI Bookshelf. [Link]
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New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
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In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Efficacy of Isoindole-1,3-dione Derivatives in Cancer Cell Lines
The isoindole-1,3-dione scaffold, a core structural motif in thalidomide, has undergone a remarkable journey from notoriety to a cornerstone of modern medicinal chemistry. Its derivatives, particularly the immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, have revolutionized the treatment of hematological malignancies. However, the therapeutic potential of this versatile scaffold extends far beyond its immunomodulatory effects. This guide provides an in-depth, comparative analysis of the efficacy of various isoindole-1,3-dione derivatives, from the well-established IMiDs to novel investigational compounds, across a range of cancer cell lines. We will delve into their diverse mechanisms of action, present key experimental data to support efficacy claims, and provide detailed, field-proven protocols for their evaluation.
The Progenitor and its Successors: A Legacy of Potency
Thalidomide, initially marred by its teratogenic effects, was repurposed after the discovery of its anti-angiogenic and immunomodulatory properties. This led to the development of analogs with improved efficacy and safety profiles.
-
Thalidomide: The parent compound, it exhibits anti-proliferative effects in various cancer cells, though with modest potency compared to its successors. For instance, in breast cancer cell lines MDA-MB-231 and MCF-7, thalidomide shows high micromolar IC50 values of 413.0 µM and 360.0 µM, respectively[1].
-
Lenalidomide: An analog of thalidomide, lenalidomide demonstrates significantly greater potency. It is a cornerstone in the treatment of multiple myeloma. Its anti-proliferative activity is well-documented, with an IC50 value of 81 nM in the MM.1S multiple myeloma cell line[2].
-
Pomalidomide: A third-generation IMiD, pomalidomide is even more potent than lenalidomide, particularly in lenalidomide-resistant myeloma models.
The primary mechanism of action for these IMiDs is the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the targeted degradation of neosubstrate proteins, most notably the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, which are essential for the survival of multiple myeloma cells.
Caption: Cereblon-mediated degradation by IMiDs.
Beyond Immunomodulation: Novel Derivatives and Their Diverse Mechanisms
Recent research has focused on synthesizing novel isoindole-1,3-dione derivatives with distinct mechanisms of action, expanding their potential application to a wider range of cancers. These new compounds often exhibit cytotoxicity through pathways independent of Cereblon.
Induction of Apoptosis and Cell Cycle Arrest
A common feature of many novel isoindole-1,3-dione derivatives is their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. For example, the derivative 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione has shown potent activity against the Raji (Burkitt's lymphoma) and K562 (chronic myelogenous leukemia) cell lines, with CC50 values of 0.26 µg/mL and 3.81 µg/mL, respectively[3]. This compound was found to induce both apoptosis and necrosis in Raji cells[3].
Another novel compound, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,pyrano[2,3-d]thiazole-6-carbonitrile (DIPTH), induces cell cycle arrest at the G2/M phase and increases levels of caspase 3 and cytochrome c in MCF-7 breast cancer cells, indicative of apoptosis induction.
Targeting Other Kinase Pathways
Some novel derivatives have been designed to inhibit specific kinases that are crucial for cancer cell survival and proliferation.
-
RSK2 Inhibition: A series of isoindole-1,3-dione derivatives have been identified as inhibitors of p90 ribosomal S6 kinase 2 (RSK2), a key enzyme in the MAPK signaling pathway. The most active compound in one study demonstrated an IC50 value of 0.47 µM against RSK2.
-
TGF-β Pathway Inhibition: Computational and synthetic studies have explored phthalimide derivatives as inhibitors of the TGF-β pathway, which is implicated in tumorigenesis. Some of these compounds showed promising binding affinities to the ALK5 kinase, a key component of the TGF-β signaling pathway[4].
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the cytotoxic activity (IC50 values) of various isoindole-1,3-dione derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of the potency of these compounds.
Table 1: IC50 Values (µM) of Isoindole-1,3-dione Derivatives in Solid Tumor Cell Lines
| Derivative/Compound | MCF-7 (Breast) | Caco-2 (Colon) | HeLa (Cervical) | C6 (Glioma) | A549 (Lung) | PC-3 (Prostate) | LNCaP (Prostate) | Huh7 (Liver) |
| Thalidomide | 360.0 ± 2.0[1] | - | - | - | - | - | - | - |
| Novel Derivatives | ||||||||
| Compound 13 (silyl ether & -Br) | < Cisplatin | < Cisplatin | - | - | - | - | - | - |
| Compound 16 (silyl ether & -Br) | < Cisplatin | < Cisplatin | - | - | - | - | - | - |
| Compound 7 (azide & silyl ether) | - | - | - | - | 19.41 ± 0.01[5] | - | - | - |
| Benzothiazole-phthalimide 3h | 26.2 ± 0.9[1] | - | - | - | - | - | - | - |
| Thioether-lenalidomide 3ak | - | - | - | - | - | - | - | - |
| Pomalidomide-urea 5d | 20.2 | - | - | - | - | - | - | > 50 |
| Thiazole-isoindolinedione 6m | - | - | - | - | - | Moderately Active | 5.96 ± 1.6 | - |
| Isoquinoline-dione 10a | - | - | - | - | - | - | - | - |
Note: "< Cisplatin" indicates higher activity than the standard chemotherapeutic cisplatin in the cited study.
Table 2: IC50 Values of Isoindole-1,3-dione Derivatives in Hematological Malignancy Cell Lines
| Derivative/Compound | Raji (Burkitt's Lymphoma) | K562 (CML) | MM.1S (Multiple Myeloma) | NCI-H929 (Multiple Myeloma) | U2932 (Lymphoma) |
| Lenalidomide | - | - | 0.081 µM[2] | 1.12 ± 0.06 µM[6] | 3.24 ± 0.11 µM[6] |
| Novel Derivatives | |||||
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | 0.26 µg/mL | 3.81 µg/mL[3] | - | - | - |
| Thioether-lenalidomide 3ak | - | - | 0.079 µM[2] | - | - |
| Isoquinoline-dione 10a | - | - | - | 2.25 ± 0.09 µM[6] | 5.86 ± 0.12 µM[6] |
*Note: Values are reported in µg/mL in the source study.
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Efficacy
The anticancer activity of isoindole-1,3-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold. Several studies have elucidated key SAR trends:
-
Halogenation: The introduction of halogen atoms, such as bromine, can enhance the anticancer activity of isoindole-1,3-dione derivatives[7][8][9].
-
Silyl Ethers: The presence of silyl ether groups, particularly in combination with other functional groups like bromine, has been shown to result in compounds with higher anticancer activity than cisplatin in some cell lines[7][8][9].
-
Lipophilicity: Increased lipophilicity of the derivatives may enhance their antimicrobial, antileishmanial, and antiproliferative activities.
-
N-substitution: The group attached to the nitrogen atom of the isoindole-1,3-dione ring plays a crucial role in determining the biological activity and mechanism of action.
Caption: Key factors influencing the anticancer activity of isoindole-1,3-dione derivatives.
Experimental Protocols for Efficacy Evaluation: A Self-Validating Approach
To ensure the reliability and reproducibility of efficacy data, it is imperative to employ robust and well-validated experimental protocols. The following sections detail the methodologies for key in vitro assays, emphasizing the inclusion of appropriate controls to create a self-validating system.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the isoindole-1,3-dione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Self-Validating Controls:
-
Untreated Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds. This represents 100% cell viability.
-
Blank Control: Wells containing only culture medium and the MTT solubilization solution. This is used to subtract the background absorbance.
-
Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., doxorubicin or cisplatin) to ensure the assay can detect a decrease in cell viability.
Caption: A simplified workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for quantifying apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the isoindole-1,3-dione derivatives as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Self-Validating Controls:
-
Unstained Cells: To set the baseline fluorescence.
-
Annexin V-FITC only: To set the compensation for the FITC channel.
-
PI only: To set the compensation for the PI channel.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine or etoposide).
-
Negative Control: Untreated cells.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase, while cells in S phase will have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Treat cells with the isoindole-1,3-dione derivatives.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA, as PI can also bind to double-stranded RNA.
-
PI Staining: Stain the cells with a PI solution.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Self-Validating Controls:
-
Untreated Cells: To establish the normal cell cycle distribution.
-
Positive Control: Cells treated with a known cell cycle-arresting agent (e.g., nocodazole for G2/M arrest or hydroxyurea for S-phase arrest).
Conclusion and Future Directions
The isoindole-1,3-dione scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While the established IMiDs have made a significant impact on the treatment of hematological malignancies through their unique Cereblon-mediated mechanism, the new generation of derivatives demonstrates a broader range of activities against both solid and hematological tumors through diverse mechanisms. The comparative data presented in this guide highlight the potential of these novel compounds, with some exhibiting potency that surpasses established chemotherapeutics in certain cancer cell lines.
Future research should focus on further elucidating the molecular targets and signaling pathways of the most promising novel derivatives. In vivo studies are crucial to validate the in vitro efficacy and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of the structure-activity relationships will undoubtedly lead to the design of even more potent and selective isoindole-1,3-dione derivatives, further expanding their therapeutic utility in the fight against cancer.
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Tan, A., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anticancer Agents Med Chem, 20(11), 1368-1378. [Link]
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Tan, A., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. [Link]
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The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Europe PMC. [Link]
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Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]
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Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. (2024). PubMed Central. [Link]
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Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. (2023). National Center for Biotechnology Information. [Link]
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Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. (2021). National Center for Biotechnology Information. [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Publications. [Link]
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Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity. (2021). PubMed. [Link]
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cross-validation of experimental results for 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione in different labs
This guide provides a comprehensive analysis of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, a member of the pharmacologically significant isoindoline-1,3-dione class of molecules. Due to the limited availability of direct comparative studies from multiple laboratories for this specific compound, this document establishes a baseline for its known properties and offers a cross-validation framework by comparing its expected characteristics with experimentally verified data from structurally similar analogs. This approach allows researchers to contextualize the compound's behavior and anticipate its performance in experimental settings.
The isoindoline-1,3-dione scaffold, a derivative of phthalimide, is a cornerstone in medicinal chemistry. Its rigid structure and synthetic accessibility have made it a privileged pharmacophore in the development of therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2] The nature of the N-substituent plays a critical role in defining the specific biological target and efficacy of these compounds.[1] This guide focuses on the title compound, which features a bulky tert-butyl ketone moiety, a structural feature that can influence its lipophilicity, steric interactions with biological targets, and metabolic stability.
Physicochemical and Structural Properties
This compound is a solid, typically appearing as a white to yellow substance.[3] Its fundamental properties, largely derived from computational models and supplier data, are summarized below. These values serve as a benchmark for experimental verification.
| Property | Value | Source |
| CAS Number | 56658-35-6 | PubChem[4], AstaTech[3] |
| Molecular Formula | C₁₄H₁₅NO₃ | PubChem[4] |
| Molecular Weight | 245.27 g/mol | PubChem[4] |
| Physical Form | White to Yellow Solid | AstaTech[3] |
| Purity (Typical) | ≥95% | AstaTech[3] |
| Storage Temperature | 2-8 °C | AstaTech[3] |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | AstaTech[3] |
Cross-Validation through Analog Comparison
Direct experimental data for this compound is not extensively published in peer-reviewed literature. To provide a robust scientific context, we can compare its expected properties to those of closely related N-substituted isoindoline-1,3-diones that have been synthesized and characterized in various studies. This comparative approach is crucial for validating synthetic outcomes and predicting spectroscopic signatures.
A structurally similar compound is 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione (CAS 3783-77-5), which differs only by the absence of the two methyl groups on the terminal carbon.[5][6] Another relevant comparator is 2-(3-Methyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione (CAS 17687-64-8).[7] While specific experimental data for these exact analogs is also sparse in the primary literature, their synthesis follows a standard, predictable pathway.
The primary method for synthesizing N-substituted isoindoline-1,3-diones involves the condensation of phthalic anhydride with a primary amine or, more commonly, the reaction of potassium phthalimide with an appropriate alkyl halide. The latter, known as the Gabriel synthesis, is a robust and widely adopted method for the preparation of primary amines, but its intermediates are the N-substituted phthalimides of interest here.
Experimental Protocols
The following sections detail the generalized, yet field-proven, methodologies for the synthesis and characterization of N-alkyl isoindoline-1,3-diones. These protocols are based on established chemical principles and can be readily adapted for the specific synthesis of this compound.
Representative Synthesis Workflow
The synthesis of the title compound would typically proceed via the reaction of potassium phthalimide with 1-chloro-3,3-dimethyl-2-butanone. This is a standard nucleophilic substitution reaction.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of phthalimide), add 1-chloro-3,3-dimethyl-2-butanone (1.0 equivalent). The use of potassium phthalimide, the pre-formed salt, is crucial as it is a much more effective nucleophile than phthalimide itself.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation (Workup): Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water with stirring. This step is designed to precipitate the organic product, as N-substituted phthalimides are generally insoluble in water, while the DMF solvent and inorganic byproducts (KCl) are soluble.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any residual DMF and salts, followed by a wash with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
Characterization and Validation Workflow
To confirm the identity and purity of the synthesized product, a standard suite of analytical techniques is employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
Detailed Characterization Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for confirming the structure. For the title compound, one would expect to see:
-
A multiplet in the aromatic region (approx. 7.7-7.9 ppm) corresponding to the four protons on the phthalimide ring system.
-
A singlet for the methylene (-CH₂-) protons adjacent to the nitrogen and the ketone (approx. 4.5-5.0 ppm).
-
A sharp singlet integrating to nine protons for the tert-butyl (-C(CH₃)₃) group (approx. 1.2 ppm).
-
-
¹³C NMR: This technique confirms the carbon framework. Key expected signals include two distinct carbonyl peaks for the imide group (approx. 167 ppm), a ketone carbonyl peak (approx. 210 ppm), aromatic carbon signals, and aliphatic signals for the methylene and tert-butyl carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight. The analysis should show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the mass of 245.27 g/mol .
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This analysis confirms the presence of key functional groups. The spectrum should exhibit:
-
Strong, characteristic asymmetric and symmetric C=O stretching bands for the imide group (approx. 1770 and 1715 cm⁻¹).
-
A strong C=O stretching band for the ketone (approx. 1725 cm⁻¹).
-
C-H stretching bands for the aromatic and aliphatic portions of the molecule.
-
-
Melting Point Analysis: A sharp melting point range indicates high purity. This experimentally determined value can be compared across different batches and with any literature or database values to serve as a quick and effective purity check.
Biological Context and Potential Applications
The presence of a ketone functional group in the title compound makes it a potential building block for synthesizing more complex molecules, such as heterocyclic compounds, through condensation reactions.[5] Given the established pharmacological profile of the isoindoline-1,3-dione core, it is plausible that this compound could be a valuable candidate for screening in various biological assays, particularly those related to neurodegenerative diseases and inflammation. Future research should focus on its synthesis, thorough characterization, and evaluation in relevant biological models to fully elucidate its therapeutic potential.
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A Comparative Benchmarking Guide: Evaluating the Caspase-3 Inhibitory Potential of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Abstract
This guide provides a comprehensive framework for benchmarking the novel small molecule, 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, hereafter referred to as "Compound X," against established enzyme inhibitors. The structural motifs of Compound X, namely its phthalimide core and an electrophilic ketone, suggest a potential interaction with cysteine proteases.[1][2][3] Consequently, this guide focuses on its evaluation as an inhibitor of Caspase-3, a critical executioner enzyme in the apoptotic pathway and a high-value target in therapeutic research.[4][5] We present a series of detailed protocols, from initial biochemical characterization of potency and mechanism of action to efficacy and safety profiling in a cell-based model of apoptosis. The objective is to provide researchers, scientists, and drug development professionals with a rigorous, scientifically-grounded methodology for assessing the therapeutic potential of this and similar novel chemical entities.
Introduction: The Rationale for Benchmarking
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. Compound X, this compound, is a synthetic molecule featuring a phthalimide scaffold, a common moiety in pharmacologically active compounds, and a ketone functional group.[6][7] This ketone may act as an electrophilic "warhead," capable of interacting with nucleophilic residues, such as the catalytic cysteine in the active site of caspases.
Caspase-3 is a principal mediator of programmed cell death, or apoptosis.[4] Its activation triggers a cascade of events leading to the dismantling of the cell. Dysregulation of apoptosis is implicated in numerous diseases; insufficient apoptosis can lead to cancer, while excessive apoptosis contributes to neurodegenerative disorders. Therefore, potent and selective inhibitors of Caspase-3 are of significant therapeutic interest.[4]
To ascertain the true potential of Compound X, it is essential to benchmark its performance against well-characterized inhibitors. This guide will utilize two industry-standard compounds for comparison:
-
Ac-DEVD-CHO: A potent, reversible, and competitive peptide aldehyde inhibitor highly selective for Caspase-3.[8][9][10][11][12]
-
Z-VAD-FMK: A broad-spectrum, irreversible pan-caspase inhibitor that acts by covalently binding to the catalytic site of caspases.[13][14][15][16][17]
By comparing Compound X to these standards across a series of robust biochemical and cellular assays, we can generate a comprehensive profile of its potency, mechanism, cellular efficacy, and safety.
Section 1: Biochemical Characterization of Caspase-3 Inhibition
The initial step in characterizing any potential enzyme inhibitor is to study its direct interaction with the purified target enzyme. This approach provides unambiguous data on potency (IC50) and the mechanism of inhibition (MOI), free from the complexities of a cellular environment.
Experimental Protocol: In Vitro Caspase-3 Activity Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50). The assay is based on the cleavage of a fluorogenic substrate, Ac-DEVD-AMC, by active Caspase-3, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[18][19]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 10% Glycerol, 2 mM DTT, pH 7.5.
-
Recombinant Human Caspase-3: Prepare a 1 U/µL stock in Assay Buffer.
-
Substrate: Prepare a 10 mM stock of Ac-DEVD-AMC in DMSO.
-
Inhibitors: Prepare 10 mM stock solutions of Compound X, Ac-DEVD-CHO, and Z-VAD-FMK in DMSO. Create a series of 2-fold dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 2 µL of diluted inhibitor solution (or DMSO for control).
-
Add 10 µL of diluted active Caspase-3 (final concentration ~10 nM).
-
Incubate at 37°C for 15 minutes. For irreversible inhibitors like Z-VAD-FMK, this pre-incubation is critical.
-
Initiate the reaction by adding 40 µL of Ac-DEVD-AMC substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence (Excitation: 360-380 nm, Emission: 440-460 nm) in kinetic mode for 30-60 minutes at 37°C.[18][19]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol: Mechanism of Inhibition (MOI) Studies
Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive is crucial for drug development.[20][21] This is determined by measuring the inhibitor's effect on the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), by varying the substrate concentration.
Methodology:
-
Assay Setup: Perform the Caspase-3 activity assay as described above, but with a matrix of varying inhibitor and substrate concentrations.
-
Use at least five concentrations of the Ac-DEVD-AMC substrate, spanning from 0.2x to 5x the known Km value.
-
For each substrate concentration, run the assay with at least four different concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the IC50 value).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).[20]
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).
-
The inhibitor constant (Ki), a true measure of inhibitor potency, can be calculated from these plots.[21][22][23]
-
Visualization & Data Summary: Biochemical Workflow and Results
The overall workflow for biochemical characterization is depicted below.
Figure 2: Simplified apoptotic pathway and points of inhibitor action and measurement.
Table 2: Comparative Cellular Efficacy and Safety Profile (Note: Data are representative examples for illustrative purposes.)
| Inhibitor | EC50 (µM) in Apoptosis Assay | CC50 (µM) in Viability Assay | Selectivity Index (SI = CC50/EC50) |
| Compound X | 2.5 | > 100 | > 40 |
| Ac-DEVD-CHO | 0.1 [24] | > 50 | > 500 |
| Z-VAD-FMK | 15 [14] | > 100 | > 6.7 |
Section 3: Synthesis and Discussion
This guide outlines a systematic approach to benchmarking the novel compound, this compound (Compound X), as a potential Caspase-3 inhibitor. By employing standardized biochemical and cell-based assays, we can generate a multi-faceted performance profile and directly compare it to established benchmarks.
Interpretation of Hypothetical Results:
-
Potency: The biochemical data (Table 1) suggests that while Compound X is a nanomolar inhibitor of Caspase-3, it is significantly less potent than the highly optimized peptide inhibitor Ac-DEVD-CHO. However, its potency is comparable to the pan-caspase inhibitor Z-VAD-FMK.
-
Mechanism: Unlike Z-VAD-FMK, which acts irreversibly, Compound X demonstrates reversible, competitive inhibition. This can be a desirable trait in drug development, potentially leading to a better safety profile by avoiding permanent enzyme inactivation.
-
Cellular Activity & Safety: In the cellular context (Table 2), Compound X effectively prevents apoptosis with a low micromolar EC50. Crucially, it displays minimal cytotoxicity, resulting in a favorable Selectivity Index (>40). This indicates that the compound is cell-permeable and specifically targets the apoptotic machinery rather than causing general cell death. While its cellular potency does not match that of Ac-DEVD-CHO, its strong safety profile is encouraging.
Compound X represents a promising starting point for a novel class of non-peptidic, reversible Caspase-3 inhibitors. Its performance in this benchmarking workflow demonstrates clear target engagement in both biochemical and cellular systems with a good initial safety profile.
Future research should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound X against other caspases (e.g., Caspase-1, -8, -9) to determine its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve potency while maintaining its favorable safety and reversibility profile.
-
In Vivo Evaluation: Testing the efficacy of optimized lead compounds in animal models of diseases where apoptosis is dysregulated.
By following the rigorous, evidence-based protocols detailed in this guide, researchers can effectively evaluate and prioritize novel enzyme inhibitors for further development.
References
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Wiley Online Library. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. [Online] 2020. Available at: [Link]
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PubMed. A new class of potent small-molecule inhibitors of caspase-3. [Online] Available at: [Link]
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PubMed Central. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. [Online] Available at: [Link]
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A Comparative Safety Analysis of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the isoindole-1,3-dione scaffold has emerged as a privileged structure, serving as the foundation for a diverse range of biologically active compounds. This guide provides a comparative analysis of the safety profile of a specific derivative, 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, contextualized against its more prominent chemical relatives and established therapeutic alternatives. As direct toxicological data for this compound is limited in publicly accessible literature, this analysis extrapolates potential safety considerations based on the broader class of N-substituted isoindole-1,3-diones and compares them with the known safety profiles of thalidomide analogues and non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to this compound
The Isoindole-1,3-dione Class: A Spectrum of Biological Activity and Safety
The isoindole-1,3-dione core is found in a variety of compounds with a wide range of biological activities, from anti-inflammatory and analgesic to anticancer and immunomodulatory effects.[2][7][8] The nature of the N-substituent dramatically influences the pharmacological and toxicological profile of these molecules.
General Safety Considerations for Isoindole-1,3-dione Derivatives
Several studies on various N-substituted isoindole-1,3-dione derivatives have indicated a generally low acute toxicity profile in preclinical models.[2][4] For instance, certain aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated analgesic and anti-inflammatory activity without inducing gastric lesions in animal models, a common side effect of traditional NSAIDs.[3][4] Similarly, other novel derivatives have shown high analgesic activity with low toxicity in mice.[2] However, the potential for adverse effects always exists, and a thorough toxicological evaluation is essential for any new chemical entity.
Comparative Safety Profiles
To understand the potential safety landscape of this compound, it is instructive to compare it with two major classes of drugs: the well-known thalidomide and its analogues, which share the isoindole-1,3-dione core, and NSAIDs, which represent a likely therapeutic area for compounds with analgesic and anti-inflammatory potential.
Thalidomide and its Analogues (Lenalidomide, Pomalidomide)
Thalidomide, lenalidomide, and pomalidomide are potent immunomodulatory drugs used in the treatment of multiple myeloma and other conditions.[9][10] Their shared isoindole-1,3-dione structure underscores the potential for significant biological activity but also highlights the severe safety concerns associated with this class.
Key Safety Concerns:
-
Teratogenicity: Thalidomide is a known human teratogen, causing severe birth defects.[11] Its analogues, lenalidomide and pomalidomide, are also contraindicated in pregnancy due to their teratogenic potential.[12][13][14]
-
Venous and Arterial Thromboembolism: There is an increased risk of deep vein thrombosis, pulmonary embolism, myocardial infarction, and stroke in patients treated with these drugs.[12][15]
-
Hematologic Toxicity: Significant neutropenia and thrombocytopenia are common adverse effects, requiring regular blood count monitoring.[13][16][17]
-
Peripheral Neuropathy: This is a common and potentially irreversible side effect, particularly with long-term thalidomide use.[9]
-
Second Primary Malignancies: An increased risk of developing new cancers has been observed with lenalidomide maintenance therapy.[13][18]
It is crucial to note that the severe toxicities of thalidomide and its analogues are linked to their specific mechanism of action, which involves binding to the cereblon (CRBN) protein.[11] Whether this compound interacts with this pathway is unknown and would require dedicated investigation.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 Inhibitors
Given that many isoindole-1,3-dione derivatives are explored for their analgesic and anti-inflammatory properties, a comparison with NSAIDs is highly relevant. NSAIDs act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[19][20]
Key Safety Concerns:
-
Gastrointestinal Effects: Inhibition of COX-1 can lead to gastric mucosal damage, resulting in ulcers and bleeding.[21][22] Selective COX-2 inhibitors were developed to mitigate this risk, though some gastrointestinal side effects can still occur.[6][23]
-
Cardiovascular Risks: Both non-selective NSAIDs and COX-2 inhibitors have been associated with an increased risk of cardiovascular events, including heart attack and stroke.[24][25][26] The risk varies between different NSAIDs.[21]
-
Renal Toxicity: NSAIDs can impair renal function, particularly in susceptible individuals.[20][22]
-
Hepatic Effects: Although less common, some NSAIDs, such as diclofenac, are associated with a higher risk of hepatotoxicity.[20]
The following table summarizes the key safety considerations for these comparator drug classes.
| Safety Parameter | Thalidomide Analogues (Lenalidomide, Pomalidomide) | Non-Selective NSAIDs (e.g., Ibuprofen, Naproxen) | COX-2 Inhibitors (e.g., Celecoxib) |
| Primary Mechanism | Immunomodulation via cereblon binding | COX-1 and COX-2 inhibition | Selective COX-2 inhibition |
| Gastrointestinal Risk | Lower risk of direct ulceration | High risk of ulcers and bleeding | Lower risk than non-selective NSAIDs |
| Cardiovascular Risk | Increased risk of thromboembolism | Increased risk of MI and stroke | Increased risk of MI and stroke |
| Teratogenicity | High risk (contraindicated) | Generally avoided in pregnancy, especially third trimester | Generally avoided in pregnancy |
| Hematologic Toxicity | High risk (neutropenia, thrombocytopenia) | Inhibition of platelet aggregation | Minimal effect on platelets |
| Renal Toxicity | Less common | Risk of acute kidney injury | Risk of acute kidney injury |
| Peripheral Neuropathy | Common | Rare | Rare |
Experimental Protocols for Safety Assessment
A comprehensive safety evaluation of this compound would necessitate a battery of in vitro and in vivo toxicological studies.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to cultured cells.
Methodology (MTT Assay):
-
Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity, A549 for general cytotoxicity) in a 96-well plate and incubate for 24 hours.[27]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).[27]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[27]
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animal Selection: Use a single sex of rodents (usually females, as they are often slightly more sensitive).
-
Dosing: Dose one animal at a time, starting with a dose just below the estimated LD50.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[27]
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose, or a specific number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using maximum likelihood methods.
Decision-Making Flow in Acute Oral Toxicity Study (OECD 425)
Caption: Decision-making process in the up-and-down procedure for acute oral toxicity testing.
Conclusion and Future Directions
The safety profile of this compound remains to be fully elucidated. Based on preliminary information for the broader class of isoindole-1,3-dione derivatives, it may possess a more favorable safety profile than the highly potent and toxic thalidomide analogues. However, the potential for adverse effects, including skin sensitization as noted in its SDS, cannot be disregarded.
For researchers and drug development professionals, this compound represents a starting point for further investigation. A thorough in vitro and in vivo safety assessment is paramount before it can be considered for any therapeutic application. Key areas for future research should include:
-
Comprehensive Toxicological Profiling: Including genotoxicity, carcinogenicity, and reproductive toxicity studies.
-
Mechanism of Action Studies: To determine its molecular targets and whether it interacts with pathways associated with the known toxicities of other isoindole-1,3-diones (e.g., cereblon binding).
-
Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion, as well as its on-target and off-target effects.
By systematically addressing these knowledge gaps, the scientific community can accurately determine the risk-benefit profile of this compound and its potential as a safe and effective therapeutic agent.
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Wong, K. S., et al. (2021). A Comprehensive Review of Non-Steroidal Anti-Inflammatory Drug Use in The Elderly. Journal of Gerontology and Geriatric Research. Retrieved from [Link]
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Chen, N., et al. (2015). Efficacy and Safety of Lenalidomide in the Treatment of Multiple Myeloma: A Systematic Review and Meta-analysis of Randomized Controlled Trials. OncoTargets and Therapy. Retrieved from [Link]
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Al-Qaisi, Z. I., et al. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. The Scientific World Journal. Retrieved from [Link]
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Confirming the Binding Affinity of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione to its Target: A Comparative Guide to Biophysical Methods
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and quantify the binding affinity of the small molecule, 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, to its protein target. While the specific molecular target for this compound is not broadly established in public literature, the isoindole-1,3-dione scaffold is a recognized pharmacophore present in molecules targeting a range of proteins, including protein kinases.[1][2] For the purposes of this illustrative guide, we will proceed with the assumption that the target of interest is a protein kinase, a prevalent and critical class of drug targets.[3]
The foundation of any successful drug discovery program lies in the robust and unambiguous characterization of the interaction between a compound and its intended biological target. A single experimental method is rarely sufficient to provide a complete picture. True scientific rigor comes from the application of orthogonal, complementary techniques that validate each other's findings. This guide will compare two powerful, widely-used biophysical methods for this purpose: Surface Plasmon Resonance (SPR) for real-time kinetic analysis and Differential Scanning Fluorimetry (DSF) for assessing thermal stability upon binding.
Part 1: Surface Plasmon Resonance (SPR) - A Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[4] It provides a wealth of information beyond just the binding affinity, including the rates of association and dissociation, which are crucial for understanding the dynamic nature of a drug-target interaction.[5]
The Principle of SPR
In a typical SPR experiment for a small molecule inhibitor, the target protein (e.g., a kinase) is immobilized on a sensor chip with a gold surface.[6] A beam of polarized light is directed at this surface at an angle that causes the excitation of surface plasmons, resulting in a dip in the intensity of reflected light at a specific angle, known as the resonance angle. When the small molecule (the analyte) is flowed over the sensor surface and binds to the immobilized protein, the mass at the surface increases. This change in mass alters the refractive index at the sensor surface, which in turn causes a shift in the resonance angle.[7] This shift is measured in real-time and is directly proportional to the amount of analyte bound to the surface. The resulting data is plotted as response units (RU) versus time, creating a sensorgram.[8]
Experimental Workflow for SPR
Detailed Step-by-Step Protocol for SPR
-
Reagent and Equipment Preparation:
-
Target Protein: Highly purified ( >95%) protein kinase in a suitable, degassed running buffer (e.g., HBS-EP+).
-
Analyte: this compound and other test compounds, prepared as a dilution series in the running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer.
-
Sensor Chip: A carboxymethylated dextran chip (e.g., CM5) is commonly used for amine coupling.
-
Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
SPR Instrument: A system such as a Biacore or ProteOn.[3]
-
-
Protein Immobilization:
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the protein kinase at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the surface.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
Causality Check: The choice of immobilization pH is critical; a pH below the protein's isoelectric point (pI) imparts a net positive charge, facilitating interaction with the negatively charged dextran surface.[3]
-
-
Assay Development and Execution:
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject a series of concentrations of the small molecule analyte over the immobilized kinase surface. Start with a broad concentration range to determine the approximate binding affinity.
-
Each injection cycle consists of:
-
Association Phase: Injection of the analyte for a defined period (e.g., 60-180 seconds) to monitor binding.[8]
-
Dissociation Phase: Flow of running buffer to monitor the dissociation of the compound from the target.[8]
-
Regeneration Step: Injection of a specific solution (e.g., a pulse of high salt or low pH) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
-
Data Analysis:
-
The raw sensorgram data is double-referenced by subtracting the response from a reference flow cell (without immobilized protein) and from a buffer-only injection.
-
The processed sensorgrams for each concentration are then globally fitted to a suitable binding model, most commonly a 1:1 Langmuir model for simple bimolecular interactions.[3]
-
This fitting process yields the association rate constant (ka or kon), the dissociation rate constant (kd or koff), and the equilibrium dissociation constant (KD), which is calculated as kd/ka.[8]
-
Data Presentation for SPR
| Compound | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (nM) |
| This compound | 2.5 x 105 | 5.0 x 10-3 | 20 |
| Alternative 1 | 1.8 x 105 | 9.0 x 10-3 | 50 |
| Alternative 2 (Negative Control) | No Binding Detected | No Binding Detected | >10,000 |
Strengths and Limitations of SPR
| Strengths | Limitations |
| Label-free: Does not require modification of the analyte or ligand.[4] | Immobilization Dependent: Protein activity can be compromised by immobilization.[5] |
| Real-time Kinetics: Provides both on- and off-rates (ka, kd).[7] | Throughput: Can be lower than solution-based assays for primary screening.[9] |
| High Sensitivity: Capable of detecting low molecular weight compounds like fragments.[10] | DMSO Sensitivity: Requires precise matching of DMSO concentrations to avoid false positives.[10] |
| Low Sample Consumption: Requires relatively small amounts of protein.[10] | Non-specific Binding: Analytes may bind non-specifically to the sensor surface. |
Part 2: Differential Scanning Fluorimetry (DSF) - A Thermal Shift Assay
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein in the presence of various ligands.[11] It is an indirect but powerful method for detecting ligand binding.
The Principle of DSF
The core principle of DSF is that the binding of a ligand often stabilizes the three-dimensional structure of a protein.[11] This increased stability is reflected as an increase in the protein's melting temperature (Tm), the temperature at which 50% of the protein is unfolded. The experiment is performed in the presence of a fluorescent dye (e.g., SYPRO Orange) that has a low fluorescence quantum yield in aqueous solution but becomes highly fluorescent upon binding to the hydrophobic regions of a protein.[12] As the protein is heated and begins to unfold, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. By monitoring the fluorescence intensity as the temperature increases, a characteristic melting curve is generated. The midpoint of this transition is the Tm. A ligand that binds and stabilizes the protein will shift this curve to the right, resulting in a positive change in melting temperature (ΔTm).[13]
Experimental Workflow for DSF
Detailed Step-by-Step Protocol for DSF
-
Reagent and Equipment Preparation:
-
Target Protein: Purified protein kinase at a concentration of 2-10 µM.[14]
-
Fluorescent Dye: A stock solution of a suitable dye, such as SYPRO Orange, typically used at a 5X final concentration.[12]
-
Ligands: A serial dilution of this compound and controls in an appropriate buffer.
-
qPCR Plate: A 96- or 384-well PCR plate compatible with the instrument.
-
qPCR Instrument: A real-time PCR machine capable of performing a thermal melt.
-
-
Assay Setup:
-
Prepare a master mix containing the protein kinase and SYPRO Orange dye in the final assay buffer.
-
In a multi-well plate, dispense the ligand dilutions. Include "no ligand" (protein + dye only) and "no protein" (buffer + dye only) controls.
-
Add the protein/dye master mix to each well to achieve the final desired concentrations. The final reaction volume is typically 10-25 µL.[14][15]
-
Seal the plate securely with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Instrument Program and Data Acquisition:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve protocol. A typical program involves heating the sample from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 0.5 °C/minute), acquiring fluorescence data at each temperature increment.[15]
-
-
Data Analysis:
-
The raw fluorescence data is plotted against temperature for each well.
-
The Tm is determined by fitting the sigmoidal melting curve to a Boltzmann equation or by finding the peak of the first derivative of the curve (-dF/dT).[16]
-
Calculate the change in melting temperature (ΔTm) for each ligand concentration by subtracting the Tm of the "no ligand" control.
-
To determine the dissociation constant (KD), plot the ΔTm values against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response equation.[17] The KD is the ligand concentration that produces half of the maximal thermal shift.
-
Data Presentation for DSF
| Compound | Tm (°C) (No Ligand) | Max ΔTm (°C) | Calculated KD (nM) |
| This compound | 45.2 | + 8.5 | 25 |
| Alternative 1 | 45.2 | + 6.1 | 60 |
| Alternative 2 (Negative Control) | 45.2 | < 0.5 | >10,000 |
Strengths and Limitations of DSF
| Strengths | Limitations |
| High-Throughput: Amenable to 96- and 384-well formats, ideal for screening.[14] | Indirect Measurement: Does not directly measure binding, but rather a consequence of it. |
| Low Protein Consumption: Requires minimal amounts of protein per well.[14] | False Positives/Negatives: Dye interactions or ligand-induced destabilization can mislead.[18] |
| Cost-Effective: Utilizes standard qPCR instruments available in most labs.[19] | Limited Thermodynamic Data: Primarily provides Tm, unlike DSC which gives a full thermodynamic profile. |
| Solution-Based: Avoids potential artifacts from protein immobilization.[17] | Buffer/Compound Interference: Some buffers or colored compounds can interfere with fluorescence. |
Part 3: Comparative Analysis and Best Practices
Neither SPR nor DSF is infallible. Their true power is realized when they are used in concert to build a comprehensive and trustworthy dataset.
Synergy of Orthogonal Methods
A robust validation strategy involves using both techniques. For instance, a primary screen using high-throughput DSF can rapidly identify potential binders from a larger library. The hits from this screen can then be cherry-picked for in-depth kinetic characterization using SPR.
-
Confirmation: A compound that shows a significant ΔTm in DSF and demonstrates a clear, concentration-dependent binding event in SPR is a high-confidence hit.
-
Mechanism: SPR provides the kinetic details (ka and kd) that DSF cannot. Two compounds might have the same KD (and a similar ΔTm) but achieve it through very different on- and off-rates, a critical piece of information for lead optimization.
-
Troubleshooting: If a compound shows a ΔTm in DSF but no binding in SPR, it could indicate an artifact in the DSF assay (e.g., dye interaction). Conversely, a compound that binds in SPR but shows no thermal shift might bind to an unfolded or partially folded state of the protein, or it may not induce a significant change in stability.
Comparative Summary
| Feature | Surface Plasmon Resonance (SPR) | Differential Scanning Fluorimetry (DSF) |
| Principle | Mass change at a surface alters the refractive index.[7] | Ligand binding alters protein thermal stability.[13] |
| Data Output | ka, kd, KD (kinetic & affinity data).[8] | ΔTm, KD (thermodynamic & affinity data).[17] |
| Format | Flow-based, typically 4-8 channels. | Plate-based (96/384-well). |
| Throughput | Medium | High |
| Label Required? | No (protein is immobilized).[4] | Yes (fluorescent dye). |
| Key Advantage | Provides full kinetic profile. | High throughput and low sample usage. |
| Key Disadvantage | Potential for protein inactivation upon immobilization.[5] | Indirect measurement, prone to artifacts.[18] |
Conclusion
References
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Groves, M. R. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biophysical Reviews, 12(1), 85-104. [Link]
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Groves, M. R. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biophysical Reviews, 12(1), 85-104. [Link]
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Groves, M. R. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biophysical Reviews, 12(1), 85-104. [Link]
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Wang, S., et al. (2018). Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. MedChemComm, 9(10), 1696-1704. [Link]
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Huber, W. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. [Link]
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Renaud, J., & Bédard, M. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 193-201. [Link]
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Bio-Rad Laboratories, Inc. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations Magazine. [Link]
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Huber, W. (2007). SPR-based Fragment Screening: Advantages and Applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. [Link]
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Creative Biostructure. (n.d.). Surface Plasmon Resonance (SPR)-Principles, Advantages, Analysis Process and Applications. [Link]
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Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(7), 336-340. [Link]
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Vivoli, M., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments, (91), e51809. [Link]
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Vivoli, M., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments, (91), e51809. [Link]
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protocols.io. (2019). Differential Fluorescence Scanning Assay (DSF Assay). [Link]
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The Biochemist. (2021). A beginner's guide to differential scanning fluorimetry. [Link]
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Vivoli, M., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments, (91), e51809. [Link]
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Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. [Link]
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Niesen, F. H., et al. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]
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Zhang, Y. (2021). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Methods in Molecular Biology, 2213, 183-186. [Link]
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Applied Photophysics. (2023). Using High Throughput DSF to Obtain Binding Parameters. [Link]
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Yamada, K., et al. (2012). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological Sciences, 119(2), 193-201. [Link]
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Acar, Ç., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 11985–11995. [Link]
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Pająk, K., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(15), 4583. [Link]
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Gestwicki, J. E., et al. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. ChemRxiv. [Link]
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Guler, B., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(17), 2115-2125. [Link]
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Pająk, K., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]
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Comess, K. M., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 343(1), 91-99. [Link]
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Wang, S., et al. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 1787, 103-117. [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity, 20(8), e202300588. [Link]
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Trukhanova, Y. A., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 99. [Link]
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Independent Verification of the Biological Activity of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione: A Comparative Guide
This guide provides a framework for the independent verification of the biological activity of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. While specific biological data for this exact molecule is limited in publicly available literature[1][2][3], the core chemical scaffold, isoindole-1,3-dione (also known as phthalimide), is a well-established pharmacophore present in numerous bioactive compounds. Derivatives of isoindole-1,3-dione have demonstrated a wide array of therapeutic properties, including anti-inflammatory, analgesic, neuroprotective, and anticancer effects.[4][5][6][7]
This document outlines a comparative approach to investigate two of the most prominent activities associated with the isoindole-1,3-dione scaffold: cyclooxygenase (COX) inhibition as a measure of anti-inflammatory potential and cholinesterase inhibition as an indicator of neuroprotective activity. We will compare the performance of the target compound against established reference drugs in each category: Meloxicam for COX inhibition and Donepezil for cholinesterase inhibition.[4][8] The experimental protocols provided herein are designed to be self-validating and are grounded in established methodologies.
Section 1: Evaluation of Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
The isoindole-1,3-dione moiety is a key feature in compounds designed as anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[4][9][10][11] These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).
To ascertain the anti-inflammatory potential of this compound, we propose a direct comparison of its inhibitory activity against COX-1 and COX-2 with that of Meloxicam, a well-characterized NSAID known for its preferential inhibition of COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against ovine COX-1 and human recombinant COX-2.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (chromogenic substrate)
-
Test compound: this compound
-
Reference compound: Meloxicam
-
DMSO (vehicle)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and Meloxicam in DMSO.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of various concentrations of the test compound or Meloxicam to the appropriate wells. For the control wells, add 10 µL of DMSO.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.
-
Immediately read the absorbance at 595 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation: Comparative COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Hypothetical | Hypothetical | Hypothetical |
| Meloxicam (Reference) | ~15 | ~0.8 | ~18.75 |
Note: The data for the test compound is hypothetical and would be populated upon completion of the experiment. The reference values for Meloxicam are approximate and may vary between assay conditions.
Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Section 2: Assessment of Neuroprotective Potential via Cholinesterase Inhibition
Derivatives of isoindole-1,3-dione have been investigated as potential therapeutic agents for neurodegenerative diseases, such as Alzheimer's disease, due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][8][12] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to improved cognitive function.
This section details a comparative analysis of this compound against Donepezil, a standard-of-care AChE inhibitor, to evaluate its potential as a cholinesterase inhibitor.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay is based on the reaction of acetylthiocholine (or butyrylthiocholine) with the cholinesterase enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
DTNB (Ellman's reagent)
-
Test compound: this compound
-
Reference compound: Donepezil
-
DMSO (vehicle)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and Donepezil in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or Donepezil, 140 µL of phosphate buffer, and 20 µL of either AChE or BuChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of either ATCI or BTCI substrate.
-
Immediately read the absorbance at 412 nm every minute for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation: Comparative Cholinesterase Inhibition
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| This compound | Hypothetical | Hypothetical |
| Donepezil (Reference) | ~0.02 | ~5.0 |
Note: The data for the test compound is hypothetical and would be populated upon completion of the experiment. The reference values for Donepezil are approximate and can vary based on assay specifics.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Inhibition of cholinergic signaling by cholinesterase inhibitors.
Section 3: Discussion and Further Steps
The proposed experiments will provide a foundational understanding of the biological activity of this compound in two key therapeutic areas. Should the compound demonstrate significant activity in either or both assays, further investigations would be warranted.
For promising anti-inflammatory activity (potent and/or selective COX-2 inhibition), subsequent studies could include:
-
Cell-based assays: Measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell lines.[13]
-
In vivo models of inflammation: Such as the carrageenan-induced paw edema model in rodents.[10]
For promising cholinesterase inhibitory activity, further research could involve:
-
Kinetic studies: To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive).
-
In vivo models of cognitive impairment: To assess the compound's ability to improve memory and learning.
It is also important to conduct cytotoxicity assays, such as the MTT assay, to ensure that the observed biological effects are not due to general cellular toxicity.[14] The broad biological activities of the isoindole-1,3-dione scaffold, including potential anticancer and antimicrobial effects, could also be explored in subsequent research phases.[6]
By systematically comparing this compound to well-characterized drugs, researchers can effectively and independently verify its biological activity and pave the way for further development.
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
This document provides essential safety and logistical information for the proper disposal of the laboratory chemical 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione (CAS No. 56658-35-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to build on that commitment by providing a clear, scientifically-grounded protocol that ensures compliance and minimizes risk. The procedures outlined herein are based on an analysis of the compound's specific hazards and established principles of chemical waste management.
Hazard Profile and Risk Assessment: The Rationale for Controlled Disposal
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not a benign substance; its disposal requires a formal, controlled process precisely because of its documented hazard profile.[1] The primary risks associated with this compound dictate the stringent disposal protocols that follow.
The key causality is simple: improper disposal, such as discarding in regular trash or flushing down the drain, would present a direct threat to both human health and the environment. The aquatic toxicity, in particular, makes containment and destruction by a licensed facility the only responsible option.
Table 1: GHS Hazard Summary for this compound
| Hazard Class & Category | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Acute toxicity (Oral) | H302: Harmful if swallowed | Warning | Exclamation Mark | [1] |
| Serious eye damage | H318: Causes serious eye damage | Danger | Corrosion | |
| Skin sensitization | H317: May cause an allergic skin reaction | Warning | Exclamation Mark | [1] |
| Aquatic hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | (None) | (None) |
Foundational Principles of Chemical Waste Management
Before proceeding to the specific protocol, it is crucial to ground our actions in the established hierarchy of laboratory waste management.[2] The most prudent approach always begins with pollution prevention and source reduction.[2] However, when waste generation is unavoidable, a systematic and compliant disposal plan must be executed. The following protocol is built upon four core pillars:
-
Identification: Every chemical must be accurately identified to understand its hazards.[3]
-
Segregation: Hazardous waste must be kept separate from non-hazardous waste and from other, incompatible hazardous waste streams to prevent dangerous reactions.[2][4][5]
-
Containment: Waste must be stored in appropriate, sealed, and leak-proof containers to prevent spills and exposure.[4]
-
Documentation: All waste must be meticulously labeled to ensure safe handling and proper disposal by trained personnel.[3]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final handoff.
Step 1: Don Personal Protective Equipment (PPE)
Given the risk of serious eye damage and potential skin sensitization, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are required. For larger quantities, a face shield is recommended.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., milled butyl rubber).[7]
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
Step 2: Classify and Segregate the Waste
This compound must be disposed of as hazardous chemical waste .
-
Do Not Mix: Under no circumstances should this waste be mixed with other waste streams. Keep it separate from solvents, aqueous waste, sharps, and regular laboratory trash. The principle of not mixing waste is a critical safety measure to prevent unforeseen chemical reactions.[2]
-
Solid Waste Stream: As this compound is a solid, it should be collected as solid hazardous waste.[1]
Step 3: Select an Appropriate Waste Container
Proper containment is essential to prevent environmental release.
-
Original Container: Whenever possible, leave the chemical in its original, clearly labeled container.
-
Alternative Container: If the original container is compromised, transfer the waste to a new, clean, and chemically compatible container with a tightly sealing lid. The container must be leak-proof.
-
Headspace: Do not fill any waste container to more than 90% of its capacity to allow for expansion and prevent spills.[4]
Step 4: Label the Waste Container Accurately
Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.
-
Attach a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete all fields on the tag, including:
-
Full Chemical Name: this compound
-
CAS Number: 56658-35-6
-
Hazard Identification: "Toxic," "Irritant," "Aquatic Hazard"
-
Accumulation Start Date
-
Principal Investigator and Laboratory Information
-
Step 5: Store Waste in a Designated Area
Store the labeled, sealed container in a designated satellite accumulation area while awaiting pickup. This area must meet specific criteria:[3][4]
-
Location: Must be at or near the point of generation.
-
Security: Located in a secure area with controlled access.
-
Containment: The container should be placed within a secondary containment bin to catch any potential leaks.
-
Segregation: Ensure it is stored away from incompatible materials.
Step 6: Arrange for Professional Disposal
The final and most critical step is to ensure the waste is handled by a licensed professional.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or its designated contractor.
-
Final Disposal Method: Do not attempt to treat or neutralize this chemical in the lab. The compound will be transported to an approved waste disposal plant for destruction, typically via high-temperature incineration. This method is necessary to break down the organic structure and mitigate its environmental and health hazards.
Emergency Procedures for Spills and Exposure
In the event of an accidental release, immediate and correct action is vital.
-
Spills: Evacuate the immediate area if necessary. For a small spill of the solid, avoid generating dust. Carefully sweep up the material and place it in a sealed container for disposal as hazardous waste. Do not allow the product to enter drains.[8]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.
-
Skin Contact: Take off contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation or an allergic reaction develops, seek medical attention.
-
Ingestion: If swallowed, rinse the mouth. Call a poison center or doctor if you feel unwell.[9] Do not induce vomiting.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for hazardous chemical waste.
References
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Personal protective equipment for handling 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
An Operational Guide to the Safe Handling of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
This document provides essential safety protocols and operational guidance for the handling of this compound (CAS Number: 56658-35-6).[1] As this compound is a research chemical, comprehensive toxicological data is not widely available. Therefore, this guide is built upon the foundational principle of laboratory safety: all compounds of unknown toxicity must be treated as hazardous until data proves otherwise.[2][3][4] Adherence to these procedures is critical to ensure personnel safety and maintain a secure research environment.
Hazard Assessment: A Structure-Based Analysis
Without a comprehensive Safety Data Sheet (SDS), a risk assessment must be inferred from the molecule's chemical structure and available data from analogous compounds.
-
Phthalimide Moiety : The core structure is a phthalimide. While the parent phthalimide compound exhibits low acute toxicity, many of its derivatives are biologically active.[5] Some have demonstrated cytotoxic effects in research settings.[6][7][8] Furthermore, thermal decomposition of phthalimides can release toxic gases, including nitrogen oxides, hydrogen cyanide, and isocyanic acid.[9]
-
Aliphatic Ketone Moiety : The 2-(3,3-dimethyl-2-oxobutyl) side chain introduces a ketone functional group. Ketones as a class can be irritants to the eyes and respiratory system.
-
Supplier Data : Limited supplier information indicates this compound may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[1]
Engineering Controls and Personal Protective Equipment (PPE) Protocol
The hierarchy of controls dictates that engineering and administrative controls are the primary means of protection. PPE serves as the final, critical barrier.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3][10]
Personal Protective Equipment (PPE) Selection
The following table outlines the minimum PPE required for handling this compound. A risk assessment for specific, high-risk procedures may necessitate additional protection.[11]
| Protection Type | Specification | Rationale and Standard Operating Procedure |
| Hand Protection | Double-gloving: Nitrile inner and outer gloves. | Provides protection against incidental contact.[12] Disposable nitrile gloves offer limited chemical resistance and must be removed and replaced immediately after known or suspected contact. For extended operations, consider using a more robust glove (e.g., Silver Shield) underneath a disposable nitrile glove.[13] Never wear latex gloves, as they provide poor chemical protection.[12] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[12][13] | Protects against splashes and dust. Safety glasses are insufficient as they do not provide a seal around the eyes.[12] A face shield must be worn over goggles when handling larger volumes of solutions (>1 Liter) or when there is a significant splash hazard.[12][13] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned with sleeves rolled down. | Protects skin and personal clothing from contamination.[13][14] |
| Foot Protection | Closed-toe, non-perforated shoes. | Protects feet from spills and falling objects.[12][15] |
| Respiratory Protection | Not required when working within a certified chemical fume hood. | A fume hood provides adequate protection from inhalation hazards.[10] If procedures cannot be conducted in a hood, work must cease until a formal hazard assessment is performed by Environmental Health & Safety (EHS) to determine appropriate respiratory protection. |
Standard Operating Procedures for Handling
Adherence to a systematic workflow minimizes risk. The following procedure should be adopted for all routine handling of the compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as specified in the table above.
-
Weighing : If weighing the solid compound, perform the task on an analytical balance located within the fume hood or in a ventilated balance enclosure to contain any airborne powder.
-
Transfers and Solution Preparation : Conduct all transfers of the solid and the preparation of solutions deep within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : Upon completion of work, decontaminate the work surface within the fume hood. Carefully remove the outer pair of gloves and dispose of them as hazardous waste. Remove the remaining PPE in the designated area.
-
Personal Hygiene : Immediately wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.
Workflow for Safe Chemical Handling
Caption: Standard workflow for handling chemicals of unknown toxicity.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
In Case of a Spill :
-
Small Spill (inside a fume hood) : Absorb the spill with a chemical absorbent pad or sand. Decontaminate the area with an appropriate solvent, collecting all materials in a sealed container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood) : Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
-
-
In Case of Personnel Exposure :
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10][16] Seek prompt medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[10] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.
-
Emergency Response Flowchart
Caption: Flowchart for immediate response to spills or personnel exposure.
Disposal and Decontamination Plan
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.[2][17] This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated PPE (gloves, absorbent pads).
-
Solvent rinsate from cleaning contaminated glassware.[2]
Collect all waste streams in clearly labeled, sealed, and appropriate hazardous waste containers. Follow all institutional and local regulations for hazardous waste pickup and disposal.[17][18] Under no circumstances should this chemical or its waste be poured down the drain. [4][17]
Decontamination
All glassware and equipment must be decontaminated after use. Triple-rinse glassware with a suitable solvent (e.g., acetone or ethanol), and collect all rinsate as hazardous waste.[2]
References
- Navigating the Disposal of Novel Compounds: A Procedural Guide. Benchchem.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University.
- Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. SciELO.
- Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. PubMed.
- Phthalimide - Wikipedia. Wikipedia.
- Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
- Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. SciELO.
- Navigating the Unknown: Guidance on Handling Unidentified Chemical Compounds. Benchchem.
- Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety, Cornell University.
- Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada.
- Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.
- Unidentified Chemical | Medical Management Guidelines.
- Toxic pollutants emitted from thermal decomposition of phthalimide compounds. OSTI.gov.
- SAFETY DATA SHEET for 1H-Isoindole-1,3(2H)-dione, 2-butyl-. Fisher Scientific.
- Chapter 6: Chemical Storage and Handling. University of Texas Rio Grande Valley.
- 2-(3,3-DIMETHYL-2-OXOBUTYL)ISOINDOLINE-1,3-DIONE.
- SAFETY DATA SHEET - Sodium polytungst
- Safe Chemical Waste Disposal. Fisher Scientific.
- What are the best methods for disposing of excess chemicals recorded in inventory?. Benchchem.
Sources
- 1. 2-(3,3-DIMETHYL-2-OXOBUTYL)ISOINDOLINE-1,3-DIONE | 56658-35-6 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. students.umw.edu [students.umw.edu]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Toxic pollutants emitted from thermal decomposition of phthalimide compounds (Journal Article) | ETDEWEB [osti.gov]
- 10. twu.edu [twu.edu]
- 11. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. westlab.com [westlab.com]
- 16. Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 17. Safe Chemical Waste Disposal [fishersci.com]
- 18. sbnsoftware.com [sbnsoftware.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
